Nootkatone
Description
nootkatone is a natural product found in Teucrium asiaticum, Teucrium oxylepis, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOYNNBCKUYIKC-JMSVASOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@]1(C[C@@H](CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047050 | |
| Record name | Nootkatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow or orange coloured oily liquid; Powerful fruity sweet, citrusy, grapefruit peel oil like aroma | |
| Record name | Nootkatone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
BP: 125 °C at 0.5 mm Hg | |
| Record name | Nootkatone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
100 °C (212 °F) - closed cup | |
| Record name | Nootkatone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insoluble in water, Soluble in alcohol, oil, Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Nootkatone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nootkatone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9963 at 25 °C, 1.003-1.032 | |
| Record name | Nootkatone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nootkatone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
>1 (Air = 1) | |
| Record name | Nootkatone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from light petroleum; commercial product is a colorless to yellowish liquid | |
CAS No. |
4674-50-4, 28834-25-5 | |
| Record name | (+)-Nootkatone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4674-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nootkatone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nootkatone, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028834255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)-, (4R,4aS,6R)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nootkatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4R-(4α,4aα,6β)]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylvinyl)naphthalen-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOOTKATONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ2Y119N4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NOOTKATONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K3OKV2A5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nootkatone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
36-37 °C, Melting point: 45-46 °C ((+)(-)-Form) | |
| Record name | Nootkatone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Nootkatone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nootkatone is a naturally occurring sesquiterpenoid ketone that is the principal aromatic component of grapefruit.[1] Beyond its organoleptic properties, this compound exhibits a range of biological activities, including potent insecticidal effects and the modulation of key metabolic pathways, making it a molecule of significant interest for agricultural, pharmaceutical, and nutraceutical development. This guide provides an in-depth overview of this compound's chemical and physical properties, details its primary mechanisms of action, and furnishes detailed experimental protocols for its synthesis, analysis, and biological evaluation.
Chemical Identification and Structure
This compound is a bicyclic sesquiterpenoid with three chiral centers. The naturally occurring and most biologically active enantiomer is (+)-nootkatone.
-
Chemical Formula : C₁₅H₂₂O[2]
-
IUPAC Name : (4R,4aS,6R)-4,4a-dimethyl-6-(1-methylethenyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one[2]
-
CAS Number : 4674-50-4 ((+)-Nootkatone)[2]
-
Synonyms : 4βH,5α-Eremophila-1(10),11-dien-2-one
Physicochemical and Spectroscopic Properties
This compound's physical form can vary from a white crystalline solid to a pale yellow, viscous liquid, depending on its purity.[3] It is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) but is practically insoluble in water.[2]
Table 1: Physicochemical Properties of (+)-Nootkatone
| Property | Value | Reference(s) |
| Molecular Weight | 218.34 g/mol | [2] |
| Appearance | White to pale yellow crystalline solid or oily liquid | [3][4] |
| Melting Point | 35 - 39 °C | [5] |
| Boiling Point | 125 °C at 0.5 mmHg | [4] |
| Density | ~0.997 g/cm³ at 25 °C | [4][5] |
| Flash Point | 100 - 110 °C (closed cup) | [4][5] |
| Optical Rotation [α]D | +184° to +196° (c=1 in CHCl₃) | [3] |
| LogP (o/w) | ~3.8 | [2] |
| Water Solubility | Practically insoluble | [4] |
| Solubility | Soluble in ethanol, DMSO, oils | [2] |
| UV Absorption Max (in Ethanol) | 237 - 238 nm | [2][4] |
Table 2: NMR Spectroscopic Data for (+)-Nootkatone (in CDCl₃)
| Atom Number | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) | Reference(s) |
| 1 | 169.5 | - | [6] |
| 2 | 125.5 | 5.80 (s) | [6] |
| 3 | 39.5 | 2.45 (m), 2.35 (m) | [6] |
| 4 | 32.5 | 2.20 (m) | [6] |
| 5 | 41.5 | - | [6] |
| 6 | 40.0 | 2.10 (m) | [6] |
| 7 | 25.0 | 1.95 (m), 1.60 (m) | [6] |
| 8 | 39.0 | 2.30 (m), 2.05 (m) | [6] |
| 9 | 148.0 | - | [6] |
| 10 | 139.0 | - | [6] |
| 11 | 22.0 | 4.75 (s), 4.72 (s) | [6] |
| 12 | 21.0 | 1.75 (s) | [6] |
| 13 | 15.0 | 1.10 (s) | [6] |
| 14 | 16.0 | 0.95 (d, J=7.0) | [6] |
Biological Activity and Mechanisms of Action
This compound's biological effects are primarily centered on two distinct mechanisms: metabolic regulation in mammals and neurotoxicity in insects.
Metabolic Regulation via AMPK Signaling
In mammalian cells, this compound acts as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Activation of AMPK by this compound is mediated by an increase in the cellular AMP/ATP ratio, which in turn is sensed by the upstream kinases LKB1 and Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[7][8] Once activated, AMPK phosphorylates downstream targets, most notably Acetyl-CoA Carboxylase (ACC), which inhibits fatty acid synthesis and promotes fatty acid oxidation.[7] Furthermore, AMPK activation by this compound leads to the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis.[5][7] These effects collectively contribute to reduced body weight gain, decreased fat accumulation, and improved glucose tolerance in diet-induced obesity models.[7]
Insecticidal Activity via GABA Receptor Antagonism
This compound is a potent repellent and insecticide against a variety of arthropods, including ticks, mosquitoes, and termites. Recent evidence indicates that its primary mode of action is the antagonism of GABA-gated chloride channels (GABA-Rs) in the insect nervous system.[9] By binding to the GABA-R, this compound blocks the influx of chloride ions that normally occurs upon GABA binding. This inhibition of the hyperpolarizing chloride current prevents neuronal inhibition, leading to a state of hyperexcitation, paralysis, and ultimately, death of the insect.[9] This mechanism is similar to that of insecticides like picrotoxinin, and cross-resistance has been observed in insects with mutations in the GABA-R gene (Rdl).[9]
Experimental Protocols
Chemical Synthesis of (+)-Nootkatone from (+)-Valencene
This protocol describes a one-pot synthesis via catalytic oxidation using hydrogen peroxide.[10]
Materials:
-
(+)-Valencene
-
Amphiphilic molybdate catalyst ([DiC₈]₂MoO₄)
-
Hydrogen peroxide (H₂O₂, 50 wt. % solution)
-
Aqueous ammonia (NH₃)
-
Glass reaction tube with magnetic stirrer
Procedure:
-
Combine the molybdate catalyst (1.25 mmol) and (+)-valencene (2.5 mmol) in a glass reaction tube.
-
Add H₂O₂ (5 mmol) and a catalytic amount of aqueous NH₃ (150 µL).
-
Stir the reaction mixture at 30 °C. The reaction progress can be monitored by a color change from red.
-
Add additional batches of H₂O₂ (1.0 mmol per batch) as the color fades until the conversion of valencene is complete (typically requires multiple additions).
-
Once valencene is consumed, increase the temperature to 50 °C and stir overnight to facilitate the dehydration of hydroperoxide intermediates into this compound.
-
The final product can be purified from the reaction mixture using column chromatography on silica gel.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification and identification of this compound in complex mixtures like essential oils or reaction products.[11][12]
Instrumentation:
-
Gas chromatograph with a mass selective detector (e.g., Agilent 6890N/5975B).
-
Capillary column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).[11]
GC Conditions:
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program :
-
Injection Mode : Splitless.
MS Conditions:
-
Ion Source Temperature : 230 °C.[11]
-
Ionization Mode : Electron Impact (EI).
-
Electron Energy : 70 eV.[11]
-
Mass Range : 45–550 amu.[11]
-
Identification : Compare the resulting mass spectrum and retention time with an authentic this compound standard and reference libraries (e.g., NIST, Wiley).
In Vitro AMPK Activation Assay
This protocol describes how to measure this compound-induced AMPK activation in a cell-based assay using Western blotting.[5][7]
Materials:
-
C2C12 mouse myoblast cells or HepG2 human hepatoma cells.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (dissolved in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture : Plate C2C12 cells and grow to ~80% confluency. Differentiate myoblasts into myotubes if required by the experimental design.
-
Treatment : Starve cells in serum-free medium for 2-4 hours. Treat cells with varying concentrations of this compound (e.g., 10-200 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes to 6 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting :
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AMPKα) overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis : Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of AMPK and ACC phosphorylation.
Toxicology and Safety Profile
This compound is generally recognized as safe (GRAS) for use as a flavoring agent by the FDA and has been approved by the U.S. EPA as an insect repellent. It exhibits low acute toxicity across oral, dermal, and inhalation routes. Skin sensitization may occur with lower purity samples, but this compound with a purity greater than 98% is not considered a sensitizer.
Table 3: Toxicological Data for this compound
| Endpoint | Species | Result | Reference(s) |
| Acute Oral LD₅₀ | Rat | > 5,000 mg/kg | [12] |
| Acute Dermal LD₅₀ | Rabbit | > 5,000 mg/kg | [12] |
| Acute Inhalation LC₅₀ | Rat | > 2.2 mg/L | [12] |
| Primary Eye Irritation | Rabbit | Practically non-irritating | [12] |
| Primary Dermal Irritation | Rabbit | Slightly irritating | [12] |
| Dermal Sensitization | Mouse | Not a sensitizer (at >98% purity) | [12][13] |
| Genotoxicity (Ames test) | - | Negative | [5] |
| Carcinogenicity | - | Not classified as a carcinogen | [12] |
References
- 1. NQO1 mediates the anti-inflammatory effects of this compound in lipopolysaccharide-induced neuroinflammation by modulating the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. schenautomacao.com.br [schenautomacao.com.br]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Mode of action and toxicological effects of the sesquiterpenoid, this compound, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of (+)-Nootkatone via Dark Singlet Oxygenation of Valencene: The Triple Role of the Amphiphilic Molybdate Catalyst [mdpi.com]
- 11. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and purification of this compound from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a characteristic constituent of grapefruit, stimulates energy metabolism and prevents diet-induced obesity by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
The Two Faces of Grapefruit Aroma: A Technical Guide to the Stereochemistry of (+)-Nootkatone and (-)-Nootkatone
For Immediate Release
A deep dive into the stereochemical nuances of nootkatone reveals significant differences in biological activity and sensory perception between its enantiomers, (+)-nootkatone and (-)-nootkatone. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their distinct properties, underlying mechanisms, and the experimental methodologies used to elucidate these differences.
This compound, a sesquiterpenoid ketone, is a key aroma compound of grapefruit and a molecule of significant interest for its insecticidal and pharmacological properties. The presence of three chiral centers in its structure gives rise to multiple stereoisomers, with the enantiomeric pair, (+)-nootkatone and (-)-nootkatone, exhibiting remarkably different characteristics. This guide synthesizes the current understanding of their stereochemistry, offering a valuable resource for leveraging their specific attributes in various applications.
Core Chemical and Physical Distinctions
The spatial arrangement of atoms, or stereochemistry, is the defining feature that differentiates (+)-nootkatone from its mirror image, (-)-nootkatone. The naturally abundant and commercially significant form is (+)-nootkatone, which possesses the (4R,4aS,6R) configuration. This specific three-dimensional structure is responsible for its characteristic and potent grapefruit aroma. In contrast, (-)-nootkatone has a significantly weaker, woody, and spicy scent.[1]
A stark contrast in their sensory perception is evident from their odor and taste thresholds. The odor threshold for (+)-nootkatone is approximately 800 parts per billion (ppb), whereas that of (-)-nootkatone is a staggering 600,000 ppb.[1] This vast difference underscores the high degree of stereospecificity of the olfactory receptors involved in grapefruit aroma perception. A similar disparity is observed in their taste profiles. In a soft drink base, (+)-nootkatone is perceptible at a concentration of about 0.3 parts per million (ppm), imparting the characteristic grapefruit flavor.[1] Conversely, (-)-nootkatone is only perceptible at 40 ppm, at which concentration it is described as bitter and sour with no distinct flavor impression.[1]
| Property | (+)-Nootkatone | (-)-Nootkatone |
| Stereochemistry | (4R,4aS,6R) | (4S,4aR,6S) |
| Odor | Strong, characteristic grapefruit | Weak, woody, spicy |
| Odor Threshold | ~800 ppb | ~600,000 ppb |
| Taste Perception | ~0.3 ppm (grapefruit flavor) | ~40 ppm (bitter, sour) |
| Optical Rotation | +184° to +196° | Data not readily available |
| Melting Point | 33-36 °C | Data not readily available |
Biological Activity and Mechanisms of Action: A Tale of Two Enantiomers
The differences between (+)- and (-)-nootkatone extend beyond sensory perception to their biological activities, particularly their insecticidal and repellent properties. While much of the literature refers to "this compound" without specifying the enantiomer, the naturally occurring (+)-enantiomer is most commonly studied and utilized.
This compound's insecticidal effects are believed to be mediated through multiple mechanisms, primarily targeting the nervous system of insects. One of the key proposed mechanisms is the activation of octopamine receptors, which are invertebrate-specific G-protein coupled receptors that modulate various physiological processes. Activation of these receptors by this compound can lead to fatal spasms in susceptible arthropods. Additionally, there is evidence to suggest that this compound may act as an antagonist of GABA-gated chloride channels, further disrupting neurotransmission.
While direct comparative studies on the insecticidal activity of the individual enantiomers are limited in the public domain, the pronounced difference in their interaction with biological systems, as evidenced by the olfactory data, strongly suggests that their effects on insect receptors are also likely to be stereospecific.
Experimental Protocols
Enantioselective Synthesis of (+)-Nootkatone
The stereoselective synthesis of (+)-nootkatone is crucial for obtaining the desired enantiomer for commercial and research purposes. A common strategy involves the oxidation of its biogenetic precursor, (+)-valencene.
Protocol: Oxidation of (+)-Valencene to (+)-Nootkatone
-
Reaction Setup: A solution of (+)-valencene in a suitable solvent (e.g., tert-butanol) is prepared in a reaction vessel.
-
Oxidizing Agent: An oxidizing agent, such as tert-butyl hydroperoxide in the presence of a catalytic amount of a metal species like chromium trioxide, is added to the solution.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a specified period, with the progress monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted using an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure (+)-nootkatone.
Note: This is a generalized protocol. Specific reaction conditions, such as catalyst loading, temperature, and reaction time, may vary and should be optimized.
Chiral Separation of this compound Enantiomers
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.
Protocol: Chiral HPLC Separation of this compound Enantiomers
-
Chiral Stationary Phase Selection: A suitable CSP, such as one based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support, is chosen. The selection is often empirical and may require screening of different columns.
-
Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is prepared. The ratio of the solvents is optimized to achieve the best separation.
-
Sample Preparation: A solution of the racemic this compound mixture is prepared in the mobile phase.
-
Chromatographic Conditions: The sample is injected onto the chiral HPLC column. The flow rate, column temperature, and detection wavelength (typically in the UV range) are set to optimal values.
-
Detection and Quantification: The separated enantiomers are detected as they elute from the column, and their respective peak areas are used for quantification.
Signaling Pathways and Logical Relationships
The biological effects of this compound are mediated through its interaction with specific signaling pathways. The following diagrams illustrate the proposed mechanism of insecticidal action and a general workflow for its synthesis and analysis.
Caption: Proposed insecticidal mechanism of this compound.
Caption: General workflow for this compound synthesis and analysis.
Future Directions
The distinct properties of (+)- and (-)-nootkatone highlight the critical importance of stereochemistry in biological systems. While the sensory differences are well-documented, further research is needed to fully elucidate the quantitative differences in their pharmacological and insecticidal activities. Such studies will be instrumental in the targeted development of new drugs, flavorings, and environmentally friendly pesticides. A deeper understanding of the stereospecific interactions with their respective biological targets will pave the way for the rational design of more potent and selective molecules.
References
The Enigmatic Aroma of Grapefruit: A Technical Guide to the Natural Sources and Isolation of Nootkatone
For Researchers, Scientists, and Drug Development Professionals
Nootkatone, a sesquiterpenoid ketone, is a highly valued natural compound, renowned for its characteristic grapefruit aroma and a growing portfolio of bioactive properties, including insecticidal and potential therapeutic activities. Its limited abundance in natural sources and the complexities of its isolation present significant challenges and opportunities in natural product chemistry and biotechnology. This technical guide provides an in-depth exploration of the natural origins of this compound and the scientific methodologies employed for its isolation and production.
Natural Occurrence of this compound
This compound is found in a variety of plant species, often as a minor constituent of their essential oils. The concentration of this compound can vary significantly depending on the plant's genetics, geographical location, and stage of maturity.
Botanical Sources
The primary natural sources of this compound are:
-
Citrus Fruits: Grapefruit (Citrus paradisi) is the most well-known source of this compound, where it is a key component of the peel oil and juice, contributing significantly to the fruit's distinct aroma and flavor.[1][2][3] It is also found in smaller quantities in other citrus species such as pummelo (Citrus grandis), bergamot (Citrus bergamia), lemon (Citrus limon), lime (Citrus aurantiifolia), orange (Citrus sinensis), and tangerine (Citrus reticulata).[1][4][5]
-
Vetiver Grass (Chrysopogon zizanioides): The roots of vetiver grass are a rich source of a complex essential oil that contains this compound.[1][6][7]
-
Alaska Yellow Cedar (Cupressus nootkatensis): Historically, this compound was first isolated from the heartwood of the Alaska yellow cedar, also known as Nootka cypress.[8][9][10][11]
-
Alpinia zerumbet and Alpinia oxyphylla: These plants, belonging to the ginger family, also contain this compound in their essential oils.[12]
Quantitative Data on this compound Content
The concentration of this compound in its natural sources is typically low, which is a major factor contributing to its high market value.
| Natural Source | Plant Part | This compound Concentration/Yield | Reference(s) |
| Grapefruit (Citrus paradisi) | Peel Oil | 0.1 - 0.8% | [1][10] |
| Alpinia oxyphylla | Fruits | Essential oil contains approximately 8.5% this compound. | [13] |
| Vetiver Grass (Chrysopogon zizanioides) | Roots | Yield of essential oil is ~0.18-2.3%, with this compound as a component. | [14] |
Isolation and Purification Methodologies
The extraction and purification of this compound from its natural matrices require sophisticated techniques to achieve high purity. Furthermore, biotechnological approaches are gaining prominence as sustainable alternatives to direct extraction.
Extraction from Plant Materials
Steam distillation is a common method for extracting essential oils from plant materials. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.
Experimental Protocol: Steam Distillation of Vetiver Grass Roots
Objective: To extract the essential oil containing this compound from vetiver grass roots.
Materials:
-
Dried and chopped vetiver grass roots
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiver)
-
Heating mantle or Bunsen burner
-
Deionized water
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Glassware for collection and storage
Methodology:
-
Preparation of Plant Material: Finely chop or grind the dried vetiver grass roots to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the ground vetiver roots into the biomass flask and add enough water to just cover the material.[15]
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the vetiver roots, causing the volatile essential oils, including this compound, to vaporize.
-
Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and converted back into a liquid.
-
Collection: The condensate (a mixture of water and essential oil) is collected in the receiver. The essential oil, being less dense than water, will typically form a layer on top.
-
Separation: Carefully separate the essential oil from the aqueous layer using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the purified essential oil in a sealed, dark glass vial to prevent degradation.
Solvent extraction utilizes organic solvents to dissolve the essential oils from the plant matrix. The choice of solvent is critical and depends on the polarity of the target compounds.
Experimental Protocol: Solvent Extraction of this compound from Grapefruit Peel
Objective: To extract this compound from dried grapefruit peel using an organic solvent.
Materials:
-
Dried and powdered grapefruit peel
-
Hexane or ethanol
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper
-
Glassware
Methodology:
-
Preparation of Plant Material: Dry fresh grapefruit peels and grind them into a fine powder.
-
Extraction: Place the powdered grapefruit peel into a thimble and insert it into the main chamber of the Soxhlet apparatus. Fill the distilling flask with the chosen solvent (e.g., hexane).
-
Soxhlet Extraction: Heat the solvent in the distilling flask. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the grapefruit peel, extracting the essential oils. When the liquid level in the thimble reaches the top of a siphon tube, the liquid and extracted compounds are siphoned back into the distilling flask. This cycle is repeated multiple times to ensure complete extraction.
-
Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure. This will yield a concentrated essential oil rich in this compound.
-
Further Purification: The crude extract can be further purified using chromatographic techniques.
Supercritical fluid extraction, typically using carbon dioxide (CO₂), is a green and efficient technology for extracting natural products. Under supercritical conditions, CO₂ exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of the target compounds.
Experimental Protocol: Supercritical CO₂ Extraction of this compound from Alpinia oxyphylla
Objective: To extract this compound from the fruits of Alpinia oxyphylla using supercritical CO₂.
Materials:
-
Dried and ground fruits of Alpinia oxyphylla
-
Supercritical fluid extractor
-
High-purity CO₂
Methodology:
-
Sample Preparation: Grind the dried fruits of Alpinia oxyphylla to a uniform particle size.
-
Extraction: Load the ground material into the extraction vessel of the SFE system.
-
Setting Parameters: Pressurize and heat the CO₂ to bring it to its supercritical state. Typical parameters for this compound extraction can range from 10-18 MPa and 32-45°C.[11][13]
-
Extraction Process: Pass the supercritical CO₂ through the extraction vessel. The supercritical fluid dissolves the this compound and other essential oil components.
-
Separation: The extract-laden supercritical fluid is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and release the extracted compounds.
-
Collection: The extracted essential oil, rich in this compound, is collected from the separator. The CO₂ can be recycled for further extractions. An oil yield of approximately 2.7% can be achieved under optimized conditions.[13]
Chromatographic Purification
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is particularly effective for the separation and purification of natural products like this compound. It avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.
Experimental Protocol: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
Objective: To purify this compound from a crude essential oil extract.
Materials:
-
Crude essential oil containing this compound
-
HSCCC instrument
-
Solvents for the two-phase system (e.g., n-hexane, methanol, water)
-
Separatory funnel
-
Ultrasonic bath
-
GC-MS for purity analysis
Methodology:
-
Solvent System Selection: The choice of the two-phase solvent system is crucial for successful separation. A commonly used system for this compound purification is n-hexane/methanol/water (5:4:1, v/v/v).[1][4][12]
-
Preparation of Two-Phase System: Mix the selected solvents in a separatory funnel and allow the layers to separate. Degas both the upper and lower phases in an ultrasonic bath before use.
-
HSCCC Instrument Preparation: Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Sample Injection: Dissolve a known amount of the crude essential oil (e.g., 80 mg) in a small volume of the two-phase solvent system and inject it into the HSCCC instrument.
-
Elution: Pump the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 1.5 mL/min) while the column is rotating at a set speed (e.g., 850 rpm).[12]
-
Fraction Collection: Collect fractions of the eluent at regular intervals.
-
Analysis: Analyze the collected fractions for the presence and purity of this compound using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Result: This method can yield this compound with a purity of over 91-92%.[1][4]
Biotransformation of Valencene
Due to the low abundance of this compound in nature, biotransformation of its precursor, valencene, offers a promising and sustainable alternative for its production. Valencene is more readily available and can be converted to this compound using whole-cell microorganisms or isolated enzymes.
The yeast Yarrowia lipolytica has been shown to be an effective biocatalyst for the conversion of valencene to this compound.
Experimental Protocol: Biotransformation of Valencene to this compound using Yarrowia lipolytica
Objective: To produce this compound from valencene using whole cells of Yarrowia lipolytica.
Materials:
-
Yarrowia lipolytica strain (e.g., 2.2ab)
-
Culture medium (e.g., YPD broth)
-
Valencene
-
Shaking incubator or bioreactor
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Centrifuge
-
Analytical equipment (GC-MS)
Methodology:
-
Inoculum Preparation: Grow a culture of Yarrowia lipolytica in a suitable medium until it reaches the desired cell density.
-
Biotransformation: Inoculate a larger volume of culture medium with the yeast. After a period of growth, add valencene to the culture. The concentration of valencene needs to be optimized to avoid substrate inhibition.
-
Cultivation Conditions: Maintain the culture under optimized conditions of temperature (e.g., 30-32°C), pH (e.g., 5.3-6.0), and agitation (e.g., 150-200 rpm).[16][17]
-
Monitoring: Monitor the conversion of valencene to this compound over time by taking samples and analyzing them by GC-MS.
-
Extraction: After the desired conversion is achieved, separate the cells from the broth by centrifugation. Extract the this compound from the culture broth using an organic solvent.
-
Purification: The extracted this compound can be further purified using techniques like HSCCC.
-
Yields: This method has been reported to produce this compound at concentrations up to 773-852.3 mg/L.[16][18]
Laccases are multi-copper oxidases that can catalyze the oxidation of valencene to this compound. This cell-free enzymatic approach offers advantages in terms of specificity and easier downstream processing.
Experimental Protocol: Laccase-Catalyzed Oxidation of Valencene
Objective: To synthesize this compound from valencene using a laccase enzyme.
Materials:
-
Laccase enzyme (e.g., from Funalia trogii)
-
Valencene
-
Buffer solution (e.g., sodium acetate buffer, pH 4.5)
-
Mediator (e.g., ABTS or p-coumaric acid)
-
Manganese ions (Mn²⁺)
-
Reaction vessel
-
Analytical equipment (GC-MS)
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve valencene in a suitable solvent or create an emulsion. Add the buffer solution, laccase, mediator, and Mn²⁺.
-
Reaction Conditions: Maintain the reaction at an optimal temperature and pH for the specific laccase being used. The reaction is typically carried out in the presence of oxygen.
-
Monitoring: Follow the progress of the reaction by analyzing samples at different time points using GC-MS.
-
Product Isolation: Once the reaction is complete, extract the this compound from the reaction mixture using an organic solvent.
-
Purification: Purify the this compound using chromatographic methods if necessary.
-
Yields: This enzymatic system has been shown to achieve this compound concentrations of up to 1100 mg/L.[8]
Visualization of Workflows and Pathways
General Workflow for this compound Isolation from Natural Sources
Caption: A generalized workflow for the extraction and purification of this compound from botanical sources.
Biotransformation Pathway from Valencene to this compound
Caption: The biotransformation of valencene to this compound facilitated by a biocatalyst.
Conclusion
The isolation of this compound from natural sources presents a classic challenge in natural product chemistry, balancing the demand for this high-value compound with its low natural abundance. While traditional extraction methods remain relevant, the future of this compound production is increasingly pointing towards biotechnological solutions. The biotransformation of valencene, either through whole-cell fermentation or enzymatic catalysis, offers a more sustainable and potentially cost-effective route to meet the growing market demand. The detailed methodologies provided in this guide serve as a foundational resource for researchers and professionals engaged in the exploration, development, and application of this remarkable natural product. Further research into optimizing these protocols and discovering novel biocatalysts will be pivotal in unlocking the full potential of this compound.
References
- 1. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. Isolation and purification of this compound from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fyto.nl [fyto.nl]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Cell-free one-pot conversion of (+)-valencene to (+)-nootkatone by a unique dye-decolorizing peroxidase combined with a laccase from Funalia trogii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CN101255087B - Method for extracting and purifying natural flavor valencene and this compound from juglans regia - Google Patents [patents.google.com]
- 12. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN101255087A - Method for extracting and purifying natural flavor valencene and this compound from juglans regia - Google Patents [patents.google.com]
- 14. Engineering β-oxidation in Yarrowia lipolytica for methyl ketone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Isolation, purification, and mass spectrometry identification of the enzyme involved in citrus flavor (+)-valencene biotransformation to (+)-nootkatone by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
Nootkatone biosynthesis pathway in citrus plants
An In-Depth Technical Guide to the Nootkatone Biosynthesis Pathway in Citrus Plants
Abstract
(+)-Nootkatone is a highly valued sesquiterpenoid ketone responsible for the characteristic aroma and flavor of grapefruit. Its significant commercial demand in the flavor, fragrance, and pharmaceutical industries is contrasted by its low natural abundance in citrus fruits, driving intensive research into its biosynthetic origins. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in citrus plants, intended for researchers, scientists, and drug development professionals. We detail the core enzymatic steps, from the precursor farnesyl pyrophosphate to the final product, explore the key regulatory mechanisms involving hormonal signaling and transcription factors, present quantitative data on pathway intermediates and products, and provide detailed experimental protocols for the analysis of key components and enzymatic activities.
Introduction
(+)-Nootkatone is a bicyclic sesquiterpenoid first isolated from Nootka cypress but is most famously known as a key flavor component in grapefruit (Citrus paradisi).[1] Beyond its organoleptic properties, this compound exhibits a range of biological activities, including insecticidal, anti-inflammatory, and neuroprotective effects, making it a compound of interest for pharmaceutical and agricultural applications.[1] However, its concentration in natural sources like citrus peel oil is exceptionally low, making extraction an economically challenging process.[1][2] Understanding the native biosynthetic pathway in citrus is crucial for developing alternative production strategies, such as metabolic engineering in microbial hosts. This guide elucidates the multi-step enzymatic conversion and regulatory control governing this compound formation in citrus.
The Core Biosynthetic Pathway
The synthesis of this compound in citrus is a three-step enzymatic cascade that begins with a universal precursor from the plant's isoprenoid metabolism. The entire process originates from the mevalonate (MVA) pathway, which supplies the C15 substrate, farnesyl pyrophosphate (FPP).[2]
2.1. Step 1: Cyclization of FPP to (+)-Valencene The first committed step in the pathway is the cyclization of the linear FPP molecule into the bicyclic sesquiterpene, (+)-valencene. This reaction is catalyzed by a specialized terpene synthase called valencene synthase (VS) . In sweet orange (Citrus sinensis), the key enzyme responsible for this conversion has been identified as CsTPS1 .[3] This enzyme directs the complex carbocation-driven cyclization of FPP to produce (+)-valencene as its sole product.[3]
2.2. Step 2: Oxidation of (+)-Valencene to β-Nootkatol The hydrocarbon (+)-valencene undergoes hydroxylation to form the alcohol intermediate, nootkatol. This allylic oxidation is catalyzed by a cytochrome P450 monooxygenase (CYP450) .[4][5] These enzymes require an electron donor, a function fulfilled by a NADPH-cytochrome P450 reductase (CPR) , which shuttles electrons from NADPH to the CYP450 heme center.[4] While the specific endogenous CYP450 responsible for this step in citrus has not been definitively identified, studies using heterologous systems have shown that enzymes like the premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus can efficiently catalyze this reaction, producing primarily β-nootkatol.[1]
2.3. Step 3: Oxidation of β-Nootkatol to (+)-Nootkatone The final step is the oxidation of the hydroxyl group of β-nootkatol to a ketone, yielding (+)-nootkatone. This conversion is carried out by an alcohol dehydrogenase (ADH) or a member of the short-chain dehydrogenase/reductase (SDR) superfamily .[4][6] In metabolic reconstruction studies, SDRs from Zingiber zerumbet (ZSD1) and Citrus sinensis (ABA2) have been shown to effectively catalyze this final oxidation.[6]
Regulation of this compound Biosynthesis in Citrus
The production of this compound and its precursor valencene is tightly regulated, primarily at the transcriptional level of the CsTPS1 gene, and is closely linked to fruit development and ripening.
The plant hormone ethylene plays a crucial role in this process. Although citrus is a non-climacteric fruit, it responds to ethylene, which promotes many aspects of ripening, including aroma development.[3][7] Ethylene treatment has been shown to increase both CsTPS1 transcript levels and the accumulation of (+)-valencene.[8]
This regulation is mediated by a specific signaling cascade. The ethylene signal is perceived by receptors, leading to the activation of downstream transcription factors.[9] A key player in citrus is the CitAP2.10 transcription factor, a member of the APETALA2/Ethylene Response Factor (AP2/ERF) family.[10] Ethylene enhances the expression of CitAP2.10.[10] The CitAP2.10 protein then binds to the promoter region of the CsTPS1 gene, directly activating its transcription.[10][11] This leads to increased synthesis of the valencene synthase enzyme and, consequently, a higher flux towards valencene and this compound production.
Quantitative Analysis of the Pathway
The concentrations of this compound and its precursors vary significantly depending on the citrus species, cultivar, and developmental stage. Metabolic engineering efforts in microorganisms have achieved much higher titers than are found naturally.
Table 1: Concentration of Valencene and this compound in Natural and Engineered Systems
| Compound | Source System | Concentration / Yield | Reference(s) |
| (+)-Valencene | Citrus sinensis (Sweet Orange) Peel | 12.84 mg/kg | [8] |
| (+)-Valencene | Engineered S. cerevisiae | 62.1 mg/L | [12] |
| (+)-Valencene | Engineered Rhodobacter sphaeroides | 352 mg/L | [13] |
| (+)-Nootkatone | Citrus paradisi (Grapefruit) Callus | Levels increase with culture age | [14] |
| (+)-Nootkatone | Biotransformation by Y. lipolytica | 852.3 mg/L | [1] |
| (+)-Nootkatone | De novo synthesis in S. cerevisiae | 59.78 mg/L | [6] |
Table 2: Reported Enzymatic Activities for Key Pathway Steps
| Enzyme / System | Substrate | Activity Rate | Conditions | Reference(s) |
| P450cam mutants | (+)-Valencene | Up to 9.8 nmol (nmol P450)⁻¹ min⁻¹ | In vitro assay | [15] |
| P450BM-3 mutants | (+)-Valencene | Up to 43 min⁻¹ | In vitro assay | [15] |
| Aldehyde Dehydrogenase (ALDH) from Y. lipolytica | Nootkatol (inferred) | Optimal at pH 6.0, 30°C | Purified enzyme | [16] |
Key Experimental Protocols
Protocol: Terpene Extraction and Analysis from Citrus Tissue
This protocol outlines a general method for the extraction and quantification of sesquiterpenes like valencene and this compound from citrus peel.
Methodology:
-
Sample Preparation: Obtain fresh citrus fruit. Carefully grate the outer colored peel (flavedo), avoiding the white pith (albedo). Weigh approximately 5-10 g of the grated peel.[17][18]
-
Extraction:
-
Option A (Steam Distillation): Place the grated peel in a round-bottom flask with distilled water (e.g., 100 g zest to 300 mL water).[18] Set up a distillation apparatus and gently heat the flask to boil. Collect the distillate, which will contain an aqueous phase and an upper oily layer of essential oils.[17] Carefully separate the oil layer.
-
Option B (Solvent Extraction): Homogenize the peel in liquid nitrogen. Extract the resulting powder with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate (e.g., 1 g of tissue in 10 mL of solvent) with vigorous shaking for 1-2 hours.
-
-
Concentration: Centrifuge the solvent extract to pellet debris. Transfer the supernatant to a new vial and concentrate it under a gentle stream of nitrogen gas to a final volume of ~1 mL.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the concentrated extract into a GC-MS system.
-
Column: Use a non-polar capillary column, such as a DB-5ms (30 m × 0.25 mm × 0.25 µm).[19]
-
GC Conditions: Set the injector temperature to 250°C. Use a temperature program such as: initial oven temperature of 100°C for 2 min, then ramp to 165°C at 10°C/min.[19] Use helium as the carrier gas.
-
MS Conditions: Set the ion source temperature to 230°C. Scan in a mass range of 45–550 amu.[20]
-
-
Quantification: Identify compounds by comparing their retention times and mass spectra to those of authentic standards (e.g., (+)-valencene, (+)-nootkatone) and the NIST library.[20] Quantify using a calibration curve generated from the standards.
Protocol: In Vitro Valencene Synthase Activity Assay
This assay measures the ability of a recombinant valencene synthase to convert FPP to valencene.
Methodology:
-
Enzyme Source: Use heterologously expressed and purified valencene synthase (e.g., CsTPS1).
-
Reaction Mixture: Prepare a reaction mixture in a glass vial containing:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 5 mM DTT).
-
10-20 mM MgCl₂ (essential cofactor).
-
10-50 µM Farnesyl Pyrophosphate (FPP) substrate.
-
1-5 µg of purified valencene synthase.
-
-
Reaction Incubation: Overlay the aqueous reaction mixture with 1 mL of hexane (to trap the volatile product). Incubate at 30°C for 1-2 hours with gentle shaking.
-
Product Extraction: Stop the reaction by vigorously vortexing the vial for 30 seconds. Centrifuge to separate the phases. Carefully collect the upper hexane layer containing the valencene product.
-
Analysis: Analyze the hexane extract by GC-MS as described in Protocol 5.1 to identify and quantify the valencene produced.
Protocol: In Vitro Cytochrome P450 Activity Assay
This protocol assesses the conversion of valencene to nootkatol by a CYP450/CPR system.
Methodology:
-
Enzyme System: Use microsomes containing co-expressed CYP450 and its partner CPR, or purified recombinant versions of both enzymes.
-
Reaction Mixture: In a glass tube, combine:
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.4).[21]
-
Recombinant enzymes (e.g., 0.5-1 µM CYP450 and a 2:1 molar ratio of CPR).
-
50-100 µM (+)-valencene (dissolved in DMSO or a detergent).
-
NADPH Regeneration System: 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase. This provides a continuous supply of NADPH.[22]
-
-
Reaction Incubation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding the NADPH regeneration system. Incubate for 30-60 minutes at 37°C with shaking.
-
Reaction Quenching & Extraction: Stop the reaction by adding an equal volume of ice-cold ethyl acetate. Vortex thoroughly to extract the products.
-
Analysis: Centrifuge to separate phases. Collect the upper organic layer, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol). Analyze by LC-MS/MS or GC-MS to quantify the formation of nootkatol.
Conclusion and Future Outlook
The biosynthetic pathway of (+)-nootkatone in citrus plants is a well-defined three-step enzymatic process converting FPP to the final product via (+)-valencene and nootkatol intermediates. The regulation of this pathway is intricately linked to fruit ripening, with ethylene playing a key role in the transcriptional activation of the committed enzyme, valencene synthase, through the CitAP2.10 transcription factor. While significant progress has been made, particularly in leveraging this knowledge for metabolic engineering in microbial hosts, key questions remain. The definitive identification of the specific endogenous CYP450 and ADH/SDR enzymes responsible for the final two steps in citrus would complete our understanding and provide new tools for both crop improvement and biotechnological production of this valuable natural product.
References
- 1. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. Citrus fruit flavor and aroma biosynthesis: isolation, functional characterization, and developmental regulation of Cstps1, a key gene in the production of the sesquiterpene aroma compound valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethylene biosynthesis and signal transduction during ripening and softening in non-climacteric fruits: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of valencene and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ethylene and its crosstalk with hormonal pathways in fruit ripening: mechanisms, modulation, and commercial exploitation [frontiersin.org]
- 10. CitAP2.10 activation of the terpene synthase CsTPS1 is associated with the synthesis of (+)-valencene in 'Newhall' orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Accumulation of the sesquiterpenes this compound and valencene by callus cultures of Citrus paradisi, Citrus limonia and Citrus aurantium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biotransformation of the sesquiterpene (+)-valencene by cytochrome P450cam and P450BM-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Isolation, purification, and mass spectrometry identification of the enzyme involved in citrus flavor (+)-valencene biotransformation to (+)-nootkatone by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Extracting limonene from oranges | Class experiment | RSC Education [edu.rsc.org]
- 18. Extracting Limonene From Backyard Citrus Fruit : 4 Steps - Instructables [instructables.com]
- 19. Isolation and purification of this compound from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Physical properties of nootkatone including solubility and melting point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of nootkatone, a sesquiterpenoid of significant interest in the flavor, fragrance, and pharmaceutical industries. This document details its solubility in various solvents and its characteristic melting point, presenting quantitative data in structured tables for ease of comparison. Furthermore, it outlines the experimental methodologies commonly employed to determine these properties.
Melting Point
This compound is a crystalline solid at room temperature, appearing as white to pale yellow crystals.[1][2] Its melting point is a crucial parameter for its identification, purity assessment, and formulation development. The reported melting point of this compound varies slightly across different sources, which can be attributed to the purity of the sample and the analytical method used for determination.
Table 1: Reported Melting Points of this compound
| Melting Point (°C) | Reference(s) |
| 32 - 37 | [3] |
| 33 | [1] |
| 35 - 39 | [] |
| 36 | [5] |
The melting point of a crystalline solid like this compound is typically determined using the capillary method with a melting point apparatus. This method relies on the principle of observing the temperature at which the solid sample transitions into a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Sample Preparation: A small amount of dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped or dropped through a long glass tube to pack the sample into the sealed end, achieving a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating and Observation: The apparatus is heated at a controlled rate. A rapid heating rate can be used for a preliminary determination to find the approximate melting range. For an accurate measurement, the heating rate should be slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).
Logical Workflow for Melting Point Determination
References
The Discovery and Scientific Journey of Nootkatone: A Technical Guide
An in-depth exploration of the discovery, historical background, and pivotal research milestones of nootkatone, a versatile sesquiterpene lauded for its distinct grapefruit aroma and potent biological activities.
Introduction: From Obscurity to Prominence
This compound, a bicyclic sesquiterpenoid, is the principal aromatic constituent responsible for the characteristic scent and taste of grapefruit.[1][2][3][4] Its journey from a relatively unknown natural compound to a high-value ingredient in the flavor, fragrance, and biopesticide industries is a testament to decades of scientific inquiry. This technical guide provides a comprehensive overview of the discovery and historical background of this compound research, detailing key experimental findings, methodologies, and the elucidation of its biological mechanisms of action.
Discovery and Early Characterization
The story of this compound begins not with the familiar citrus fruit, but with the heartwood of the Alaska yellow cedar, Cupressus nootkatensis (formerly Chamaecyparis nootkatensis).[2][3][5] It was from this source that this compound was first isolated.[2][3][5] A pivotal moment in its history occurred when it was subsequently identified as a trace but vital component of grapefruit oil, a discovery that linked it to the fruit's intense and desirable flavor profile.[3][5][6] This finding propelled this compound into the focus of flavor research.[6] Further investigations revealed its presence in other citrus oils, including orange, lemon, lime, and mandarin, albeit in smaller quantities.[3][5]
Chemical Synthesis and Bioproduction: The Quest for a Sustainable Supply
The low natural abundance of this compound, particularly the high cost of extraction from grapefruit, spurred research into alternative production methods.[7][8][9] Early efforts focused on chemical synthesis, often involving multi-step processes with varying yields.
Chemical Synthesis Approaches
Initial synthetic routes often relied on the oxidation of valencene, a more abundant sesquiterpene extracted from oranges.[8][9][10] Other strategies included methods starting from cyclohexane derivatives, (-)-β-pinene, and (+)-nopinone, with the latter achieving a 14% yield.[5] One-pot chemical processes have also been developed, achieving yields of around 46.5%.[11]
Biocatalytic and Biosynthetic Methods
Recognizing the limitations and environmental concerns of chemical synthesis, research shifted towards more sustainable biocatalytic and biosynthetic approaches.[5][12] These methods are often considered to produce "natural" this compound, a significant advantage in the flavor and fragrance industries.[5]
Biotransformation, utilizing whole-cell systems of fungi, bacteria, and microalgae, has proven to be an effective strategy.[5] For instance, the fungal strain Mucor sp. has been shown to convert (+)-valencene to (+)-nootkatone with a yield of 82%.[5] Similarly, the plant pathogenic fungi Botryosphaeria dothidea and Botryodiplodia theobromae have achieved yields between 42% and 84%.[5]
Metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae (baker's yeast), has emerged as a powerful platform for the de novo production of this compound from simple sugars like glucose.[7][13] This involves introducing and optimizing a heterologous biosynthetic pathway.
Quantitative Data Summary
The following tables provide a structured summary of key quantitative data from this compound research.
Table 1: this compound Production Yields
| Production Method | Starting Material | Organism/Catalyst | Yield | Reference |
| Chemical Synthesis | (+)-Nopinone | - | 14% | [5] |
| Chemical Synthesis | Valencene | Amphiphilic Molybdate Ions | 46.5% | [11] |
| Biotransformation | (+)-Valencene | Mucor sp. | 82% (328 mg/L) | [5] |
| Biotransformation | (+)-Valencene | Botryosphaeria dothidea | 42-84% (168-336 mg/L) | [5] |
| Biotransformation | (+)-Valencene | Funalia trogii (Laccase) | up to 1,100 mg/L | [5] |
Table 2: Insect Repellent and Insecticidal Activity of this compound
| Target Pest | Assay Type | Metric | Result | Reference |
| Aedes aegypti | RIBB Assay | Repellency | 20% this compound comparable to 7% DEET or 5% picaridin | [8][14] |
| Drosophila melanogaster (susceptible strain) | Topical Application | LD50 | 11-fold lower than resistant strain | [15] |
| Drosophila melanogaster (susceptible strain) | Ingestion | KD50 | 8-fold lower than resistant strain | [15] |
| Ixodes scapularis (ticks) | Field Trials | Control | 100% control | [16] |
Table 3: Pharmacological Effects of this compound
| Target | Cell Line/Model | Metric | Result | Reference |
| AMPK Activation | C2C12 muscle cells | AMPKα Activation | 1077% increase at 150 µM | [17] |
| AMPK Activation | C2C12 muscle cells | AMPKβ Activation | 358% increase at 150 µM | [17] |
| GABA-gated chloride channels | Drosophila melanogaster central neurons | Inhibition of GABA-stimulated currents | 44 ± 9% inhibition at 100 µM | [15] |
Key Experimental Protocols
This section details the methodologies for pivotal experiments in this compound research.
Extraction and Isolation of this compound from Alpinia oxyphylla Fruits
This protocol describes the use of High-Speed Counter-Current Chromatography (HSCCC) for the purification of this compound.[18][19]
-
Essential Oil Preparation : The essential oil is first obtained from the fruits of Alpinia oxyphylla Miquel through distillation and solvent extraction.[18]
-
Two-Phase Solvent System Selection : A suitable two-phase solvent system is crucial for successful HSCCC separation. The partition coefficient (K) of this compound and the separation factor (α) between this compound and valencene are determined for various solvent systems. An optimal system, such as n-hexane-methanol-water (5:4:1, v/v), is selected.[18][19]
-
HSCCC Separation :
-
The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).
-
The mobile phase (the lower phase) is then pumped through the column at a specific flow rate while the apparatus is rotated at a set speed (e.g., 850 rpm).[18]
-
The sample solution (crude essential oil dissolved in the two-phase solvent system) is injected into the column.
-
The effluent from the outlet of the column is continuously monitored (e.g., with a UV detector) and collected in fractions.
-
-
Analysis and Identification : The collected fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of this compound. The chemical structure is confirmed using techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Nuclear Magnetic Resonance (¹H NMR).[18][19]
Insect Repellency and Biting Inhibition Bioassay (RIBB)
This assay evaluates the spatial repellency and contact irritancy of this compound against mosquitoes.[14][20]
-
Test Subjects and Mosquitoes : Human volunteers serve as the test subjects. Laboratory-reared mosquitoes, such as Aedes aegypti, are used.
-
Treatment Application : A solution of this compound at a specific concentration is applied to the forearm of a volunteer. The other arm remains untreated as a control.
-
Assay Chamber : The assay is conducted in a chamber with a central holding area for the mosquitoes and two side chambers where the volunteers place their treated and untreated arms.
-
Procedure :
-
Mosquitoes are released into the central chamber.
-
Gates to the side chambers are opened, allowing the mosquitoes to fly towards either the treated or untreated arm.
-
The number of mosquitoes entering each chamber and the number that land and bite are recorded over a set period (e.g., 10 minutes).
-
-
Data Analysis : The data are used to calculate the Spatial Activity Index (SAI), which measures repellency, and the Biting Inhibition (BI) factor. These values are then compared to those of known repellents like DEET and picaridin.[14][20]
In Vitro AMPK Activation Assay
This protocol is used to determine the effect of this compound on AMP-activated protein kinase (AMPK) activity in cell culture.[17][21][22]
-
Cell Culture : A suitable cell line, such as C2C12 mouse myoblast cells or Hepa 1-6 mouse hepatoma cells, is cultured under standard conditions.
-
This compound Treatment : The cultured cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis and Protein Extraction : After treatment, the cells are lysed, and total protein is extracted.
-
Western Blot Analysis :
-
Protein samples are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated (active) forms of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). Antibodies against the total forms of these proteins are used as loading controls.
-
The membrane is then incubated with secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase).
-
The protein bands are visualized and quantified to determine the level of AMPK and ACC phosphorylation relative to the total protein levels.
-
-
AMP/ATP Ratio Measurement : To investigate the mechanism of AMPK activation, the intracellular concentrations of AMP and ATP can be measured using methods like high-performance liquid chromatography (HPLC). An increase in the AMP/ATP ratio indicates a change in the cellular energy status, which is a primary trigger for AMPK activation.[17][21]
Signaling Pathways and Mechanisms of Action
Research has elucidated several key signaling pathways through which this compound exerts its biological effects.
Biosynthesis of this compound
The biosynthesis of this compound in nature and in engineered microorganisms follows a specific pathway starting from the central metabolite acetyl-CoA.[7] The mevalonate (MVA) pathway leads to the formation of the C15 precursor, farnesyl pyrophosphate (FPP).[7][13] Two key enzymatic steps then convert FPP to this compound.
References
- 1. Press Kit: this compound | Vector-Borne Diseases | CDC [cdc.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. smithsonianmag.com [smithsonianmag.com]
- 5. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. twistbioscience.com [twistbioscience.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Substance that gives grapefruit its flavor and aroma could give insect pests the boot | EurekAlert! [eurekalert.org]
- 10. ScenTree - this compound (CAS N° 4674-50-4) [scentree.co]
- 11. mdpi.com [mdpi.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Is an Effective Repellent against Aedes aegypti and Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mode of action and toxicological effects of the sesquiterpenoid, this compound, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. naturepest.com [naturepest.com]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and purification of this compound from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. BioKB - Publication [biokb.lcsb.uni.lu]
- 22. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to the Thermal and Photodegradation Stability of Nootkatone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of nootkatone, a high-value sesquiterpenoid known for its characteristic grapefruit aroma and diverse biological activities. Understanding the factors that influence its degradation is critical for ensuring the quality, efficacy, and shelf-life of this compound-containing products in the pharmaceutical, cosmetic, and food industries.
Executive Summary
This compound is generally stable under controlled storage conditions, but is susceptible to degradation when exposed to environmental stressors such as heat, light, and oxidizing agents. Product data sheets recommend storing this compound in cool, dark, and well-ventilated areas, often under an inert atmosphere like nitrogen, to prevent deterioration from oxygen and moisture.[1][2] While stable for extended periods when stored properly (e.g., ≥4 years at -20°C as a solid), its stability in aqueous solutions is poor, with storage not recommended for more than a day.[3] The primary degradation pathways are thermal decomposition and photodegradation. Encapsulation, particularly with cyclodextrins, has been identified as a promising strategy to significantly enhance both its thermal and photostability.[4][5][6]
Thermal Stability Profile
Direct heat is a key factor in the degradation of this compound.[1] While specific kinetic data for the thermal degradation of pure this compound is not extensively detailed in publicly available literature, material safety data sheets consistently advise against exposure to high temperatures. During combustion, this compound decomposes to form hazardous products, including carbon monoxide and other unidentified organic compounds.[1]
Quantitative Data on Thermal Stability
The following table summarizes the known stability characteristics and conditions to avoid for this compound.
| Condition/Parameter | Observation | Source |
| Recommended Storage | Cool, dry, well-ventilated area, away from heat sources. In full, closed airtight containers, under a nitrogen cap. | [1][2] |
| Shelf Life (Recommended) | 12 months; re-testing advised after this period. | [1][2] |
| Shelf Life (Crystalline Solid) | ≥ 4 years at -20°C. | [3] |
| Conditions to Avoid | Direct sources of heat, strong acids, alkalis, or oxidizing agents. | [1] |
| Hazardous Decomposition | Combustion may produce carbon monoxide and unidentified organic compounds. | [1] |
| Flash Point | 100 - 110°C (closed cup). | [1][2][7] |
Photodegradation Stability Profile
This compound is susceptible to degradation upon exposure to light. This is because its chemical structure contains chromophores that absorb ultraviolet (UV) radiation at wavelengths greater than 290 nm, which is within the range of natural sunlight.[7] This susceptibility can lead to the transformation of this compound into various photolytic products.
Atmospheric Photodegradation
In the vapor phase, such as in atmospheric conditions, this compound can be rapidly degraded by reacting with photochemically-produced radicals. The estimated half-lives for these reactions are summarized in the table below. The reaction with nitrate radicals, which are dominant at night, appears to be a major pathway for atmospheric degradation.[7]
| Degradation Pathway | Reactant | Estimated Half-Life | Source |
| Hydroxylation | Photochemically-produced hydroxyl radicals | 2.6 hours | [7] |
| Ozonolysis | Ozone | 12 hours | [7] |
| Nitration | Nitrate radicals | 0.8 hours | [7] |
Solution-Phase Photodegradation
Studies on the photolysis of this compound in solution have identified the formation of specific degradation products. The primary product formed upon photolytic decomposition in methanol is a rearranged isomer named photothis compound .[3]
| Condition | Observation | Major Product | Source |
| Irradiation in Methanol | Photolytic decomposition and molecular rearrangement occurs. | Photothis compound | [3] |
Degradation Pathways and Mitigation Strategies
The degradation of this compound is influenced by several environmental factors. Mitigation strategies are crucial for maintaining its integrity in commercial formulations.
Figure 1: Key factors influencing this compound degradation and a primary mitigation strategy.
The primary mechanism of photodegradation involves a molecular rearrangement to form photothis compound.[3]
Figure 2: Simplified pathway for the solution-phase photodegradation of this compound.
Experimental Protocols for Stability Assessment
Standardized and robust analytical methods are essential for evaluating the stability of this compound. The following sections outline generalized protocols for assessing thermal and photodegradation.
General Workflow for Photostability Testing (ICH Q1B)
Photostability testing is performed to demonstrate that light exposure does not result in unacceptable changes to the substance. A typical workflow involves controlled exposure to a light source and comparison with a protected sample.[8][9]
Figure 3: Experimental workflow for a confirmatory photostability study.
Methodology:
-
Sample Preparation : Prepare this compound in its relevant form (e.g., pure substance, in solution, or in final formulation).
-
Sample Sets : Prepare two sets of samples. One set, the "exposed sample," is placed in a transparent container. The second, the "dark control," is protected from light (e.g., by wrapping in aluminum foil) to measure degradation independent of light.[9]
-
Exposure : Place both sample sets in a calibrated photostability chamber. The light source should comply with ICH Q1B guidelines, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.[8][10]
-
Analysis : At specified time points, withdraw samples and analyze them using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Evaluation : Compare the results from the exposed samples to those of the dark control. Significant changes in purity or the appearance of degradation products in the exposed sample indicate photosensitivity.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
TGA is used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. This method is useful for determining the onset temperature of decomposition.
Methodology:
-
Sample Preparation : A small, precise amount of this compound is weighed into a TGA crucible.
-
Instrumentation : The sample is placed in a TGA instrument.
-
Heating Program : The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C). An inert gas atmosphere (e.g., nitrogen) is maintained to prevent oxidative degradation.
-
Data Analysis : A thermogram is generated, plotting mass loss versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
Quantitative Analysis of Degradation: Chromatographic Methods
HPLC and GC-MS are powerful techniques for separating, identifying, and quantifying the parent compound and its degradation products.
Methodology:
-
Method Validation : Develop and validate a stability-indicating chromatographic method capable of resolving this compound from all potential degradation products.
-
Sample Preparation : At each time point from the stability study (thermal or photo-), dilute the sample to an appropriate concentration with a suitable solvent.
-
Injection : Inject a precise volume of the prepared sample into the chromatograph.
-
Separation :
-
HPLC : Use a suitable column (e.g., C18) and mobile phase to separate the compounds. Detection is typically done with a UV detector at this compound's λmax (approx. 238 nm).[3]
-
GC-MS : Use a capillary column suitable for terpenes. The mass spectrometer allows for the identification of unknown degradation products based on their mass spectra.
-
-
Quantification : Calculate the concentration of this compound and any degradation products by comparing their peak areas to those of a reference standard. The percentage degradation can be calculated from the loss of the parent compound over time.
References
- 1. finefrag.com [finefrag.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 7. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. q1scientific.com [q1scientific.com]
- 10. caronscientific.com [caronscientific.com]
The Ecological Significance of Nootkatone in Grapefruit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nootkatone, a sesquiterpenoid ketone, is a principal contributor to the characteristic aroma and flavor of grapefruit (Citrus paradisi). Beyond its organoleptic properties, this compound serves a critical ecological function as a natural defense compound. This technical guide provides an in-depth exploration of the multifaceted ecological roles of this compound, including its potent insecticidal and repellent activities, antifungal properties, and its involvement in plant defense signaling and allelopathic interactions. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to support further research and development in the fields of pest management, natural product chemistry, and drug discovery.
Introduction
Grapefruit, like many plant species, has evolved a sophisticated chemical defense system to protect against a wide array of herbivores and pathogens. This compound, a bicyclic sesquiterpenoid, is a key component of this defense arsenal.[1] Found in the peel oil of grapefruit and other citrus species, as well as in the heartwood of the Alaska yellow cedar, this compound has garnered significant attention for its biological activities.[2][3] Its low toxicity to mammals and pleasant citrus scent make it an attractive candidate for the development of environmentally benign pesticides and repellents.[3] This guide synthesizes the current understanding of this compound's ecological functions, providing a technical resource for researchers and professionals.
Biosynthesis of this compound
The biosynthesis of this compound in grapefruit originates from the mevalonate (MVA) pathway, which produces the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).[4][5] The key enzymatic steps involved in the conversion of FPP to this compound are outlined below.
The biosynthesis begins with the cyclization of the linear FPP molecule into the bicyclic sesquiterpene, valencene, a reaction catalyzed by the enzyme valencene synthase.[4] Subsequently, a cytochrome P450 monooxygenase hydroxylates valencene at an allylic position to form the intermediate alcohol, nootkatol.[4] Finally, nootkatol is oxidized to this compound by an alcohol dehydrogenase.
Ecological Functions
This compound exhibits a broad spectrum of biological activities that contribute to the defense of grapefruit against various environmental pressures. These functions are primarily categorized as insecticidal and repellent, antifungal, and allelopathic.
Insecticidal and Repellent Activity
This compound is a potent arthropod toxicant and repellent, effective against a range of pests including mosquitoes, ticks, and termites.[6][7][8] Its efficacy has led to its registration as a biopesticide by the Environmental Protection Agency (EPA).[3]
Quantitative Data on Insecticidal Activity
| Target Organism | Bioassay Type | LC50 / LD50 / KD50 | Reference(s) |
| Aedes aegypti (New Orleans, PERM-S) | Bottle Bioassay | LC50: 3.01 mg/bottle | [7][9] |
| Aedes aegypti (Vergel, PERM-R) | Bottle Bioassay | LC50: 8.34 mg/bottle | [7][9] |
| Aedes albopictus (ATM-NJ95) | Bottle Bioassay | LC50: 2.89 mg/bottle | [7][9] |
| Aedes albopictus (Coatzacoalcos) | Bottle Bioassay | LC50: 2.92 mg/bottle | [7][9] |
| Drosophila melanogaster (CSOR) | Topical Application | LD50: 96 µ g/adult | [8] |
| Drosophila melanogaster (CSOR) | --- | KD50: Data not specified | [8] |
| Fleas (Xenopsylla cheopis) | --- | LC50: 0.0029% | [10] |
Mechanism of Action in Insects
This compound exerts its insecticidal effects through a multi-target mechanism of action, primarily involving the disruption of the insect nervous system.
One of the primary targets of this compound is the octopamine receptor, specifically the α-adrenergic type 1 receptor.[11] Octopamine is an invertebrate-specific neurotransmitter, neuromodulator, and neurohormone. Activation of its receptor by this compound leads to an increase in intracellular cyclic AMP (cAMP) and calcium levels, resulting in neuronal hyperexcitation, lethal spasms, and ultimately, death of the insect.[12]
Additionally, recent studies have revealed that this compound potentiates γ-aminobutyric acid (GABA)-mediated signaling by modulating the major insect GABA-gated chloride channel, known as "Resistant to dieldrin" (Rdl).[8] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By enhancing the effect of GABA, this compound disrupts normal neuronal function, contributing to its insecticidal and repellent properties.
Antifungal Activity
This compound also possesses antifungal properties against a range of plant pathogenic fungi, contributing to the overall defense of grapefruit against microbial infections.
Quantitative Data on Antifungal Activity
| Fungal Species | Bioassay Type | MIC (Minimum Inhibitory Concentration) | Reference(s) |
| Phytophthora parasitica var. nicotianae | Mycelium Growth Rate | >50 µg/mL | [13] |
| Fusarium oxysporum | Mycelium Growth Rate | >50 µg/mL | [13] |
| Fusarium graminearum | Mycelium Growth Rate | >50 µg/mL | [13] |
| Phomopsis sp. | Mycelium Growth Rate | EC50: 2.02 µM (for derivative N17) | [13] |
| Colletotrichum gloeosporioides | Spore Germination Inhibition | Significant inhibition at 15.6 ppm | [13] |
| Candida albicans | Microdilution | MIC: 512 µg/mL | [14] |
| Candida tropicalis | Microdilution | MIC: 512 µg/mL | [14] |
| Pichia kudriavzevii (Candida krusei) | Microdilution | MIC: 512 µg/mL | [14] |
Plant Defense Induction and Allelopathy
Beyond its direct toxic effects on pests and pathogens, this compound can also act as a signaling molecule, inducing defense responses within the plant. Treatment of Arabidopsis thaliana with this compound has been shown to upregulate the expression of defense-related genes involved in the salicylic acid (SA) and jasmonic acid (JA) pathways, key hormonal signaling cascades in plant immunity.
Furthermore, this compound may exhibit allelopathic properties, influencing the germination and growth of neighboring plants. While comprehensive quantitative data on the allelopathic effects of pure this compound are limited, the release of such secondary metabolites into the soil can create a chemical barrier that inhibits the establishment of competing flora.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Extraction and Quantification of this compound from Grapefruit Peel
This protocol describes the solvent extraction and subsequent quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fresh grapefruit peels
-
Drying oven
-
Grinder or blender
-
Hexane or ethanol (HPLC grade)
-
Rotary evaporator
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Fresh grapefruit peels are washed and dried in an oven at 40-50°C for 48 hours. The dried peels are then ground into a fine powder.[15]
-
Extraction: A known weight of the powdered peel is subjected to solvent extraction with hexane or ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature with constant agitation.[16]
-
Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.
-
HPLC Analysis:
-
The crude extract is redissolved in the mobile phase and filtered through a 0.45 µm syringe filter.
-
The HPLC system is equilibrated with a mobile phase, typically a gradient of acetonitrile and water.
-
A standard curve is generated by injecting known concentrations of the this compound standard.
-
The sample is injected, and the peak corresponding to this compound is identified by comparing its retention time with that of the standard.
-
The concentration of this compound in the sample is calculated based on the peak area and the standard curve.[15]
-
Insecticidal Activity: CDC Bottle Bioassay
This protocol is a standard method for assessing the susceptibility of mosquitoes to insecticides.[17][18]
Materials:
-
250 ml glass bottles
-
This compound solution in acetone
-
Acetone (technical grade)
-
Adult mosquitoes (e.g., Aedes aegypti)
-
Aspirator
Procedure:
-
Bottle Coating: 1 ml of the this compound solution in acetone is added to a 250 ml glass bottle. The bottle is then capped and rolled to ensure an even coating of the inner surface. The cap is removed, and the bottle is left to dry completely. Control bottles are coated with 1 ml of acetone only.[17]
-
Mosquito Exposure: 10-25 non-blood-fed female mosquitoes (3-5 days old) are introduced into each bottle using an aspirator.[6]
-
Data Collection: The number of knocked-down (immobile) mosquitoes is recorded at regular intervals (e.g., every 15 minutes) for a total of 1-2 hours. Mortality is typically recorded at 24 hours post-exposure.[17]
-
Data Analysis: The knockdown times (KT50) and lethal concentrations (LC50) are calculated using probit analysis.
Insect Repellency: Repellency/Irritancy and Biting Inhibition Bioassay (RIBB)
This assay evaluates the spatial repellency and contact irritancy of a compound against host-seeking mosquitoes.[6]
Materials:
-
RIBB apparatus (a cage system with treated and untreated chambers)
-
Human volunteers
-
This compound formulation
-
Adult female mosquitoes
Procedure:
-
Treatment Application: A human volunteer's forearm is treated with a specific concentration of the this compound formulation. The other forearm serves as a control (treated with the vehicle only).[6]
-
Acclimation: The volunteer places their treated and untreated arms into the respective chambers of the RIBB apparatus. Mosquitoes are released into a central chamber.
-
Observation: The number of mosquitoes that enter the treated and untreated chambers is recorded over a set period. The number of mosquitoes that land and attempt to bite on each arm is also recorded.
-
Data Analysis: The Spatial Activity Index (SAI) and Biting Inhibition (BI) are calculated to determine the repellent and irritant effects of the this compound formulation.[6]
Antifungal Activity: Mycelium Growth Rate Method
This method assesses the ability of a compound to inhibit the growth of filamentous fungi.
Materials:
-
Fungal culture (e.g., Phomopsis sp.)
-
Potato Dextrose Agar (PDA)
-
This compound solution
-
Petri dishes
Procedure:
-
Media Preparation: PDA is prepared and autoclaved. While still molten, different concentrations of this compound are added to the PDA. The amended PDA is then poured into Petri dishes.
-
Inoculation: A mycelial plug from the edge of an actively growing fungal culture is placed in the center of each PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration, and the EC50 (effective concentration to inhibit 50% of growth) is determined.
Plant Defense Gene Expression: RT-qPCR
This protocol is used to quantify the expression levels of specific genes in response to a treatment.[19][20]
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR machine
-
Gene-specific primers
Procedure:
-
Treatment and Sampling: Plants are treated with a this compound solution or a control solution. Leaf tissue is harvested at specific time points, flash-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue using a commercial kit. The quality and quantity of the RNA are assessed. First-strand cDNA is then synthesized from the RNA using a reverse transcriptase enzyme.[21]
-
qPCR: The qPCR reaction is set up with the cDNA, gene-specific primers for the target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin), and a fluorescent dye. The reaction is run in a qPCR machine.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative CT (ΔΔCT) method, normalized to the expression of the reference gene.[20][21]
Conclusion
This compound is a vital component of the chemical defense strategy of grapefruit, exhibiting a remarkable range of ecological functions. Its potent insecticidal and repellent properties, coupled with its antifungal activity, provide the plant with robust protection against a variety of biotic threats. Furthermore, its role in inducing plant defense responses suggests a more complex and integrated role in plant immunity than previously understood. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for the scientific community, paving the way for further research into the ecological significance of this compound and its potential applications in sustainable agriculture and public health. The continued exploration of this natural compound holds significant promise for the development of novel, effective, and environmentally friendly pest management solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassay of naturally occurring allelochemicals for phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Press Kit: this compound | Vector-Borne Diseases | CDC [cdc.gov]
- 4. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Is an Effective Repellent against Aedes aegypti and Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mode of action and toxicological effects of the sesquiterpenoid, this compound, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. mdpi.com [mdpi.com]
- 13. WO2018210875A1 - Use of this compound for post-harvest treatment, food preservation and shelf-life extension - Google Patents [patents.google.com]
- 14. Antimicrobial Natural Products from Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nsadada.com [nsadada.com]
- 18. innovationtoimpact.org [innovationtoimpact.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Comparative Transcriptome Profiling Reveals Defense-Related Genes Against Ralstonia solanacearum Infection in Tobacco [frontiersin.org]
Enzymatic Conversion of Valencene to Nootkatone: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Nootkatone, a highly valued sesquiterpenoid, is prized for its characteristic grapefruit aroma and flavor, as well as its biological activities, including insect-repellent properties. The enzymatic conversion of its precursor, (+)-valencene, offers a green and sustainable alternative to traditional chemical synthesis, which often involves hazardous reagents. This technical guide provides an in-depth overview of the core methodologies for the enzymatic transformation of valencene to this compound, focusing on the use of cytochrome P450 monooxygenases, laccases, and whole-cell biocatalysis systems. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to aid researchers in the development and optimization of biocatalytic routes to this compound.
Introduction
(+)-Nootkatone is a bicyclic sesquiterpene ketone naturally found in grapefruit and Nootka cypress.[1] Its significant commercial demand in the flavor, fragrance, and pharmaceutical industries has driven research into efficient and sustainable production methods. The biotransformation of (+)-valencene, a readily available sesquiterpene hydrocarbon from citrus fruits, presents an attractive and environmentally friendly approach to produce "natural" this compound.[2] This conversion is primarily an oxidation reaction, targeting the allylic C2-position of the valencene molecule.[3]
This guide details the primary enzymatic strategies employed for this conversion, including:
-
Cytochrome P450 Monooxygenases (P450s): These heme-containing enzymes are highly effective in catalyzing the regioselective hydroxylation of valencene.[4]
-
Laccases: Copper-containing oxidases that can mediate the oxidation of valencene, often in the presence of a mediator.[5]
-
Whole-Cell Biocatalysis: The use of microorganisms such as fungi, bacteria, and yeast to perform the conversion, offering the advantage of in-situ cofactor regeneration.[6]
Biochemical Pathways
The enzymatic conversion of valencene to this compound typically proceeds through a two-step oxidation pathway. The initial and often rate-limiting step is the regioselective allylic hydroxylation of valencene at the C2 position to form the intermediate, nootkatol. This alcohol intermediate is then further oxidized to the corresponding ketone, this compound.[7] In some enzymatic systems, a single multifunctional enzyme can catalyze both steps.[1]
Data Presentation: Quantitative Analysis of this compound Production
The following tables summarize key quantitative data from various studies on the enzymatic conversion of valencene to this compound, providing a comparative overview of different biocatalytic systems.
Table 1: this compound Production using Whole-Cell Biocatalysts
| Microorganism | Biocatalyst Type | Substrate Conc. (g/L) | Product Conc. (mg/L) | Yield (%) | Reaction Time (h) | Reference(s) |
| Yarrowia lipolytica 2.2ab | Wild Type | Not specified | 852.3 | Not specified | Not specified | [8] |
| Botryodiplodia theobromae 1368 | Wild Type | Not specified | 231.7 ± 2.1 | Not specified | Not specified | [8][9] |
| Phanerochaete chrysosporium | Wild Type | Not specified | 100.8 ± 2.6 | Not specified | Not specified | [8][9] |
| Mucor sp. | Wild Type | Not specified | 328 | 82 | Not specified | [8] |
| Botryosphaeria dothidea | Wild Type | Not specified | 168 - 336 | 42 - 84 | Not specified | [8] |
| Chaetomium globosum | Wild Type | Not specified | 25 | Not specified | 72 | [8] |
| Engineered S. cerevisiae | Recombinant | Glucose | 1020 | Not specified | Not specified | [10] |
Table 2: this compound Production using Cell-Free Enzyme Systems
| Enzyme System | Enzyme Source | Substrate Conc. (g/L) | Product Conc. (mg/L) | Conversion (%) | Reaction Time (h) | Reference(s) |
| Laccase & Ftr-DyP | Funalia trogii | Not specified | 1100 | Not specified | Not specified | [5] |
| P450 BM-3 | Bacillus megaterium | 6 mmol/L | Not specified | ~40 | 1.5 | [11][12] |
| P450cam mutants | Pseudomonas putida | Not specified | Not specified | >85 (products) | Not specified | [4] |
| Oxygenase | Pleurotus sapidus | Not specified | 603 | Not specified | 50 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the enzymatic conversion of valencene to this compound.
General Experimental Workflow
The overall process for enzymatic this compound production, from biocatalyst preparation to product analysis, is outlined below.
References
- 1. Direct spectrophotometric assay of laccase using diazo derivatives of guaiacol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifactorial optimization enables the identification of a greener method to produce (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biotransformation of the sesquiterpene (+)-valencene by cytochrome P450cam and P450BM-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A kinetic study of biotransformation from valencene to this compound in an oscillatory baffled reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20120045806A1 - Enzymatic synthesis of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to Nootkatone: From Chemical Identity to Biological Activity
Introduction
Nootkatone is a naturally occurring sesquiterpenoid ketone that is the primary aromatic constituent of grapefruit.[1] It is highly valued in the fragrance and flavor industries for its characteristic citrusy and woody aroma.[2] Beyond its sensory properties, this compound has garnered significant interest from the scientific community for its diverse biological activities, including its role as an insect repellent and its effects on metabolic pathways.[3] This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, synthesis methodologies, and key biological signaling pathways.
Chemical Identification and Properties
The most common and commercially significant form of this compound is (+)-nootkatone. Its chemical identifiers and key properties are summarized below.
| Identifier | Value | Citation |
| CAS Registry Number | 4674-50-4 | [2][3][4][5][6][7] |
| IUPAC Nomenclature | (4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | [4][6] |
| Alternate IUPAC Name | (4R,4aS,6R)-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)-2(3H)-naphthalenone | [3] |
| Molecular Formula | C₁₅H₂₂O | [2][4][5][7] |
| Molecular Weight | 218.34 g/mol | [1][2][5][7] |
| Appearance | Colorless to pale yellow oily liquid or white crystals | [1][2] |
| Melting Point | 36 °C | [1] |
| Boiling Point | 170 °C at 0.5 mmHg | [7] |
| Solubility | Insoluble in water; soluble in ethanol, dichloromethane, ethyl acetate, and hexanes | [1] |
| Odor Threshold | ~800 ppb | [2] |
Synthesis of this compound
The commercial demand for this compound exceeds what can be economically obtained from natural sources. Consequently, various synthetic and biosynthetic methods have been developed.
Chemical Synthesis
The primary precursor for the chemical synthesis of this compound is (+)-valencene, a more abundant sesquiterpene found in orange oil. The conversion of valencene to this compound is achieved through allylic oxidation.
A variety of oxidizing agents have been employed for this transformation, including tert-butyl chromate and tert-butyl peracetate.[8] More recent and greener methodologies utilize hydrogen peroxide in the presence of a catalyst, such as amphiphilic molybdate ions, in a one-pot synthesis.[9]
Biosynthesis and Biotransformation
Biocatalytic methods offer a more sustainable approach to this compound production. These methods often involve the use of microorganisms or isolated enzymes to convert valencene to this compound.
-
Enzymatic Conversion: Cytochrome P450 monooxygenases can selectively hydroxylate valencene to form nootkatol, which is then oxidized to this compound by an alcohol dehydrogenase.[5] Laccases have also been shown to catalyze the oxidation of valencene.[8]
-
Whole-Cell Biotransformation: Various microorganisms, including the green algae Chlorella species and fungi such as Mucor species and Botryosphaeria dothidea, can transform valencene into this compound with high efficiency.[10]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its effects on cellular metabolism and its insecticidal properties being the most extensively studied.
Activation of AMP-Activated Protein Kinase (AMPK)
This compound is a known activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][4] The activation of AMPK by this compound is mediated by both the liver kinase B1 (LKB1) and the Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) pathways.[1][2][4] This activation leads to the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC), resulting in the stimulation of fatty acid oxidation and an overall increase in energy metabolism.[2][4]
Insecticidal Activity via GABA Receptor Modulation
This compound is an effective repellent and insecticide against various arthropods, including mosquitoes and ticks.[11] Its mechanism of action involves the modulation of the γ-aminobutyric acid (GABA) signaling pathway.[11][12] this compound acts as an antagonist of the GABA-gated chloride channel, also known as the Rdl (Resistance to dieldrin) receptor.[12] By inhibiting GABA-stimulated chloride currents, this compound disrupts synaptic transmission in the insect nervous system, leading to paralysis and death.[11][12]
Experimental Protocols
One-Pot Synthesis of (+)-Nootkatone from (+)-Valencene
This protocol is adapted from a method utilizing hydrogen peroxide and an amphiphilic molybdate catalyst.[9]
-
Reaction Setup: In a suitable reaction vessel, dissolve (+)-valencene (1.0 mmol) and the amphiphilic molybdate catalyst, [DiC₈]₂MoO₄ (0.2 mmol), in an appropriate solvent such as toluene (5.0 mL).
-
Initiation: Add a solution of 50 wt.% hydrogen peroxide (1.0 mmol) to the reaction mixture.
-
Reaction Progression: Continue to add batches of the hydrogen peroxide solution as the reaction proceeds, monitoring the conversion of valencene by a suitable analytical method (e.g., GC-MS). A total of approximately 75 mmol of H₂O₂ may be required for complete conversion.
-
Incubation: Once the conversion of valencene is complete, incubate the reaction mixture at 50°C overnight to facilitate the complete formation of this compound.
-
Extraction: Cool the reaction mixture to room temperature and add diethyl ether (6 mL). The mixture will spontaneously form a three-phase microemulsion. Separate the organic phase. Extract the middle phase twice more with diethyl ether (2 x 6 mL).
-
Isolation: Combine the organic phases and evaporate the solvent under reduced pressure to yield the crude this compound product.
-
Purification: The crude product can be further purified by column chromatography or recrystallization.
Western Blot Analysis of AMPK Activation
This protocol provides a general workflow for assessing the activation of AMPK and its downstream target ACC in cell culture, based on described methodologies.[13]
-
Cell Culture and Treatment: Culture C2C12 myoblasts or another suitable cell line to subconfluence. Differentiate myoblasts into myotubes if required. Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified time (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of AMPK and ACC activation.
Conclusion
This compound is a multifaceted natural product with significant applications in both the flavor and fragrance industries and as a bioactive compound. Its well-defined chemical properties and the development of efficient synthetic and biosynthetic production methods have made it more accessible for various uses. The elucidation of its mechanisms of action, particularly its ability to activate AMPK and antagonize insect GABA receptors, has opened up new avenues for its potential use in pharmaceuticals and as a natural, safe insecticide. Further research into its diverse biological effects is likely to uncover additional applications for this remarkable sesquiterpenoid.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of (+)-Nootkatone via Dark Singlet Oxygenation of Valencene: The Triple Role of the Amphiphilic Molybdate Catalyst [mdpi.com]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. twistbioscience.com [twistbioscience.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5847226A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. This compound, an AMPK activator derived from grapefruit, inhibits KRAS downstream pathway and sensitizes non-small-cell lung cancer A549 cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JP2006016316A - Process for the preparation of purified nootkaton - Google Patents [patents.google.com]
- 13. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for Nootkatone Extraction from Grapefruit Peel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various methods for the extraction of nootkatone, a valuable sesquiterpenoid known for its characteristic grapefruit aroma and various biological activities, from grapefruit (Citrus paradisi) peel. The protocols detailed below are intended to guide researchers in selecting and implementing the most suitable extraction technique for their specific needs, considering factors such as yield, purity, cost, and environmental impact.
This compound is naturally present in grapefruit peel at very low concentrations, typically ranging from 0.1% to 0.3% of the essential oil. This low abundance presents a significant challenge for direct extraction, making the optimization of extraction methods crucial for obtaining commercially viable quantities. While biotransformation of valencene is a common industrial approach for this compound production, direct extraction from natural sources remains important for obtaining "natural" this compound for specific applications in the food, fragrance, and pharmaceutical industries.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the quantitative data and key parameters for different this compound extraction methods from grapefruit peel. It is important to note that direct yield comparisons can be challenging due to variations in grapefruit cultivars, ripeness, peel preparation, and the specific parameters of each study.
| Extraction Method | Typical this compound Yield/Concentration | Advantages | Disadvantages | Key Parameters |
| Solvent Extraction | 0.1-0.2% in the essential oil | High extraction efficiency for essential oils. | Potential for solvent residue in the final product; environmental concerns. | Solvent type (e.g., hexane, ethanol), temperature, extraction time, solvent-to-solid ratio. |
| Steam Distillation (Hydrodistillation) | 0.1-0.3% in the essential oil | Relatively simple and cost-effective; produces a "natural" extract. | Thermally sensitive compounds may degrade; lower yield compared to solvent extraction. | Distillation time, temperature, pressure, particle size of the peel. |
| Supercritical CO2 Extraction | Variable, dependent on parameters. Can offer higher selectivity. | Environmentally friendly ("green" solvent); tunable selectivity; low-temperature operation preserves thermolabile compounds. | High initial equipment cost; can be less efficient for polar compounds without a co-solvent. | Pressure, temperature, CO2 flow rate, extraction time, use of co-solvents (e.g., ethanol). |
| Enzyme-Assisted Extraction | Can significantly increase essential oil yield (2 to 6 times) compared to hydrodistillation alone. | Increased extraction yield; environmentally friendly; mild processing conditions. | Cost of enzymes; requires optimization of enzymatic reaction conditions. | Enzyme type (e.g., pectinase, cellulase), enzyme concentration, incubation time, temperature, pH. |
Experimental Protocols
Solvent Extraction Protocol
This protocol describes a standard laboratory-scale solvent extraction of this compound from grapefruit peel using hexane.
Materials:
-
Fresh grapefruit peels
-
Hexane (analytical grade)
-
Blender or grinder
-
Soxhlet apparatus or shaker
-
Rotary evaporator
-
Filter paper
-
Anhydrous sodium sulfate
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Peel Preparation: Wash fresh grapefruits thoroughly. Carefully peel the fruits, minimizing the amount of white pith (albedo). Dry the peels in an oven at 40-50°C for 48 hours or until brittle. Grind the dried peels into a fine powder.
-
Extraction:
-
Soxhlet Extraction: Place a known amount of the dried peel powder (e.g., 50 g) into a thimble and place it in the Soxhlet extractor. Add hexane to the boiling flask. Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.
-
Maceration (Shaker Method): Mix a known amount of the dried peel powder with hexane in a sealed flask at a specific solvent-to-solid ratio (e.g., 10:1 mL/g). Place the flask on an orbital shaker and agitate at room temperature for 24 hours.
-
-
Filtration and Drying: After extraction, filter the hexane extract through filter paper to remove the peel solids. Add anhydrous sodium sulfate to the filtrate to remove any residual water and filter again.
-
Solvent Removal: Concentrate the extract by removing the hexane using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
Analysis: Analyze the resulting essential oil for its this compound content using GC-MS.
Steam Distillation (Hydrodistillation) Protocol
This protocol outlines the extraction of essential oil from grapefruit peel via hydrodistillation using a Clevenger-type apparatus.
Materials:
-
Fresh or dried grapefruit peels
-
Clevenger-type hydrodistillation apparatus
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
GC-MS for analysis
Procedure:
-
Peel Preparation: Prepare the grapefruit peels as described in the solvent extraction protocol (freshly grated or dried and powdered).
-
Hydrodistillation: Place a known amount of the prepared peel (e.g., 100 g) into the distillation flask of the Clevenger apparatus. Add a sufficient volume of distilled water to cover the peel material (e.g., 500 mL).
-
Distillation: Heat the flask using a heating mantle to bring the water to a boil. Continue the distillation for at least 3 hours, collecting the essential oil that separates from the aqueous distillate in the collection arm of the Clevenger apparatus.
-
Oil Collection and Drying: After distillation, carefully collect the essential oil from the collection arm. Dry the oil by adding a small amount of anhydrous sodium sulfate.
-
Analysis: Determine the this compound content of the essential oil using GC-MS.
Supercritical CO2 Extraction Protocol
This protocol provides a general procedure for the extraction of this compound from grapefruit peel using supercritical carbon dioxide. The optimal parameters will depend on the specific equipment used.
Materials:
-
Dried and ground grapefruit peel
-
Supercritical Fluid Extraction (SFE) system
-
Liquid CO2
-
Co-solvent (e.g., ethanol, optional)
-
GC-MS for analysis
Procedure:
-
Peel Preparation: Prepare the grapefruit peel as described in the solvent extraction protocol (dried and ground to a consistent particle size).
-
Extraction: Load the extraction vessel of the SFE system with a known amount of the prepared peel.
-
Set Parameters: Set the desired extraction parameters, which need to be optimized for maximum this compound yield. Typical ranges are:
-
Pressure: 100 - 300 bar
-
Temperature: 40 - 60°C
-
CO2 Flow Rate: 2 - 5 g/min
-
Extraction Time: 1 - 3 hours
-
Co-solvent: If used, ethanol is typically added at 5-10% (v/v).
-
-
Extraction and Collection: Pressurize the system with CO2 to the setpoint. The supercritical CO2 will pass through the peel material, dissolving the essential oils. The extract is then depressurized in a separator, causing the CO2 to return to a gaseous state and the essential oil to be collected.
-
Analysis: Analyze the collected extract for this compound content using GC-MS.
Enzyme-Assisted Hydrodistillation Protocol
This protocol describes the use of enzymes to pre-treat grapefruit peel to enhance the yield of essential oil obtained through hydrodistillation.
Materials:
-
Fresh grapefruit peels
-
Pectinase and/or cellulase enzymes
-
Distilled water
-
pH meter and buffer solutions (e.g., citrate buffer)
-
Incubator or water bath
-
Clevenger-type hydrodistillation apparatus
-
Heating mantle
-
Anhydrous sodium sulfate
-
GC-MS for analysis
Procedure:
-
Peel Preparation: Wash and finely mince fresh grapefruit peels.
-
Enzymatic Pre-treatment:
-
Suspend a known amount of the minced peel in a buffer solution with a pH optimal for the chosen enzyme(s) (typically pH 4-5 for pectinases and cellulases).
-
Add the enzyme(s) at a predetermined concentration (e.g., 0.5 - 2.0% w/w of peel).
-
Incubate the mixture at the optimal temperature for the enzyme(s) (e.g., 40-50°C) for a specific duration (e.g., 1-3 hours) with occasional stirring.
-
-
Hydrodistillation: Transfer the entire enzyme-treated slurry to the distillation flask of a Clevenger apparatus.
-
Distillation: Proceed with hydrodistillation as described in the steam distillation protocol.
-
Oil Collection and Drying: Collect and dry the essential oil as previously described.
-
Analysis: Analyze the essential oil for its this compound content using GC-MS.
Mandatory Visualizations
Caption: General workflow for this compound extraction from grapefruit peel.
Biotechnological Production of (+)-Nootkatone in Yeast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the biotechnological production of (+)-nootkatone, a high-value sesquiterpenoid known for its characteristic grapefruit aroma and various pharmaceutical applications. The production strategies focus on metabolically engineered yeast, primarily Saccharomyces cerevisiae and Yarrowia lipolytica, offering a sustainable and environmentally friendly alternative to chemical synthesis.
Introduction
(+)-Nootkatone is a sesquiterpene ketone of significant commercial interest in the food, fragrance, cosmetic, and pharmaceutical industries.[1][2][3][4] Traditional extraction from plants like grapefruit and the Nootka cypress yields very low amounts, while chemical synthesis often involves harsh reagents.[1][3][5] Microbial fermentation using engineered yeast presents a promising platform for the de novo synthesis of (+)-nootkatone from simple carbon sources.[1][3]
Yeast, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, are ideal hosts for producing terpenoids due to their inherent mevalonate (MVA) pathway, which synthesizes the universal precursor farnesyl pyrophosphate (FPP).[1][6] Metabolic engineering strategies focus on enhancing the flux towards FPP and introducing heterologous enzymes to convert FPP to (+)-nootkatone. This typically involves a three-step enzymatic cascade:
-
(+)-Valencene synthesis: FPP is cyclized to (+)-valencene by a (+)-valencene synthase (VS).
-
Hydroxylation: (+)-Valencene is oxidized to β-nootkatol by a cytochrome P450 monooxygenase (CYP) with the help of a cytochrome P450 reductase (CPR).
-
Dehydrogenation: β-nootkatol is further oxidized to (+)-nootkatone by a dehydrogenase.
Metabolic Engineering Strategies and Quantitative Data
Significant improvements in (+)-nootkatone titers have been achieved through various metabolic engineering approaches. These include overexpression of key enzymes in the MVA pathway, introduction of robust heterologous enzymes, and downregulation of competing pathways. The following tables summarize the quantitative data from different studies, showcasing the impact of these strategies.
Table 1: Production of (+)-Valencene (Nootkatone Precursor) in Engineered Yeast
| Yeast Strain | Key Genetic Modifications | Fermentation Scale | Titer (mg/L) | Reference |
| S. cerevisiae | Overexpression of CnVS, ERG20 (fused), tHMG1; downregulation of ERG9 | Shake Flask | 217.95 | [1][2][3][5] |
| S. cerevisiae | Gene screening, protein engineering, pathway optimization | Not Specified | 12,400 | [7] |
| S. cerevisiae | Coupling cell growth and pathway induction | Not Specified | 16,600 | [7] |
Table 2: Production of (+)-Nootkatone in Engineered Yeast
| Yeast Strain | Key Genetic Modifications | Fermentation Scale | Titer | Reference |
| Y. lipolytica | Co-expression of CnVS, opCYP706M1, opAtCPR1 | Shake Flask | 45.6 µg/L | [6] |
| Y. lipolytica | Fusion of opCYP706M1 and opt46AtCPR1 | Shake Flask | 312.2 µg/L | [6] |
| Y. lipolytica | Overexpression of tHMG1 and ERG20 | Shake Flask | 978.2 µg/L | [6] |
| S. cerevisiae | Overexpression of HPO variant and ATR1 | Shake Flask | 9.66 mg/L | [1][2][3] |
| S. cerevisiae | Additional overexpression of ZSD1 | Shake Flask | 59.78 mg/L | [1][2][3][5] |
| S. cerevisiae | Additional overexpression of ABA2 | Shake Flask | 53.48 mg/L | [2][3][5] |
| S. cerevisiae | Multicopy integration of tHMG1 and ERG20-GSG-CnVSM560L | Shake Flask | 85.43 mg/L | [8] |
| S. cerevisiae | Multicopy integration of tHMG1 and ERG20-GSG-CnVSM560L | Bioreactor | 804.96 mg/L | [8] |
| P. pastoris | Co-expression of HPO, AtCPR, valencene synthase, ADH, and tHmg1p | Bioreactor | 208 mg/L | [9] |
| S. cerevisiae | Overexpression of ERG20-(GSG)2-CnVS, HPOV480A/V482A, AtCPR1, and ZSD1 | Shake Flask | 244.1 mg/L | [10] |
| S. cerevisiae | Signal peptide engineering of HPOV480A/V482A | Shake Flask | 466.1 mg/L | [10] |
| S. cerevisiae | Fed-batch fermentation | 5 L Bioreactor | 6,500 mg/L | [10] |
Visualized Pathways and Workflows
Biosynthetic Pathway of (+)-Nootkatone in Engineered Yeast
References
- 1. scispace.com [scispace.com]
- 2. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Coupling cell growth and biochemical pathway induction in Saccharomyces cerevisiae for production of (+)-valencene and its chemical conversion to (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microbial Biotransformation of Valencene to Nootkatone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nootkatone is a highly valued sesquiterpenoid known for its characteristic grapefruit aroma and various biological activities, making it a significant compound in the fragrance, flavor, and pharmaceutical industries. Traditional extraction from grapefruit is inefficient, and chemical synthesis often involves harsh reagents. Microbial biotransformation of valencene, a readily available precursor from citrus fruits, presents a promising and sustainable alternative for producing "natural" this compound. This document provides detailed protocols and data for the microbial conversion of valencene to this compound using various whole-cell systems and engineered microorganisms.
Data Presentation: this compound Production via Microbial Biotransformation
The following tables summarize the quantitative data from various studies on the microbial production of this compound from valencene.
Table 1: this compound Production using Wild-Type Fungi and Yeasts
| Microorganism | Biotransformation System | This compound Titer (mg/L) | Reference |
| Yarrowia lipolytica 2.2ab | Partitioning Bioreactor | 852.3 | [1][2] |
| Yarrowia lipolytica | Shake Flasks (Optimized) | 628.41 ± 18.60 | [1][3] |
| Botryodiplodia theobromae 1368 | Aqueous, Organic, or Biphasic | 231.7 ± 2.1 | [1][2][4] |
| Phanerochaete chrysosporium | Aqueous, Organic, or Biphasic | 100.8 ± 2.6 | [1][2][4] |
| Mucor sp. | Czapek-Pepton Medium | 328 (82% yield) | [1] |
| Botryosphaeria dothidea | Not specified | 168 - 336 (42-84% yield) | [1][2] |
| Chaetomium globosum | Submerged Culture | 25 | [1][2] |
Table 2: this compound Production using Genetically Engineered Microorganisms
| Microorganism | Engineering Strategy | This compound Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Multicopy integration of tHMG1 and ERG20-GSG-CnVSM560L | 804.96 (in bioreactor) | [5] |
| Pichia pastoris | Co-expression of HPO, CPR, valencene synthase, ADH, and tHmg1p | 208 (in bioreactor) | [6][7] |
| Saccharomyces cerevisiae | MVA pathway engineering, overexpression of CnVS, HPO, ZSD1/ABA2 | 59.78 | [8] |
| Saccharomyces cerevisiae | Overexpression of CnVS, HPO variant, and ATR1 | 9.66 | [9] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of Valencene using Yarrowia lipolytica**
This protocol is based on the methodologies described for Yarrowia lipolytica, a robust yeast host for the biotransformation of terpenes.
1. Microorganism and Culture Media:
-
Microorganism: Yarrowia lipolytica 2.2ab or other suitable strain.
-
Culture Medium (Malt Extract Agar Slants): Standard formulation for yeast cultivation.
-
Fermentation Medium: Optimized medium to support yeast growth and enzymatic activity. A typical medium might contain a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), salts, and trace elements.
2. Inoculum Preparation:
-
Cultivate Y. lipolytica on malt extract agar slants at 28°C for 2-5 days.[10]
-
Prepare a spore suspension from 1-2 week old cultures.
-
Inoculate a seed culture flask containing the fermentation medium and incubate at appropriate conditions (e.g., 28-30°C, 200 rpm) until a sufficient cell density is reached.
3. Biotransformation in a Bioreactor:
-
Sterilize the bioreactor containing the production medium.
-
Inoculate the bioreactor with the seed culture.
-
Cultivate the yeast under controlled conditions (e.g., 30°C, pH 6.0, aeration 0.5 vvm).[11][12]
-
Once the culture reaches the desired growth phase, add valencene as the substrate. To overcome substrate toxicity and improve mass transfer, valencene can be added directly or in a biphasic system using an organic solvent like orange essential oil.[1][2]
-
Continue the fermentation for a specified period (e.g., 4 days), monitoring the production of this compound periodically.[11]
4. Extraction and Analysis:
-
Harvest the fermentation broth (e.g., 3 L).[3]
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate, repeating the extraction three times.[3]
-
Combine the organic phases and evaporate the solvent using a rotary evaporator at 40°C.[3]
-
Analyze the crude extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Protocol 2: De Novo Production of this compound in Engineered Saccharomyces cerevisiae**
This protocol outlines the steps for producing this compound from a simple carbon source using a metabolically engineered yeast strain.
1. Strain Construction:
-
Host Strain: A suitable Saccharomyces cerevisiae strain (e.g., CEN.PK2-1C).
-
Genetic Modifications:
-
Overexpress key enzymes in the mevalonate (MVA) pathway to increase the precursor (Farnesyl pyrophosphate, FPP) supply. This often includes overexpressing a truncated form of HMG-CoA reductase (tHMG1).[8][9]
-
Downregulate or knockout competing pathways, such as the gene for squalene synthase (ERG9), to direct metabolic flux towards sesquiterpene production.[8][9]
-
Introduce and overexpress a (+)-valencene synthase, such as CnVS from Callitropsis nootkatensis.[8][9]
-
Introduce and overexpress a cytochrome P450 monooxygenase capable of hydroxylating valencene, such as premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus, along with a cytochrome P450 reductase (CPR), like ATR1 from Arabidopsis thaliana.[6][8][9]
-
Introduce and overexpress an alcohol dehydrogenase/reductase, such as ZSD1 from Zingiber zerumbet or ABA2 from Citrus sinensis, to oxidize the intermediate nootkatol to this compound.[8]
-
2. Cultivation and Fermentation:
-
Prepare a suitable defined medium for yeast cultivation, typically containing glucose as the carbon source, a nitrogen source, vitamins, and trace elements.
-
Grow a pre-culture of the engineered S. cerevisiae strain.
-
Inoculate the main culture in a shake flask or bioreactor.
-
Incubate at optimal conditions (e.g., 30°C, 200-250 rpm) for a period sufficient for this compound production (e.g., 72-96 hours).
3. Product Extraction and Quantification:
-
Add an organic solvent (e.g., dodecane) to the culture to capture the hydrophobic product, this compound.
-
Separate the organic phase from the culture broth by centrifugation.
-
Analyze the organic phase using GC-MS to identify and quantify this compound. A standard curve with pure this compound should be used for accurate quantification.
Protocol 3: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is for the purification of this compound from a crude extract obtained from the fermentation broth.[3][10][13]
1. Sample Preparation:
-
Obtain the crude extract as described in Protocol 1, step 4.
2. HSCCC System and Solvent System:
-
Instrument: A high-speed counter-current chromatograph.
-
Solvent System: A two-phase solvent system is required. A commonly used system is n-hexane/methanol/water (5/4/1, v/v/v).[3][13]
-
Equilibration: Prepare the solvent system and allow the phases to separate at room temperature.
3. HSCCC Operation:
-
Fill the HSCCC column with the stationary phase.
-
Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
Dissolve the crude extract in a small volume of the solvent system and inject it into the column.
-
Elute the compounds and collect fractions based on the detector response (e.g., UV detector).
-
The elution time for this compound under these conditions is reported to be in the range of 290–310 min.[3][13]
4. Analysis of Purified Fractions:
-
Analyze the collected fractions containing the target compound by GC-MS to confirm the purity of this compound. The reported purity can reach over 91%.[3][13]
-
Further structural confirmation can be performed using Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR).[3][13]
Visualizations
Biochemical Pathway of this compound Synthesis
The biotransformation of valencene to this compound is a two-step oxidation process. The first step involves the hydroxylation of valencene to form the intermediate, nootkatol. The second step is the oxidation of nootkatol to this compound. In metabolically engineered organisms, the pathway starts from the central carbon metabolism to produce the precursor FPP.
Caption: Biochemical pathway for this compound production.
Experimental Workflow for Microbial Biotransformation
The general workflow for producing this compound via microbial biotransformation involves several key stages, from strain selection and cultivation to product recovery and purification.
Caption: General experimental workflow for this compound production.
References
- 1. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production of the sesquiterpenoid (+)-nootkatone by metabolic engineering of Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isolation, purification, and mass spectrometry identification of the enzyme involved in citrus flavor (+)-valencene biotransformation to (+)-nootkatone by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical Synthesis and Derivatization of Nootkatone for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nootkatone is a naturally occurring sesquiterpenoid ketone responsible for the characteristic aroma of grapefruit.[1] Beyond its significant value in the fragrance and flavor industries, this compound has garnered substantial interest in the pharmaceutical and agrochemical sectors due to its wide range of biological activities.[1][2] It has been reported to possess potent insecticidal, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]
The low natural abundance of this compound necessitates robust synthetic methods to meet demand. Furthermore, the chemical derivatization of the this compound scaffold serves as a powerful strategy to enhance its inherent bioactivities and to develop novel therapeutic and pest management agents.[5] These efforts in synthesis and derivatization create a continuous need for standardized bioassay protocols to evaluate the efficacy of new compounds.
This document provides detailed application notes and experimental protocols for the chemical synthesis of (+)-nootkatone from its precursor (+)-valencene, a general method for its derivatization, and standardized bioassays to evaluate the anticancer, antimicrobial, and insecticidal activities of the resulting compounds.
Section 1: Chemical Synthesis of (+)-Nootkatone
The most common and economically viable method for synthesizing (+)-nootkatone is through the allylic oxidation of (+)-valencene, a more abundant sesquiterpene found in citrus oils.[6][7][8] While other routes from precursors like (−)-β-pinene exist, the oxidation of valencene remains the predominant industrial approach.[9][10] This process can be achieved using various oxidizing agents, including chromates, peroxides in the presence of metal catalysts, or biocatalytic methods.[6][7][8]
Protocol 1: Synthesis of (+)-Nootkatone via MnO₂-Mediated Oxidation of (+)-Valencene
This protocol describes the synthesis of this compound from valencene using tert-butyl hydroperoxide as the oxidant and manganese dioxide (MnO₂) as the catalyst, adapted from established procedures.[11]
Materials:
-
(+)-Valencene (titre > 85%)
-
Manganese dioxide (MnO₂)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% solution in water
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (Na₂SO₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a suspension of MnO₂ (10 molar equivalents) and (+)-valencene (1 molar equivalent, e.g., 5.0 g, 24.5 mmol) in 100 mL of dichloromethane.
-
Cooling: Cool the suspension to -15°C using an ice-salt bath with constant stirring.
-
Addition of Oxidant: Add tert-butyl hydroperoxide (2.5 molar equivalents) dropwise to the suspension over 30 minutes, ensuring the temperature remains between -20°C and -10°C.
-
Reaction: Maintain the reaction mixture under stirring at -15°C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite until a negative peroxide test (e.g., with starch-iodide paper) is obtained.
-
Work-up: Allow the mixture to warm to room temperature. Filter the suspension through a pad of celite to remove the MnO₂. Wash the filter cake with dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient (e.g., 98:2) to yield pure (+)-nootkatone.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy and GC-MS. The yield of isolated (+)-nootkatone is typically around 40-50%.
Synthesis Workflow
Caption: Workflow for the synthesis of (+)-nootkatone.
Section 2: Derivatization of this compound
Structural modification of the this compound molecule is a key strategy for discovering new bioactive compounds with enhanced potency and novel mechanisms of action.[5] Derivatization can target several reactive sites on the this compound scaffold, including the enone system, the α-carbonyl methylene group, and the isopropenyl side chain.[12] Fused-thiazole derivatives, for example, have shown potent antimicrobial activity.[13]
Protocol 2: Synthesis of a Thiazolo-Nootkatone Derivative
This protocol details a two-step synthesis of a fused-thiazole this compound derivative, involving epoxidation of the enone followed by condensation with a thioamide. This method is adapted from Alkhaibari et al.[13]
Materials:
-
(+)-Nootkatone
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Thioamide derivative (e.g., 3,4-dihydroxythiobenzamide)
-
Glacial acetic acid
-
Drying tube, round-bottom flask, condenser, heating mantle
Procedure:
Step 1: Synthesis of Epoxy-Nootkatone
-
Dissolve this compound (1 molar equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 30% hydrogen peroxide (3 molar equivalents), followed by dropwise addition of 6N NaOH solution while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield epoxy-nootkatone, which can often be used in the next step without further purification.
Step 2: Synthesis of Fused-Thiazole Derivative
-
In a round-bottom flask equipped with a condenser and drying tube, add epoxy-nootkatone (1 molar equivalent) and the desired thioamide derivative (1.05 molar equivalents).
-
Add glacial acetic acid (approx. 5 mL per mmol of epoxy-nootkatone) as the solvent.
-
Heat the reaction mixture to 100°C and stir for 8-10 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Add cold water to the flask to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven to obtain the pure fused-thiazole derivative.
-
Characterize the final product by NMR and HRMS.
Derivatization Workflow
Caption: Workflow for thiazole derivatization of this compound.
Section 3: Bioassays for this compound and Derivatives
Evaluating the biological activity of newly synthesized this compound derivatives is crucial. The following protocols outline standard in vitro assays for determining anticancer, antimicrobial, and insecticidal efficacy.
Data Presentation: Bioactivity of this compound Derivatives
The following tables summarize quantitative data for various this compound derivatives from published studies.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | Assay Type | Activity Metric (IC₅₀) | Reference |
|---|---|---|---|---|
| This compound-(E)-2-iodobenzoyl hydrazone (N2) | HEL (Erythroleukemia) | MTT Assay | 4.58 ± 0.15 µM | [3] |
| this compound-(E)-2-iodobenzoyl hydrazone (N2) | K562 (Erythroleukemia) | MTT Assay | 6.54 ± 0.27 µM |[3] |
Table 2: Antimicrobial Activity of Thiazolo-Nootkatone Derivatives
| Compound | Bacterial Strain | Assay Type | Activity Metric (MIC) | Reference |
|---|---|---|---|---|
| Catechol-derived Thiazole (Cmpd 16) | Staphylococcus aureus (MRSA, NRS-100) | Microdilution | 3.12 µg/mL | [13] |
| Catechol-derived Thiazole (Cmpd 16) | Staphylococcus aureus (ATCC 700699) | Microdilution | 3.12 µg/mL | [13] |
| Catechol-derived Thiazole (Cmpd 16) | Enterococcus faecium (ATCC 700221) | Microdilution | 1.56 µg/mL | [13] |
| Fused-Thiazole (Cmpd 15) | Staphylococcus aureus (MRSA, NRS-100) | Microdilution | 6.25 µg/mL | [13] |
| Fused-Thiazole (Cmpd 15) | Enterococcus faecium (ATCC 700221) | Microdilution | 3.12 µg/mL |[13] |
Table 3: Insecticidal Activity of this compound-Amine Derivatives
| Compound | Insect Species | Assay Type | Activity Metric | Reference |
|---|---|---|---|---|
| Amine Derivative (3n) | Plutella xylostella (Larvae) | Leaf-dipping | LC₅₀ = 230 mg/L | [14] |
| Amine Derivative (3g) | Plutella xylostella (Larvae) | Leaf-dipping | LC₅₀ = 260 mg/L | [14] |
| Amine Derivative (3o) | Myzus persicae (Aphid) | Topical application | LD₅₀ = 0.011 µ g/larva | [14] |
| Rotenone (Control) | Plutella xylostella (Larvae) | Leaf-dipping | LC₅₀ = 460 mg/L |[14] |
Experimental Protocols for Bioassays
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15]
Materials:
-
Human cancer cell lines (e.g., HEL, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Harvest cells and adjust the density in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.[13][17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Compound Dilution: In column 1, add 100 µL of the test compound solution (prepared in CAMHB at twice the highest desired concentration).
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).
-
Inoculation: Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). If using a viability dye like resazurin, it can be added after incubation to aid in determining the endpoint.[18]
This protocol describes a leaf-dipping method to assess the larvicidal activity of compounds against an insect pest like Plutella xylostella (diamondback moth).[14]
Materials:
-
Third-instar larvae of Plutella xylostella
-
Cabbage leaves or artificial diet
-
Test compounds
-
Acetone and Triton X-100 (surfactant)
-
Petri dishes, filter paper
Procedure:
-
Solution Preparation: Dissolve the test compounds in acetone to create stock solutions. Prepare serial dilutions in distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to ensure even coating.
-
Leaf Treatment: Cut fresh cabbage leaves into discs (e.g., 5 cm diameter). Dip each disc into a test solution for 10-20 seconds. Allow the leaves to air-dry completely. A control disc should be dipped in the solvent-surfactant solution only.
-
Bioassay Setup: Place one treated leaf disc on a moist filter paper inside a Petri dish.
-
Insect Introduction: Carefully transfer 10-15 third-instar larvae onto the leaf disc in each Petri dish.
-
Incubation: Seal the Petri dishes (with ventilation) and maintain them at controlled conditions (e.g., 25 ± 1°C, >70% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: Record larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded gently with a fine brush.
-
Data Analysis: Use the mortality data to calculate the LC₅₀ (lethal concentration required to kill 50% of the population) using probit analysis.
Featured Signaling Pathway: JAK2/STAT3
Several studies have implicated the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway in the bioactivity of this compound and its derivatives.[3][19] Specifically, the JAK2/STAT3 axis is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[20][21] Its constitutive activation is a hallmark of many cancers, making it a prime therapeutic target.[20] this compound derivatives have been shown to induce differentiation in erythroleukemia cells by targeting and modulating this pathway.[3]
Caption: JAK2/STAT3 pathway inhibited by a this compound derivative.
References
- 1. Biological Activities, Pharmacokinetics and Toxicity of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. This compound Derivative this compound-(E)-2-iodobenzoyl hydrazone Promotes Megakaryocytic Differentiation in Erythroleukemia by Targeting JAK2 and Enhancing JAK2/STAT3 and PKCδ/MAPK Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A kinetic study of biotransformation from valencene to this compound in an oscillatory baffled reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Conversion of Valencene to this compound | Semantic Scholar [semanticscholar.org]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP2813484A1 - A process for the synthesis of this compound - Google Patents [patents.google.com]
- 12. Novel Insect Antifeedant and Ixodicidal this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Chimeric Thiazolo-Nootkatone Derivatives as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel (+)-Nootkatone-Based Amine Derivatives as Potential Insecticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 19. This compound (NK), a grapefruit-derived aromatic compound, inhibited lipid accumulation by regulating JAK2-STAT signaling and antioxidant response in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer [frontiersin.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantification of Nootkatone in Essential Oils by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nootkatone is a naturally occurring sesquiterpenoid and a key aromatic compound found in various essential oils, most notably grapefruit oil, where it is responsible for the characteristic aroma and flavor.[1] It is also present in the essential oils of Alaska yellow cedar, Alpinia oxyphylla, and vetiver.[1][2] Beyond its use in the food and fragrance industries, this compound has garnered significant interest for its potential pharmacological and insecticidal properties.[1] Accurate quantification of this compound in essential oils is crucial for quality control, product formulation, and research into its biological activities.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and reliable analytical technique for the quantification of this compound. This method offers the necessary specificity and sensitivity for the analysis of complex essential oil matrices. This application note provides a detailed protocol for the quantification of this compound in essential oils using HPLC-UV, including sample preparation, chromatographic conditions, and method validation considerations.
Quantitative Data
The concentration of this compound can vary significantly depending on the source of the essential oil. The following table summarizes typical this compound concentrations found in various essential oils as determined by chromatographic methods.
| Essential Oil Source | This compound Concentration (% w/w) |
| Grapefruit (Citrus paradisi) Oil | 0.1 - 0.8%[1][3] |
| Alpinia oxyphylla Fruit Oil | 8.97 - 20.12%[2][4] |
| Pomelo Peel Oil | 5.526% |
| Vetiver (Chrysopogon zizanioides) Oil | ~1.92% |
Experimental Protocols
This section details the methodology for the quantification of this compound in essential oils by HPLC-UV.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters (PTFE or other suitable material)
-
Essential oil samples (e.g., grapefruit, Alpinia oxyphylla, vetiver)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data acquisition and processing software
Preparation of Standard Solutions
Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol or acetonitrile and make up to the mark.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase.
-
A typical concentration range for the calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Filter each working standard through a 0.22 µm syringe filter before injection.
Sample Preparation
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., acetonitrile or methanol) to dissolve the oil and bring it to volume.
-
Vortex or sonicate the solution to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Further dilution with the mobile phase may be necessary to bring the this compound concentration within the range of the calibration curve.
HPLC-UV Chromatographic Conditions
The following are recommended starting conditions for the analysis. Method optimization may be required depending on the specific essential oil matrix and HPLC system.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes |
Method Validation
For reliable and accurate results, the analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:
-
Linearity: Assessed by injecting the calibration standards and performing a linear regression of the peak area versus concentration. A correlation coefficient (R²) of >0.999 is typically desired.
-
Specificity: The ability to assess the analyte in the presence of other components. This can be evaluated by comparing the chromatograms of a blank, the standard, and the sample. Peak purity analysis using a DAD can also be employed.
-
Accuracy: Determined by a recovery study, where a known amount of this compound standard is spiked into a sample matrix. The percentage recovery should be within an acceptable range (e.g., 98-102%).
-
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) of the results should be below a specified limit (e.g., <2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Caption: Chemical structure of (+)-Nootkatone.
References
Application Notes and Protocols: Nootkatone as a Natural Flavoring Agent
Introduction
Nootkatone is a naturally occurring bicyclic sesquiterpene ketone that is the principal aromatic and flavor constituent of grapefruit.[1] It is found in the essential oils of grapefruit peel, Alaska yellow cedar trees, and other citrus fruits.[2][3] Characterized by its potent and distinctive grapefruit-like aroma and taste, this compound is highly valued in the food, beverage, and fragrance industries.[4][5] The U.S. Food and Drug Administration (FDA) has approved this compound as a synthetic flavoring substance for direct addition to food (21 CFR 172.515) and it is generally recognized as safe (GRAS).[2][6] These notes provide detailed data, protocols, and workflows for the application of this compound in food science research and product development.
Data Presentation: Physicochemical and Sensory Properties
Quantitative data for this compound is summarized below to provide a basis for its application in food and beverage formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₂₂O | [7] |
| Molecular Weight | 218.33 g/mol | [8] |
| Appearance | Colorless crystals or almost colorless to pale yellow oily liquid | [2][8] |
| Solubility | Low aqueous solubility; Soluble in alcohol | [6][9][10] |
| Log P (o/w) | 3.8 | [7] |
| Vapor Pressure | 0.001183 mm Hg @ 23°C | [7] |
| FEMA Number | 3166 | [8] |
Table 2: Sensory Thresholds and Flavor Profile of (+)-Nootkatone
| Parameter | Matrix | Concentration | Description | Reference(s) |
| Odor Threshold | Air | 30 ppm | - | [5] |
| Odor Threshold | Water | ~0.8 ppm (800 ppb) | - | [5][8] |
| Flavor Threshold | Water | 1 ppm | Detectable | [1] |
| Flavor Threshold | Reconstituted Grapefruit Juice (10.5 °Brix) | 6 ppm | Detectable | [1] |
| Perception Level | Soft Drink Base | ~0.3 ppm | Perceptible with grapefruit character | [8][11] |
| Optimal Flavor | Orange Juice | 6-7 ppm | Enhances flavor and aroma | [1] |
| Off-Flavor Note | Grapefruit Juice / Orange Juice | > 7 ppm | Can be perceived as very bitter or harsh | [1] |
| Flavor Profile | General | 0.1 - 0.3 ppm | Grapefruit-like | [8] |
| Flavor Profile | General | > 50 ppm | Bitterness increases | [8] |
| Flavor Profile | General | - | Zesty citrus, woody, green, earthy, slightly herbal | [8][12][13] |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction, analysis, and sensory evaluation of this compound.
Protocol 1: Extraction and Purification of this compound from a Natural Source
This protocol describes a general workflow for isolating this compound from a plant matrix (e.g., citrus peel, Alpinia oxyphylla fruits) using High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid chromatography technique that avoids solid supports.[14][15]
Methodology:
-
Sample Preparation:
-
HSCCC System Preparation:
-
HSCCC Separation:
-
Fill the entire HSCCC column with the stationary phase (e.g., the upper phase).
-
Set the apparatus to the desired revolution speed.
-
Pump the mobile phase (e.g., the lower phase) into the column at a specific flow rate.
-
Once hydrodynamic equilibrium is reached, inject the crude sample dissolved in a small volume of the solvent mixture.
-
Continuously elute with the mobile phase and collect fractions at regular intervals.
-
-
Analysis and Purification:
-
Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify fractions containing this compound.[17]
-
Combine the fractions containing high-purity this compound.
-
Evaporate the solvent under reduced pressure to yield purified this compound. Purity can reach over 91-92%.[14][17]
-
Confirm the structure of the purified compound using techniques like GC-MS, Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[15][17]
-
Protocol 2: Quantification of this compound in a Beverage Matrix
This protocol outlines the quantitative analysis of this compound in a liquid food matrix, such as a citrus beverage, using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of high-purity (>98%) this compound standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the sample.
-
-
Sample Preparation:
-
Degas the beverage sample to remove carbonation, if present.
-
Perform a liquid-liquid extraction. For example, mix 10 mL of the beverage with 10 mL of a non-polar solvent like n-hexane.
-
Vortex the mixture vigorously for 2 minutes and centrifuge to separate the phases.
-
Carefully collect the organic (upper) layer containing the this compound.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
System: A standard HPLC system with a UV detector is suitable.[18][19]
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., 235-245 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[15]
-
Protocol 3: Sensory Evaluation using the Triangle Test
The triangle test is a discriminative method used to determine if a sensory difference exists between two products. This protocol can be used to assess the impact of adding this compound to a beverage compared to a control.[20]
Methodology:
-
Panelist Selection:
-
Select a panel of at least 25-30 trained or consumer panelists.
-
Ensure panelists have no flavor/aroma sensitivities or allergies.
-
Instruct panelists to avoid consuming strong-flavored foods, coffee, or smoking for at least one hour prior to the test.[20]
-
-
Sample Preparation:
-
Prepare two batches of the beverage: a control batch (A) and a test batch with a specific concentration of this compound (B).
-
Ensure both batches are at the same temperature and served in identical, odorless tasting cups.[21]
-
Label the cups with random three-digit codes.
-
-
Test Setup:
-
For each panelist, present a set of three samples. The set will either be (A, A, B) or (B, B, A), with the order randomized for each panelist.
-
Provide panelists with a palate cleanser, such as unsalted crackers and room-temperature water.[21]
-
Conduct the test in a controlled environment free from distracting odors or noises.[22]
-
-
Evaluation:
-
Instruct panelists to taste each of the three samples from left to right.
-
Ask panelists to identify which of the three samples is different from the other two.
-
Panelists must make a choice, even if they are guessing.
-
-
Data Analysis:
-
Count the total number of panelists and the number of correct identifications.
-
Use a statistical table for the triangle test (based on the binomial distribution) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
A significant result indicates that the addition of this compound created a perceivable sensory difference.
-
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iff.com [iff.com]
- 8. This compound (CAS: 4674-50-4) – Premium Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. This compound, 91416-23-8 [thegoodscentscompany.com]
- 11. (4R,4aS,6R)-(+)-nootkatone & (4S,4aR,6S)-(-)-nootkatone [leffingwell.com]
- 12. (+)-nootkatone, 4674-50-4 [thegoodscentscompany.com]
- 13. bedoukian.com [bedoukian.com]
- 14. Isolation and purification of this compound from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN101255087A - Method for extracting and purifying natural flavor valencene and this compound from juglans regia - Google Patents [patents.google.com]
- 17. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ars.usda.gov [ars.usda.gov]
- 20. bevsource.com [bevsource.com]
- 21. m.youtube.com [m.youtube.com]
- 22. flavorsum.com [flavorsum.com]
Application Notes and Protocols for the Development of Topical Formulations Containing Nootkatone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nootkatone, a naturally occurring sesquiterpenoid found in grapefruit and Alaska yellow cedar, is gaining significant interest for topical applications due to its diverse biological activities.[1] It has demonstrated protective effects against UVB-induced skin damage, anti-inflammatory properties, and potential in preventing photoaging.[2][3] this compound is approved for use in food and cosmetics and is considered non-toxic to humans.[4]
The primary challenge in developing topical formulations of this compound lies in its low aqueous solubility and potential for instability and volatility.[4][5] These application notes provide a comprehensive overview of the physicochemical properties of this compound, strategies for formulation development to enhance its delivery into the skin, and detailed protocols for key experimental evaluations.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental for designing effective topical delivery systems.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O | [3][6] |
| Molecular Weight | 218.34 g/mol | [4][6] |
| Appearance | Clear or white crystals; impure samples may be a viscous yellow liquid | [1][4] |
| Melting Point | 36 °C | [1][4] |
| Boiling Point | 170 °C | [1][4] |
| Solubility | ||
| In water: Practically insoluble | [1] | |
| In ethanol: ~33 mg/mL | [3] | |
| In DMSO: ~20 mg/mL | [3] | |
| In dimethyl formamide (DMF): ~33 mg/mL | [3] | |
| In a 1:3 solution of ethanol:PBS (pH 7.2): ~0.25 mg/mL | [3] | |
| Very soluble in dichloromethane, ethyl acetate; soluble in hexanes | [1][4] | |
| UV/Vis. λmax | 238 nm | [3] |
| LogP | 3.9 | [6] |
Formulation Development Strategies
To overcome the challenges of this compound's low water solubility and stability, various advanced formulation strategies can be employed. The goal is to develop a formulation that enhances the solubility and penetration of this compound into the skin while ensuring its stability.
Encapsulation
Encapsulation technologies are a promising approach to improve the delivery of this compound.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like this compound, enhancing their aqueous solubility and protecting them from degradation.[5][7] Studies have shown that cyclodextrin encapsulation can improve this compound's photo- and thermal stability.[5][7]
-
Lignin: Lignin-encapsulated this compound has been shown to reduce volatility and phytotoxicity.[2][8] This formulation also demonstrated improved toxicity against ticks compared to an emulsifiable formulation.[2][8]
-
Liposomes: Liposomal formulations of this compound have been developed with an encapsulation efficiency of 76%.[9]
Nanoformulations
Nano-sized delivery systems can increase the surface area for drug absorption and improve skin penetration.
-
Nanoemulsions: These are transparent, thermodynamically stable systems of oil, water, surfactant, and co-surfactant. They can be formulated by high-pressure homogenization and can enhance the topical delivery of poorly soluble drugs.[10][11]
-
Microemulsions: Similar to nanoemulsions, microemulsions are stable, isotropic mixtures that can improve the skin permeation of drugs by acting as a penetration enhancer and increasing drug solubility.[12][13][14]
The following table summarizes a comparison of different formulation strategies for this compound based on available data.
| Formulation Type | Key Findings | Reference |
| Emulsifiable Formulation | - Higher volatility (40% recovered from traps after 24h) - Lower photostability (26% retained after 1h light exposure) - Lower toxicity to ticks (LC₅₀ = 35 ng/cm²) | [2][4] |
| Lignin-Encapsulated | - Lower volatility (15% recovered from traps after 24h) - Higher photostability (92% retained after 1h light exposure) - Higher toxicity to ticks (LC₅₀ = 20 ng/cm²) | [2][4] |
| Liposomal Formulation | - Encapsulation efficiency of 76% | [9] |
| Cyclodextrin Complex | - Enhanced aqueous solubility - Improved photo- and thermal stability | [5][7] |
Experimental Protocols
Solubility Studies
Objective: To determine the saturation solubility of this compound in various solvents and oils for formulation development.
Methodology:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., ethanol, propylene glycol, various oils) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 32 °C to mimic skin surface temperature) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved this compound.
-
Filter the supernatant through a 0.45 µm filter.
-
Dilute an aliquot of the filtered solution with a suitable solvent.
-
Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV at 238 nm.[3]
Formulation Preparation
Objective: To prepare a stable this compound-loaded nanoemulsion.
Methodology:
-
Dissolve this compound in the selected oil phase (e.g., castor oil).
-
In a separate vessel, mix the surfactant (e.g., Tween 80) and co-surfactant (e.g., Polyethylene glycol 600) with water (the aqueous phase).[10]
-
Slowly add the oil phase to the aqueous phase while stirring at high speed to form a coarse emulsion.
-
Homogenize the coarse emulsion using a high-pressure homogenizer at a specified pressure and number of cycles to obtain a translucent nanoemulsion.
-
Characterize the nanoemulsion for globule size, polydispersity index (PDI), and zeta potential.
Stability Testing
Objective: To evaluate the physical and chemical stability of the developed this compound formulations under various conditions.
Methodology:
-
Package the formulations in their final proposed containers.
-
Store the samples under different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[15]
-
Conduct freeze-thaw cycle testing (e.g., -10°C to 25°C for several cycles) to assess physical stability.
-
Perform photostability testing by exposing the formulation to a controlled light source.[15]
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and evaluate for:
-
Physical changes: Appearance, color, odor, phase separation, pH, and viscosity.
-
Chemical stability: Quantification of this compound content by HPLC to assess degradation.
-
Microbiological stability: Test for microbial growth.
-
In Vitro Skin Permeation Study
Objective: To evaluate the permeation of this compound from different topical formulations through the skin.
Methodology (using Franz Diffusion Cells):
-
Skin Preparation: Use excised human or animal (e.g., porcine) skin. Thaw frozen skin at room temperature. If necessary, separate the epidermis from the dermis by heat treatment. Ensure skin integrity before use.
-
Franz Diffusion Cell Setup: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with a suitable medium that ensures sink conditions (e.g., a solution of ethanol:PBS).[3] Maintain the temperature at 32 °C and stir continuously.
-
Dosing: Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor medium and replace with fresh medium.
-
Mass Balance: At the end of the experiment, dismantle the setup and:
-
Wash the skin surface to recover unabsorbed this compound.
-
Separate the epidermis and dermis.
-
Extract this compound from the skin layers using a suitable solvent.
-
-
Quantification: Analyze the concentration of this compound in the receptor fluid samples and skin extracts using a validated analytical method like HPLC.
Analytical Method for Quantification of this compound
Objective: To develop and validate an HPLC method for the quantification of this compound in formulation and skin samples.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 3.0 mm, 5 µm).[16]
-
Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v).[17]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.[3]
-
Sample Preparation:
-
Formulations: Dilute with a suitable solvent (e.g., methanol).
-
Skin Extracts: Extract this compound from skin samples with a solvent like methanol, followed by centrifugation and filtration.[17]
-
-
Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound in Skin
This compound has been shown to modulate several signaling pathways in skin cells, contributing to its protective and anti-inflammatory effects.
Caption: this compound's protective mechanism in skin cells.
Experimental Workflow: Formulation Development and Evaluation
The following diagram outlines the logical workflow for the development and evaluation of a topical this compound formulation.
Caption: Workflow for topical this compound formulation.
Experimental Workflow: In Vitro Skin Permeation Study
This diagram details the steps involved in conducting an in vitro skin permeation study using Franz diffusion cells.
Caption: In vitro skin permeation study workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bioone.org [bioone.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound encapsulation by cyclodextrins: Effect on water solubility and photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Formulation to Encapsulate this compound for Tick Control [agris.fao.org]
- 9. Valencene, this compound and Their Liposomal Nanoformulations as Potential Inhibitors of NorA, Tet(K), MsrA, and MepA Efflux Pumps in Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DEVELOPMENT AND EVALUATION OF NANOEMULSION AS A CARRIER FOR TOPICAL DELIVERY SYSTEM BY BOX-BEHNKEN DESIGN | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 11. Nano-Emulsion Based Gel for Topical Delivery of an Anti-Inflammatory Drug: In vitro and in vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Curcumin-loaded microemulsion: formulation, characterization, and in vitro skin penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. certified-laboratories.com [certified-laboratories.com]
- 16. Simple HPLC Analysis of Hinokitiol in Skin Lotion with Visible Light Detection after Pre-Column Dabsylation [scirp.org]
- 17. HPLC analysis for the contamination of hydroquinone in skin-whitening herbal cosmetic cream. | Semantic Scholar [semanticscholar.org]
Nootkatone: A Versatile Chiral Precursor for Organic Synthesis
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Nootkatone, a naturally occurring sesquiterpenoid ketone best known as the characteristic aroma of grapefruit, is emerging as a valuable and versatile chiral precursor in organic synthesis. Its rigid, bicyclic structure and three stereocenters make it an attractive starting material for the synthesis of other complex chiral molecules, particularly other sesquiterpenes and bioactive compounds. The use of nootkatone as a chiral building block, a concept central to "chiral pool" synthesis, allows for the transfer of its inherent stereochemistry to new target molecules, often simplifying complex synthetic routes and avoiding the need for challenging asymmetric transformations.
This document provides detailed application notes and experimental protocols for the use of (+)-nootkatone as a chiral precursor in the synthesis of other eremophilane sesquiterpenes and novel bioactive derivatives.
Application I: Synthesis of Eremophilane Sesquiterpenes
The eremophilane family of sesquiterpenes shares the same carbon skeleton as this compound, making it an ideal starting material for their synthesis. By leveraging the existing stereochemistry of this compound, chemists can achieve stereocontrolled access to other members of this class. A notable example is the partial synthesis of (+)-valerianol.
Synthetic Pathway: (+)-Nootkatone to (+)-Valerianol
The conversion of (+)-nootkatone to (+)-valerianol involves a key stereoselective reduction of the enone functionality. This transformation highlights how the inherent chirality of the this compound scaffold can direct the approach of reagents to control the stereochemical outcome at a new stereocenter.
Caption: Synthetic route from (+)-Nootkatone to (+)-Valerianol.
Experimental Protocol: Synthesis of (+)-Valerianol from (+)-Nootkatone
This protocol is adapted from the principles of stereoselective reductions of similar eremophilane ketones.
Materials:
-
(+)-Nootkatone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A solution of (+)-nootkatone (1.0 mmol) in anhydrous diethyl ether (20 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The solution is cooled to 0 °C in an ice bath.
-
Lithium aluminum hydride (1.2 mmol) is carefully added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the sequential and careful addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
The resulting suspension is stirred for 30 minutes until a white precipitate forms.
-
The solid is removed by filtration and washed with diethyl ether.
-
The combined organic phases are washed with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford (+)-valerianol.
Quantitative Data:
| Starting Material | Product | Reagent | Yield |
| (+)-Nootkatone | (+)-Valerianol | LiAlH₄ | Typically >90% |
Application II: Derivatization of the this compound Scaffold for Bioactivity Screening
The this compound skeleton can be chemically modified to generate a library of new compounds for screening of biological activities, such as insecticidal and antimicrobial properties. These modifications often take advantage of the reactivity of the α,β-unsaturated ketone and the exocyclic double bond.
Synthetic Workflow: Generation of this compound Derivatives
The following workflow illustrates a general approach to creating a diverse set of this compound derivatives.
Caption: Workflow for the generation of a this compound derivative library.
Experimental Protocols for this compound Derivatization
The following protocols are based on published methods for the synthesis of this compound derivatives.
Materials:
-
(+)-Nootkatone
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (+)-nootkatone (1.0 mmol) in toluene (10 mL), iodine (0.1 mmol) and DMSO (5.0 mmol) are added under an argon atmosphere.
-
The reaction mixture is refluxed for 6 hours.
-
After cooling to room temperature, the mixture is diluted with MTBE (60 mL).
-
The organic layer is washed with saturated Na₂S₂O₃ solution (3 x 30 mL) and brine (3 x 30 mL).
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the dehydrogenated products.
Quantitative Data for Dehydrogenation:
| Starting Material | Product | Yield |
| (+)-Nootkatone | Dehydrogenated derivatives | Variable, up to 51% for the major dienone product |
Materials:
-
(+)-Nootkatone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
10% aqueous sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (+)-nootkatone (1.0 mmol) in DCM (6 mL), m-CPBA (3.4 mmol) is added.
-
The mixture is stirred at room temperature for 5 days.
-
The reaction mixture is diluted with MTBE (50 mL).
-
The organic layer is washed with 10% Na₂SO₃ solution (3 x 30 mL), 10% NaOH solution (3 x 30 mL), and brine (3 x 30 mL).
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel to afford the epoxide derivatives.
Quantitative Data for Epoxidation:
| Starting Material | Product(s) | Yield(s) |
| (+)-Nootkatone | Epoxide derivatives | 21-30% for various epoxides |
Conclusion
(+)-Nootkatone serves as a readily available and stereochemically rich starting material for the synthesis of a variety of other complex molecules. Its utility as a chiral precursor is demonstrated in the stereocontrolled synthesis of other eremophilane sesquiterpenes and in the generation of diverse libraries of bioactive compounds. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this valuable natural product. The continued exploration of this compound as a chiral building block is expected to lead to the development of novel synthetic methodologies and the discovery of new chemical entities with valuable biological properties.
In Vitro Experimental Models to Assess Nootkatone Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nootkatone, a naturally occurring sesquiterpenoid found in grapefruit and other citrus fruits, has garnered significant scientific interest due to its diverse pharmacological properties.[1][2] Preclinical in vitro studies have demonstrated its potential as an anti-inflammatory, anticancer, antioxidant, and metabolic regulatory agent.[1][3] This document provides detailed application notes and protocols for assessing the bioactivity of this compound in various in vitro experimental models. The methodologies described herein are based on established scientific literature and are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this promising bioactive compound.
Key Bioactivities and In Vitro Models
This compound's multifaceted bioactivities can be investigated using a range of established cell-based assays. The primary areas of investigation include its anti-inflammatory, anticancer, metabolic modulatory, and antioxidant effects.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory mediators.[3] A common in vitro model for assessing anti-inflammatory potential is the use of lipopolysaccharide (LPS)-stimulated macrophages.
Featured In Vitro Model: RAW 264.7 murine macrophage cell line.
Key Assays:
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification (ELISA)
-
Western Blot Analysis of NF-κB Signaling Pathway Proteins
Anticancer Activity
This compound exhibits antiproliferative and pro-apoptotic activity in various cancer cell lines.[4][5] Its mechanisms of action often involve the activation of AMP-activated protein kinase (AMPK), leading to the inhibition of cancer cell growth and survival pathways.[6]
Featured In Vitro Models:
-
MCF-7 (human breast cancer)
-
HCT-116 and SW480 (human colorectal cancer)
-
A549 (human non-small-cell lung cancer)
Key Assays:
-
Cell Viability and Proliferation Assays (MTT, CCK-8)
-
Apoptosis Assays (e.g., Annexin V/PI staining)
-
Western Blot Analysis of Apoptotic and Cell Cycle-Related Proteins
Metabolic Regulation
A significant aspect of this compound's bioactivity is its ability to activate AMPK, a central regulator of cellular energy metabolism.[3][4][6] This activation has implications for conditions such as obesity and type 2 diabetes.
Featured In Vitro Models:
-
C2C12 (mouse myoblast) cell line for skeletal muscle metabolism.
-
3T3-L1 (mouse pre-adipocyte) cell line for adipogenesis and lipid metabolism.
-
Hepa 1-6 (mouse hepatoma) cells for hepatic glucose metabolism.
Key Assays:
-
Western Blot Analysis of AMPK and downstream targets (e.g., ACC) phosphorylation.
-
Glucose Uptake Assays
-
Adipogenesis and Lipid Accumulation Assays (Oil Red O staining)
Antioxidant Activity
This compound has demonstrated antioxidant properties, which contribute to its protective effects against cellular damage.[4]
Key Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Cellular Reactive Oxygen Species (ROS) Measurement (e.g., using DCFH-DA)
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on this compound's bioactivity.
Table 1: Anti-inflammatory and Antioxidant Activity of this compound
| Bioactivity | Cell Line | Assay | This compound Concentration | Effect | Reference |
| Anti-inflammatory | RAW 264.7 | Nitric Oxide (NO) Production | Not specified | Inhibition of NO production | [7] |
| Antioxidant | - | DPPH Radical Scavenging | Not specified | Radical scavenging activity | [8] |
| Antioxidant | 3T3-L1 | ROS Generation | 50, 100, 200 µM | Significant decrease in ROS formation | [9] |
Table 2: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| HXO-Rb44 | Human Retinoblastoma | CCK-8 | Concentration-dependent inhibition | [10] |
| HCT-116 | Human Colorectal Cancer | Cell Proliferation | Concentration-dependent inhibition | [5] |
| SW480 | Human Colorectal Cancer | Cell Proliferation | Concentration-dependent inhibition | [5] |
| MCF-7 | Human Breast Cancer | MTT | Concentration-dependent inhibition | [11] |
Table 3: Metabolic Regulatory Effects of this compound
| Cell Line | Bioactivity | Assay | This compound Concentration | Effect | Reference |
| C2C12 | AMPK Activation | Western Blot | 100 µM | Increased phosphorylation of AMPKα | [12] |
| Hepa 1-6 | AMPK Activation | Western Blot | Concentration-dependent | Increased phosphorylation of AMPKα | [12] |
| 3T3-L1 | Lipid Accumulation | Oil Red O Staining | 50, 100, 200 µM | Inhibition by 10%, 18%, and 55% respectively | [9] |
| C2C12 | AMPK Activation | In vitro screening | 150 µM | Activation of AMPKα (1077%) and AMPKβ (358%) | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Application: To determine the cytotoxic effects of this compound on a given cell line and to establish a non-toxic concentration range for subsequent bioactivity assays.
Materials:
-
Selected cell line (e.g., MCF-7, RAW 264.7)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Application: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[14]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[15] Include a control group (no LPS, no this compound), an LPS-only group, and this compound-only groups.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.[14]
-
Add 100 µL of Griess reagent (equal parts of Part A and Part B mixed just before use) to the supernatant in a new 96-well plate.[14]
-
Incubate at room temperature for 10 minutes in the dark.[14]
-
Measure the absorbance at 540 nm.[14]
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
Protocol 3: Western Blot for AMPK Activation
Application: To determine if this compound activates AMPK by detecting the phosphorylation of AMPKα at Threonine 172.
Materials:
-
Cell line of interest (e.g., C2C12, Hepa 1-6)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the antibody for total AMPKα to normalize the results.
Protocol 4: DPPH Radical Scavenging Assay
Application: To assess the direct antioxidant capacity of this compound in a cell-free system.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (e.g., 0.1 mM)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare various concentrations of this compound and the positive control in methanol or ethanol.
-
In a 96-well plate, add a specific volume of the this compound or control solutions to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Measure the absorbance at 517 nm.[17]
-
The scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
Visualizations: Signaling Pathways and Workflows
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: this compound activates the AMPK signaling pathway.
Caption: General experimental workflow for assessing this compound's bioactivity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a characteristic constituent of grapefruit, stimulates energy metabolism and prevents diet-induced obesity by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an AMPK activator derived from grapefruit, inhibits KRAS downstream pathway and sensitizes non-small-cell lung cancer A549 cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (NK), a grapefruit-derived aromatic compound, inhibited lipid accumulation by regulating JAK2-STAT signaling and antioxidant response in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. DPPH Radical Scavenging Assay [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Nootkatone Biotransformation Yields
Welcome to the technical support center for the biotransformation of nootkatone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for this compound biotransformation?
A1: The typical workflow involves several key stages: strain selection and engineering, cultivation of the microbial host, biotransformation of the precursor (valencene or a substrate like glucose for de novo synthesis), extraction of this compound, and subsequent purification and analysis.
Q2: Which microorganisms are commonly used for this compound production?
A2: A variety of microorganisms have been successfully used, including the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, bacteria such as Escherichia coli, and various fungi like Botryodiplodia theobromae and Phanerochaete chrysosporium.[1][2] The choice of organism often depends on the specific biotransformation strategy (whole-cell vs. enzymatic) and the desired production scale.
Q3: What are the primary metabolic pathways involved in this compound biosynthesis?
A3: this compound is a sesquiterpenoid. In microbial hosts engineered for de novo synthesis, the production starts from a central carbon source like glucose, which feeds into the mevalonate (MVA) pathway to produce farnesyl pyrophosphate (FPP).[3] FPP is then converted to valencene by valencene synthase. Finally, a cytochrome P450 monooxygenase (CYP) hydroxylates valencene to form nootkatol, which is then oxidized to this compound by a dehydrogenase.[4][5]
Q4: Is this compound toxic to the microbial hosts?
A4: Yes, product inhibition can be a significant issue. High concentrations of this compound can be toxic to the microbial cells, thereby limiting the overall yield.[1] Strategies to mitigate this include in-situ product removal using a two-phase system or continuous extraction methods.
Troubleshooting Guide
This guide addresses specific problems that may arise during this compound biotransformation experiments.
Problem 1: Low or no this compound production.
| Possible Cause | Troubleshooting Step |
| Inefficient enzyme activity | - Verify enzyme expression: Use SDS-PAGE or Western blot to confirm the expression of key enzymes like valencene synthase and cytochrome P450. - Optimize codon usage: Ensure the gene sequences are optimized for the expression host. - Protein engineering: Consider site-directed mutagenesis to improve enzyme kinetics. A mutant of valencene synthase (M560L) showed a 60% increase in valencene production.[6] |
| Precursor limitation | - Metabolic engineering: Overexpress key enzymes in the upstream pathway (e.g., tHMG1 in the MVA pathway) to increase the pool of FPP.[3] - Downregulate competing pathways: Reduce the metabolic flux towards competing pathways, such as sterol biosynthesis, by downregulating or knocking out genes like ERG9.[3] |
| Sub-optimal culture conditions | - Optimize medium composition: Systematically vary carbon and nitrogen sources, pH, and temperature. - Improve aeration: Ensure adequate oxygen supply, as cytochrome P450s are oxygen-dependent.[5] |
| Substrate/Product Inhibition | - Implement a two-phase system: Use an organic solvent (e.g., dodecane, orange essential oil) to extract this compound from the aqueous phase as it is produced, reducing its concentration in the vicinity of the cells.[1][4] - Fed-batch fermentation: Gradually feed the substrate (valencene or carbon source) to maintain a low, non-toxic concentration. |
Problem 2: Accumulation of intermediate products (e.g., nootkatol).
| Possible Cause | Troubleshooting Step |
| Inefficient dehydrogenase activity | - Screen for effective dehydrogenases: Test different dehydrogenases for their ability to efficiently oxidize nootkatol to this compound. Dehydrogenases from the SDR family have proven effective.[3] - Co-factor regeneration: Ensure an adequate supply of the necessary co-factors (e.g., NAD+/NADP+) for the dehydrogenase. |
| Imbalance in enzyme expression levels | - Tune promoter strength: Use promoters of varying strengths to balance the expression levels of the cytochrome P450 and the dehydrogenase. |
Problem 3: Difficulty in extracting and purifying this compound.
| Possible Cause | Troubleshooting Step |
| Complex fermentation broth | - Optimize extraction solvent: Test different organic solvents (e.g., ethyl acetate, hexane) for optimal this compound recovery. - Pre-treatment of broth: Centrifuge the broth to remove cells and other solid materials before extraction.[7] |
| Co-elution of impurities | - High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used to purify this compound from fermentation broth with high purity.[7][8][9][10] A suitable two-phase solvent system, such as n-hexane/methanol/water, can be employed.[7][8][9][10] |
Data Presentation
Table 1: this compound Yields from Various Biotransformation Strategies
| Microorganism | Strategy | Precursor | Yield (mg/L) | Reference |
| Saccharomyces cerevisiae | Metabolic Engineering (de novo) | Glucose | 804.96 | [6] |
| Saccharomyces cerevisiae | Metabolic Engineering (de novo) | Glucose | 1020 | [11][12] |
| Yarrowia lipolytica 2.2ab | Whole-cell biotransformation | Valencene | 628.41 | [4] |
| Yarrowia lipolytica 2.2ab | Partitioning bioreactor | Valencene | 852.3 | [4] |
| Botryodiplodia theobromae 1368 | Whole-cell biotransformation | Valencene | 231.7 | [1][4] |
| Phanerochaete chrysosporium | Whole-cell biotransformation | Valencene | 100.8 | [1] |
| Escherichia coli | Engineered enzymes | Valencene | 120 | [4] |
Experimental Protocols
Protocol 1: General Whole-Cell Biotransformation of Valencene to this compound
-
Inoculum Preparation:
-
Inoculate a single colony of the selected microorganism into a suitable liquid medium.
-
Incubate at the optimal temperature and shaking speed for 24-48 hours.
-
-
Bioreactor Setup:
-
Prepare the production medium in a bioreactor and sterilize.
-
Inoculate the bioreactor with the seed culture.
-
Maintain optimal pH, temperature, and dissolved oxygen levels.
-
-
Biotransformation:
-
Once the culture reaches the desired cell density, add valencene (often dissolved in a carrier solvent like ethanol or Tween-80 to improve dispersion).
-
For a two-phase system, add a sterile organic solvent to the bioreactor.
-
Continue the fermentation for the desired period (e.g., 36-72 hours).[7]
-
-
Extraction:
-
Separate the cells from the broth by centrifugation.
-
Extract the supernatant (and the organic phase if used) with a suitable solvent like ethyl acetate.
-
Combine the organic extracts and evaporate the solvent to obtain the crude product.
-
-
Analysis:
-
Analyze the crude extract for this compound concentration using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: De novo biosynthesis pathway of this compound from glucose.
Caption: A logical workflow for troubleshooting low this compound yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A kinetic study of biotransformation from valencene to this compound in an oscillatory baffled reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and purification of this compound from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the Synergistic Ratio of P450/CPR To Improve (+)-Nootkatone Production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Low Water Solubility of Nootkatone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nootkatone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the low water solubility of this promising sesquiterpenoid.
Frequently Asked Questions (FAQs)
1. What is the baseline water solubility of this compound?
2. What are the primary techniques to enhance the aqueous solubility of this compound?
The most effective and commonly cited techniques for improving the water solubility of this compound and similar lipophilic compounds include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanoemulsion Formulation: Dispersing this compound in a fine oil-in-water emulsion with droplet sizes in the nanometer range.
-
Solid Dispersion: Dispersing this compound in a solid, water-soluble carrier matrix.
3. Which cyclodextrins are most effective for solubilizing this compound?
Studies have shown that both beta-cyclodextrin (β-CD) and hydroxypropyl-beta-cyclodextrin (HP-β-CD) form stable inclusion complexes with this compound, significantly enhancing its aqueous solubility. β-CD, in particular, has been noted for its superior enhancement of both solubility and photostability.
4. What are the main challenges when working with this compound in aqueous solutions?
Due to its high hydrophobicity and volatility, researchers may encounter the following issues:
-
Precipitation: this compound can easily precipitate out of aqueous solutions, especially upon standing or with changes in temperature.
-
Phase Separation: In emulsion-based systems, phase separation can occur if the formulation is not optimized.
-
Inaccurate Concentration Measurements: The volatility of this compound can lead to loss of the compound during sample preparation and handling, resulting in inaccurate measurements.
Troubleshooting Guides
Technique 1: Cyclodextrin Inclusion Complexation
This technique involves the encapsulation of the non-polar this compound molecule within the hydrophobic inner cavity of a cyclodextrin, a cyclic oligosaccharide. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.
| Cyclodextrin Type | Molar Ratio (this compound:CD) | Solubility Enhancement Factor | Reference |
| β-Cyclodextrin | 1:1 | Significant Increase | |
| HP-β-Cyclodextrin | 1:1 | Significant Increase |
(Note: Specific quantitative values from the primary literature are pending full-text access, but studies confirm a significant enhancement in aqueous solubility.)
This protocol is adapted from general methods for preparing cyclodextrin inclusion complexes with essential oils.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled Water
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Freeze-dryer or vacuum oven
Procedure:
-
Prepare the Cyclodextrin Solution: In a beaker, dissolve β-CD or HP-β-CD in distilled water with continuous stirring. Gently heat the solution to 50-60°C to aid dissolution.
-
Prepare the this compound Solution: In a separate container, dissolve this compound in a minimal amount of ethanol.
-
Form the Complex: Slowly add the this compound-ethanol solution dropwise to the aqueous cyclodextrin solution while maintaining constant stirring.
-
Incubate: Continue stirring the mixture for 2-4 hours at a constant temperature (e.g., 50°C).
-
Precipitate the Complex: Gradually cool the solution to room temperature and then place it in a refrigerator (4°C) overnight to allow the inclusion complex to precipitate.
-
Isolate the Complex: Collect the precipitate by filtration.
-
Wash and Dry: Wash the collected solid with a small amount of cold distilled water to remove any free this compound or cyclodextrin. Dry the final product in a vacuum oven or using a freeze-dryer to obtain a fine powder.
Diagram: this compound-Cyclodextrin Inclusion Complex Formation
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of precipitate | - Incomplete complex formation.- The complex is too soluble at the precipitation temperature. | - Increase the stirring time during complexation.- Ensure the cooling step is gradual and reaches a sufficiently low temperature (e.g., 4°C). |
| Precipitate is sticky or oily | - Excess, uncomplexed this compound is present. | - Ensure the molar ratio of this compound to cyclodextrin is appropriate (typically 1:1).- Wash the precipitate with a small amount of a non-solvent for the complex but a solvent for this compound (e.g., a cold water-ethanol mixture). |
| Final product has low solubility | - The product is a physical mixture rather than a true inclusion complex. | - Confirm complex formation using analytical techniques like DSC, FTIR, or NMR.- Optimize the preparation method (e.g., try the kneading or freeze-drying method). |
| Inconsistent results | - Variability in raw materials.- Inconsistent stirring speed or temperature control. | - Use high-purity this compound and cyclodextrins.- Precisely control experimental parameters using a calibrated magnetic stirrer and water bath. |
Technique 2: Nanoemulsion Formulation
Nanoemulsions are kinetically stable colloidal dispersions of oil droplets in an aqueous phase, with droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large surface area for the dissolution of this compound.
This protocol is based on general methods for preparing essential oil nanoemulsions.
Materials:
-
This compound
-
Carrier oil (e.g
Technical Support Center: Optimization of Supercritical Fluid Extraction for Nootkatone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of supercritical fluid extraction (SFE) of nootkatone.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Supercritical CO₂ for this compound extraction? A1: The primary advantage is the ability to extract heat-sensitive compounds like this compound at low temperatures (e.g., 35-50°C), which minimizes thermal degradation.[1][2] Supercritical CO₂ is also non-toxic, non-flammable, and can be easily removed from the final product by simple depressurization, leaving behind a solvent-free extract.[1][2]
Q2: Why is my this compound yield lower than expected? A2: Low yield can be attributed to several factors, including suboptimal pressure and temperature, inadequate solvent-to-feed ratio, incorrect particle size of the raw material, or the absence of a suitable co-solvent to enhance the polarity of the supercritical fluid.[3][4][5]
Q3: What is a co-solvent and is it necessary for this compound extraction? A3: A co-solvent, or modifier, is a small amount of a polar solvent (like ethanol or methanol) added to the supercritical CO₂ to increase its polarity.[3][5] Since this compound is a weakly polar compound, using a co-solvent like ethanol can significantly improve extraction efficiency by enhancing the solvating power of the supercritical fluid.[5][6][7]
Q4: How does particle size affect the extraction process? A4: Smaller particle sizes increase the surface area available for extraction and reduce the diffusion path for the solvent, which can accelerate the process and improve efficiency.[3][4] However, excessively fine particles can lead to channeling or compaction in the extraction vessel, which may decrease overall yield.[4] A particle size range of 0.25 to 2.0 mm is often recommended for SFE of natural products.[4]
Troubleshooting Guide
Issue 1: Low Extraction Yield
Question: I have followed a standard protocol, but my final yield of this compound is consistently low. What parameters should I investigate to improve the yield?
Answer: Low yield is a common issue that can be resolved by systematically optimizing key SFE parameters. The solubility of this compound in supercritical CO₂ is highly dependent on the fluid's density, which is controlled by pressure and temperature.
-
Pressure: Increasing the pressure at a constant temperature raises the density of the supercritical CO₂, which generally increases its solvent power and the solubility of this compound.[3][4] Start by incrementally increasing the extraction pressure.
-
Temperature: The effect of temperature is twofold. At constant pressure, increasing temperature decreases the fluid's density (reducing solvent power) but increases the vapor pressure of this compound (enhancing its transfer into the fluid phase).[5] The optimal temperature must be found experimentally, as these two effects are opposing.
-
Co-solvent: If you are using pure CO₂, the addition of a polar co-solvent like ethanol (typically 5-15%) can dramatically increase the yield of weakly polar compounds like this compound.[5][7]
-
Flow Rate: A very high CO₂ flow rate may not allow sufficient contact time between the solvent and the raw material. Conversely, a very low flow rate can prolong the extraction time unnecessarily. Optimizing the solvent-to-feed ratio is crucial.[5]
-
Raw Material Preparation: Ensure the raw material (e.g., citrus peels) is properly dried and ground to an appropriate particle size to maximize surface area without causing bed compaction.[3][4]
Issue 2: Poor Selectivity and Impure Extract
Question: My extract contains a high level of impurities along with this compound. How can I improve the selectivity of the extraction?
Answer: Improving selectivity involves tuning the SFE parameters to specifically target this compound while leaving other compounds behind.
-
Fractional Separation: Implement a multi-stage separation process. After extraction, route the CO₂-extract mixture through a series of separators at progressively lower pressures. This allows for the fractional precipitation of different compounds based on their solubility, enabling the isolation of a purer this compound fraction.[2]
-
Modify CO₂ Density: Fine-tune the pressure and temperature. Lowering the density of the CO₂ (by decreasing pressure or increasing temperature) can make it more selective for lighter, more volatile compounds. Since this compound is a sesquiterpenoid, careful adjustment can help separate it from less desirable compounds.
-
Co-solvent Concentration: The type and concentration of the co-solvent can alter the selectivity. Experiment with different concentrations of ethanol or try other food-grade co-solvents to see how it impacts the co-extraction of impurities.[7][8]
Issue 3: Long Extraction Times
Question: The extraction process is taking too long to reach completion, making it inefficient. How can I reduce the overall extraction time?
Answer: Long extraction times are typically limited by mass transfer kinetics. The following adjustments can help expedite the process:
-
Increase CO₂ Flow Rate: A higher flow rate can accelerate the extraction, but be mindful that this can also increase operational costs. The goal is to find a rate that is fast enough without sacrificing efficiency due to insufficient residence time.[5]
-
Optimize Particle Size: Reducing the particle size of the raw material shortens the internal diffusion path for the solute, which is often the rate-limiting step.[3][4]
-
Dynamic vs. Static Extraction: Incorporate an initial static extraction phase. In this step, the extraction vessel is pressurized and allowed to sit for a period (e.g., 30-60 minutes) without CO₂ flow. This allows the supercritical fluid to fully penetrate the matrix and dissolve the this compound before the dynamic (flowing) phase begins, which can shorten the overall dynamic extraction time needed.[5][9]
Quantitative Data Summary
The following tables summarize the impact of key SFE parameters on extraction efficiency. Note that optimal values are highly dependent on the specific raw material and equipment used.
Table 1: Effect of Pressure and Temperature on Yield
| Pressure (MPa) | Temperature (°C) | Co-Solvent | This compound Yield/Composition | Reference |
| 15 - 25 | 40 - 60 | None | SFE showed higher selectivity than steam distillation. | [10] |
| 20 | 60 | 70% Ethanol-Water | Superior for extracting phenolic compounds (related class). | [7][8] |
| 27.5 | 46 | None | Optimal condition for oleoresin yield (3.16%) in a study on Coreopsis tinctoria. | [11] |
| 30 | 60 | 10% Ethanol | Yield of 36.1% total lipids from insect larvae meal. | [12] |
| 16.2 | 50 | 2.0 g/min Ethanol | Optimal for anthocyanin and phenolic compound extraction from Syzygium cumini. | [13] |
Table 2: Effect of Co-Solvent on Extraction
| Base Solvent | Co-Solvent | Concentration (% v/v) | Observation | Reference |
| sc-CO₂ | None | 0 | Lower yield for polar/weakly polar compounds. | [1] |
| sc-CO₂ | Ethanol | 5 - 15 | Significantly enhances solvation power for polar compounds. | [5] |
| sc-CO₂ | Ethanol-Water (70:30) | N/A | Superior extraction of phenolic compounds compared to pure solvents. | [7][8] |
| sc-CO₂ | Water | 50 | Achieved highest flavonoid extraction (89%) from Moringa leaves in one study. | [14] |
Experimental Protocols & Visualizations
Protocol: SFE of this compound from Grapefruit Peel
This protocol provides a general methodology for the extraction of this compound. Users should adapt the parameters based on their specific equipment and optimization experiments.
1. Raw Material Preparation:
- Obtain fresh grapefruit peels.
- Dry the peels at 40-50°C in a ventilated oven until a constant weight is achieved to reduce moisture content.
- Grind the dried peels to a mean particle size of 0.5 mm - 1.0 mm.
2. SFE System Setup and Extraction:
- Load a known quantity of the ground peel powder (e.g., 100 g) into the extraction vessel.
- Pressurize the system with CO₂ to the desired pressure (e.g., starting point: 20 MPa).
- Set the extraction temperature (e.g., starting point: 50°C).
- If using a co-solvent, introduce ethanol at the desired percentage (e.g., 5% of CO₂ flow rate).
- Initiate a static extraction period for 30 minutes.
- Begin the dynamic extraction by setting the supercritical CO₂ flow rate (e.g., 2 L/min).
3. Collection:
- Pass the extract-laden CO₂ through a separator vessel at a lower pressure (e.g., 5 MPa) and temperature (e.g., 25°C).
- The sudden drop in pressure causes the this compound to precipitate and collect in the separator.
- The CO₂ can then be recycled or vented.
- Collect the extract periodically until the extraction is complete (i.e., when no more extract is collected).
4. Analysis:
- Analyze the collected extract for this compound concentration and purity using Gas Chromatography-Mass Spectrometry (GC-MS).
Diagrams and Workflows
Caption: General workflow for supercritical fluid extraction of this compound.
Caption: Decision-making guide for troubleshooting low this compound yield.
References
- 1. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. research.unipd.it [research.unipd.it]
- 7. Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Parameters optimization of supercritical fluid-CO2 extracts of frankincense using response surface methodology and its pharmacodynamics effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supercritical CO2 extraction, chemical composition, and antioxidant effects of Coreopsis tinctoria Nutt. oleoresin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intensification of the SFE Using Ethanol as a Cosolvent and Integration of the SFE Process with sc-CO2 Followed by PLE Using Pressurized Ethanol of Black Soldier Fly (Hermetia illucens L.) Larvae Meal—Extract Yields and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Strategies to prevent nootkatone degradation in repellent formulations
Welcome to the Technical Support Center for nootkatone-based repellent formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound degradation and stability.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound repellent is losing efficacy over a short period. What are the likely causes?
This compound, a sesquiterpene ketone, is susceptible to degradation through several pathways, primarily volatility, photodegradation, and oxidation. The loss of efficacy is often due to a decrease in the concentration of the active this compound ingredient.
-
Volatility: this compound is a volatile compound, and its evaporation from the formulation can lead to a significant loss of repellent activity.
-
Photodegradation: Exposure to ultraviolet (UV) light, particularly from sunlight, can cause this compound to degrade into non-active byproducts.
-
Oxidation: this compound can react with oxygen, leading to the formation of various oxidation products that may not possess the desired repellent properties.
Troubleshooting Guide: Loss of Efficacy
| Potential Cause | Troubleshooting Steps |
| High Volatility | 1. Incorporate a fixative: High molecular weight, low volatility compounds can help to reduce the evaporation rate of this compound. 2. Consider microencapsulation: Encapsulating this compound in a polymer shell can significantly reduce its volatility. |
| Photodegradation | 1. Use UV-protective packaging: Store the formulation in amber or opaque containers to minimize light exposure. 2. Add a UV absorber: Incorporate a UV-absorbing compound into your formulation. 3. Utilize encapsulation: Microcapsules can provide a physical barrier against UV radiation. |
| Oxidation | 1. Add an antioxidant: Incorporate antioxidants such as Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) to inhibit oxidative degradation. 2. Package under an inert atmosphere: Purging the container with nitrogen before sealing can reduce the amount of available oxygen. |
FAQ 2: I am observing a change in the color and odor of my this compound formulation. What could be the reason?
Changes in color and odor are often indicators of chemical degradation. The formation of degradation byproducts can alter the sensory characteristics of your formulation. This is a common issue when this compound is exposed to light or oxygen over time.
Troubleshooting Guide: Changes in Formulation Properties
| Symptom | Potential Cause | Recommended Action |
| Yellowing or browning of the formulation | Oxidation or photodegradation | 1. Perform a stability study under controlled light and temperature conditions to identify the cause. 2. Analyze the formulation using HPLC or GC-MS to identify degradation products. 3. Incorporate an antioxidant and/or UV protectant. |
| "Off" or altered odor | Formation of volatile degradation products | 1. Use GC-MS with headspace analysis to identify the volatile compounds responsible for the odor change. 2. Review the formulation for any incompatible ingredients that may be reacting with this compound. |
FAQ 3: How can I improve the stability of this compound in my formulation?
Several strategies can be employed to enhance the stability of this compound. The most effective approaches involve protecting it from environmental factors.
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Microencapsulation: This is a highly effective method for improving this compound's photo- and thermal stability, as well as reducing its volatility. Common encapsulating agents include cyclodextrins and lignin.
-
Addition of Antioxidants: Antioxidants are crucial for preventing oxidative degradation. BHT and tocopherols are commonly used in pharmaceutical and cosmetic formulations for this purpose.
-
pH Optimization: The pH of the formulation can influence the rate of hydrolysis. While this compound is relatively stable, it is good practice to buffer the formulation to a pH where the stability of this compound is maximized, typically in the neutral to slightly acidic range for many organic compounds.
Data on this compound Stabilization Strategies
The following tables summarize quantitative data on the effectiveness of different stabilization strategies for this compound.
Table 1: Effect of Lignin Encapsulation on this compound Stability
| Parameter | Formulation | This compound Retention | Reference |
| Volatility (24h in a closed system) | Emulsifiable Formulation | 60% | |
| Lignin-Encapsulated | 85% | ||
| Photostability (1h light exposure) | Emulsifiable Formulation | 26% | |
| Lignin-Encapsulated | 92% |
Table 2: Effect of Cyclodextrin Encapsulation on this compound Photostability
| Formulation | Condition | This compound Degradation | Reference |
| Free this compound | 60 min UV irradiation | 96% | |
| This compound in β-Cyclodextrin | 60 min UV irradiation | 37% |
Experimental Protocols
Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in a repellent formulation.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973i or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 300 °C.
-
Injection Volume: 2.0 µL in split mode (20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp 1: 10 °C/min to 165 °C.
-
Ramp 2: 1.5 °C/min to 170 °C, hold for 2 min.
-
Ramp 3: 1.5 °C/min to 183 °C.
-
Ramp 4: 30 °C/min to 280 °C, hold for 2 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 45–550 amu.
-
2. Sample Preparation:
-
Accurately weigh a portion of the repellent formulation expected to contain approximately 1 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., methanol or ethanol) and bring to volume.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
3. Calibration:
-
Prepare a stock solution of this compound standard in the same solvent used for the sample.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples.
-
Analyze the calibration standards using the GC-MS method described above.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
4. Quantification:
-
Inject the prepared sample solution into the GC-MS.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Integrate the peak area of this compound in the sample chromatogram. 4
Minimizing byproduct formation during nootkatone synthesis
Technical Support Center: Nootkatone Synthesis
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound from valencene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is primarily synthesized through the oxidation of its precursor, valencene.[1] This can be achieved through two main routes: chemical synthesis and biocatalytic transformation. Chemical methods often involve the use of oxidizing agents like tert-butyl hydroperoxide with metal catalysts, or chromic acid.[2][3] Biocatalytic methods employ enzymes such as laccases or cytochrome P450 monooxygenases to perform a more selective oxidation under milder conditions.[4][5][6]
Q2: What are the major byproducts I should expect during this compound synthesis?
A2: The most commonly observed byproducts in this compound synthesis are nootkatol (an alcohol intermediate) and valencene epoxide.[6][7] Depending on the reaction conditions and the catalytic system used, other multi-oxygenated products may also be formed.[6] In biocatalytic processes, the formation of these byproducts can sometimes be minimized through the use of two-liquid-phase systems.
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture at different time points. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying the components of the reaction mixture, including the remaining valencene, the desired this compound, and any byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for quantitative analysis.
Q4: What are the recommended methods for purifying crude this compound?
A4: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for the purification of this compound from crude reaction mixtures.[8][9][10] This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the product. Column chromatography on silica gel is another common method for purification.[2]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during this compound synthesis.
Issue 1: Low Yield of this compound
A low yield of this compound can be attributed to several factors, including incomplete conversion of the starting material (valencene) or the formation of undesired byproducts.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The efficiency of the conversion of valencene to this compound is highly dependent on reaction parameters such as pH, temperature, and catalyst concentration.
-
Enzyme Inactivation (Biocatalysis): In biocatalytic methods, the enzyme may lose activity over time.
-
Poor Catalyst Performance (Chemical Synthesis): The chosen catalyst may not be efficient or may be poisoned by impurities.
Issue 2: High Levels of Byproduct Formation
The presence of significant amounts of byproducts such as nootkatol and valencene epoxide can complicate purification and reduce the overall yield of this compound.
Possible Causes and Solutions:
-
Incorrect Reaction Stoichiometry: An inappropriate ratio of oxidant to substrate can lead to over-oxidation or incomplete conversion.
-
Non-selective Catalyst: The catalyst used may not be selective for the desired oxidation, leading to the formation of multiple products.
-
Suboptimal pH: The pH of the reaction medium can significantly influence the reaction pathway and the formation of byproducts. For some enzymatic reactions, a pH between 8 and 9 has been found to be optimal for maximizing this compound yield.[7] However, other studies have shown that an acidic pH in the range of 3-6 can also be effective in certain biocatalytic systems.[11]
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Synthesis (Biocatalytic Oxidation of Valencene)
| Parameter | Condition 1 | This compound (%) | Nootkatol (%) | Unreacted Valencene (%) | Other Byproducts (%) | Reference |
| pH | 8.5 (constant) | 41.7 | 9.9 | 13.4 | Not specified | [7] |
| 3-6 | High chemoselectivity for this compound | Traces | <10 | No valencene epoxide detected | [11] | |
| Temperature | 60°C | 20.2 | 10.1 | 43.9 | Valencene epoxide | [7] |
| 21°C | High chemoselectivity for this compound | Traces | <10 | No valencene epoxide detected | [11] | |
| Atmosphere | Pure Oxygen | 20.2 | 10.1 | 43.9 | Valencene epoxide | [7] |
| Air (bubbled) | High chemoselectivity for this compound | Traces | <10 | No valencene epoxide detected | [11] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of this compound using Lipoxygenase
This protocol is based on the method described in US Patent 5,847,226.[7]
Materials:
-
Valencene
-
Unsaturated fatty acid (e.g., linoleic acid)
-
Lipoxygenase enzyme
-
Sodium phosphate buffer (0.1 M, pH 8.5)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Sodium sulfate (anhydrous)
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, valencene, and the unsaturated fatty acid in a reaction vessel.
-
Initiate the reaction by adding a solution of lipoxygenase in the same buffer.
-
Maintain the reaction under a pure oxygen atmosphere at a controlled temperature (e.g., 60°C) with stirring.
-
Monitor the reaction progress using GC-MS.
-
Upon completion, stop the reaction and extract the mixture with an organic solvent.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the method described by Xie et al. (2009).[9]
Materials:
-
Crude this compound mixture
-
HSCCC instrument
-
Solvent system (e.g., n-hexane-methanol-water, 5:4:1, v/v)
Procedure:
-
Prepare and equilibrate the two-phase solvent system at room temperature.
-
Dissolve the crude this compound sample in a suitable volume of the two-phase solvent system.
-
Fill the HSCCC column with the stationary phase.
-
Inject the sample and begin pumping the mobile phase at a constant flow rate while the apparatus is rotating at a set speed (e.g., 850 rpm).
-
Monitor the effluent using a UV detector (e.g., at 254 nm).
-
Collect fractions corresponding to the this compound peak.
-
Combine the purified fractions and remove the solvent to obtain pure this compound.
Visualizations
Caption: this compound Synthesis Pathways
Caption: Troubleshooting Workflow
Caption: Byproduct Formation Pathways
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6200786B1 - Process for the preparation of this compound by laccase catalysis - Google Patents [patents.google.com]
- 6. A kinetic study of biotransformation from valencene to this compound in an oscillatory baffled reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5847226A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and purification of this compound from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multifactorial optimization enables the identification of a greener method to produce (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up considerations for microbial production of nootkatone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scale-up of microbial nootkatone production. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is microbial production important?
A1: (+)-Nootkatone is a high-value sesquiterpenoid ketone responsible for the characteristic aroma and taste of grapefruit.[1][2] It is widely used in the food, fragrance, cosmetic, and pharmaceutical industries.[3][4][5] Traditionally, this compound is extracted in very small quantities from plants like grapefruit peels or the Alaska yellow cedar, making it expensive.[2][6] Chemical synthesis methods often use environmentally harmful reagents and may not be classified as "natural".[1][3][4][7] Microbial production using engineered microorganisms offers a sustainable, environmentally friendly, and scalable alternative that can meet industrial demand for natural this compound.[3][4][5][7]
Q2: Which microorganisms are typically used for this compound production?
A2: Several microorganisms have been engineered for this compound production. The most common hosts include the yeasts Saccharomyces cerevisiae and Pichia pastoris, as well as the oleaginous yeast Yarrowia lipolytica.[3][4][5] Bacteria such as Escherichia coli and fungi have also been explored.[3][4] Yeast, particularly S. cerevisiae, is often preferred due to its GRAS (Generally Recognized as Safe) status, robustness in industrial fermentations, and its native mevalonate (MVA) pathway, which produces the necessary precursors for terpenoid synthesis.[2][4][8]
Q3: What is the basic biosynthetic pathway for this compound in engineered microbes?
A3: The production of this compound is typically a three-step heterologous pathway starting from the native precursor farnesyl pyrophosphate (FPP), which is derived from the mevalonate (MVA) pathway.
-
FPP to (+)-Valencene: A valencene synthase (VS), often from Callitropsis nootkatensis (CnVS), converts FPP into (+)-valencene.[1][9]
-
(+)-Valencene to β-nootkatol: A cytochrome P450 monooxygenase (P450), such as premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus, hydroxylates (+)-valencene to form β-nootkatol. This step requires a partner enzyme, a cytochrome P450 reductase (CPR).[1][10]
-
β-nootkatol to (+)-Nootkatone: A dehydrogenase or reductase, such as a short-chain dehydrogenase/reductase (SDR), oxidizes β-nootkatol to the final product, (+)-nootkatone.[1][10]
Visualizations
De Novo this compound Biosynthesis Pathway in S. cerevisiae
Caption: Engineered biosynthetic pathway for (+)-nootkatone production in S. cerevisiae.
General Scale-Up Workflow
References
- 1. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 5. youtube.com [youtube.com]
- 6. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5847226A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. Developing a yeast cell factory for the production of terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdgbio.com [mdgbio.com]
- 10. orbi.uliege.be [orbi.uliege.be]
Technical Support Center: Enhancing Nootkatone Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with nootkatone.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or inconsistent plasma concentrations of this compound in my animal models?
A: Low bioavailability of this compound is a known issue and can be attributed to several factors. Pharmacokinetic studies in rats have demonstrated that this compound generally exhibits low bioavailability after oral administration. Key reasons include:
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Poor Aqueous Solubility: this compound is a sesquiterpenoid, making it poorly soluble in water. This limits its dissolution in the gastrointestinal tract, a critical step for absorption.
-
First-Pass Metabolism: After absorption from the gut, this compound enters the hepatic portal system and is transported to the liver, where it may undergo significant metabolism before reaching systemic circulation. This "first-pass effect" can substantially reduce the amount of active compound available.
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Volatility: this compound's natural volatility can lead to loss of the compound from the formulation, which can affect the administered dose.
Q2: What formulation strategies can enhance the oral bioavailability of this compound?
A: Several formulation strategies can improve the solubility, stability, and absorption of this compound.
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Encapsulation: This is a highly effective method.
-
Cyclodextrins: Encapsulating this compound in cyclodextrins (like β-CD and HP-β-CD) can form stable inclusion complexes that significantly enhance its aqueous solubility and photostability.
-
Lignin: A lignin-encapsulated formulation was shown to reduce this compound's volatility, decrease plant phytotoxicity, and improve its toxicity for tick control, suggesting better stability and delivery.
-
-
Nanoformulations: Liposomal nanoformulations can be used to encapsulate this compound, which may improve solubility and protect it from enzymatic degradation.
-
Emulsifiable Formulations: While less effective at preventing volatility than encapsulation, emulsifiable formulations can be used to dissolve this compound for administration.
Q3: What is the primary signaling pathway activated by this compound in vivo?
A: The primary molecular target of this compound is AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. In vivo studies in mice have shown that oral administration of this compound activates AMPK in the liver and skeletal muscle. This activation is mediated by both LKB1 and Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). Activated AMPK then phosphorylates downstream targets like acetyl-CoA carboxylase (ACC), leading to beneficial effects on energy metabolism.
Q4: What are typical starting doses for this compound in rodent studies?
A: Doses in published literature vary depending on the study's objective and duration.
-
For acute anti-inflammatory effects in mice, oral doses of 10, 100, and 300 mg/kg have been used, with 10 mg/kg showing significant efficacy.
-
To study metabolic effects in mice, a single oral administration of 200 mg/kg has been used to demonstrate AMPK activation. For long-term studies preventing diet-induced obesity, diets containing 0.1% to 0.3% (wt/wt) this compound were effective.
-
For studying protective effects against lung injury in mice, this compound was administered by gavage at a dose of 50 mg/kg.
-
In a rat model of myocardial injury, doses of 5 and 10 mg/kg/day were administered orally.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or undetectable plasma levels of this compound post-administration. | 1. Poor Formulation: The compound is not fully dissolved or stable in the vehicle, leading to poor absorption. | 1. Optimize Formulation: Utilize encapsulation techniques with cyclodextrins to improve solubility and stability. Alternatively, prepare a nanoformulation or a well-dispersed suspension. |
| 2. Improper Gavage Technique: The formulation was accidentally administered into the trachea instead of the esophagus, or esophageal/stomach injury occurred. | 2. Refine Gavage Procedure: Ensure personnel are properly trained. Use appropriately sized, ball-tipped gavage needles. Verify the correct length of insertion and administer the substance slowly. Monitor animals for signs of respiratory distress post-gavage. | |
| 3. High First-Pass Metabolism: The drug is being rapidly metabolized by the liver after absorption. | 3. Consider Bioenhancers: While specific data for this compound is limited, co-administration with known bioenhancers like piperine, which can inhibit drug-metabolizing enzymes, is a general strategy to explore for increasing the bioavailability of various drugs. | |
| High variability in plasma concentrations between animals in the same group. | 1. Inconsistent Formulation: The this compound is not homogenously suspended in the vehicle, leading to inconsistent dosing. | 1. Ensure Homogeneity: Vortex or sonicate the formulation thoroughly before drawing each dose to ensure a uniform suspension. |
| 2. Variable Food Intake: The presence or absence of food in the stomach can affect the absorption of lipophilic compounds. | 2. Standardize Fasting: Implement a consistent fasting period for all animals before oral administration, as outlined in your IACUC protocol. | |
| Animals show signs of distress (e.g., labored breathing, lethargy) after oral gavage. | 1. Aspiration Pneumonia: The formulation was incorrectly administered into the lungs. | 1. Euthanize and Perform Necropsy: If an animal shows progressive respiratory distress, it must be humanely euthanized. A necropsy can confirm if the gavage was misdirected. Review and retrain on gavage technique. |
| 2. Esophageal or Gastric Injury: The gavage needle caused perforation. | 2. Review Gavage Equipment and Technique: Ensure the gavage needle is not damaged and has a smooth, rounded tip. Do not force the needle if resistance is met. | |
| 3. Vehicle Toxicity: The vehicle used to dissolve or suspend the this compound is causing an adverse reaction. | 3. Conduct Vehicle-Only Control: Administer the vehicle alone to a control group of animals to assess its tolerability. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration |
| Cmax (ng/mL) | Decreased in CKD models vs. normal controls | Not specified, used for bioavailability calculation. |
| AUC (Area Under the Curve) | Decreased in CKD models vs. normal controls | Not specified, used for bioavailability calculation. |
| t1/2 (Half-life) | Markedly increased in CKD models | Not specified |
| Bioavailability | Low | 100% (by definition) |
| LLOQ (Lower Limit of Quantification) | 0.01 ng/mL to 10 ng/mL | 10 ng/mL |
Data synthesized from studies in normal and chronic kidney disease (CKD) rat models.
Table 2: Comparison of this compound Formulation Strategies
| Formulation Type | Key Advantages | Key Disadvantages | Quantitative Impact |
| Emulsifiable Formulation | Simple to prepare. | High volatility; potential for plant phytotoxicity (in agricultural use). | Retained only 26% of this compound after 1-hour light exposure. |
| Lignin-Encapsulated | Reduced volatility; improved stability; reduced phytotoxicity. | More complex preparation. | Retained 92% of this compound after 1-hour light exposure; 40% of this compound lost to volatility in 24h vs. 15% for encapsulated. |
| Cyclodextrin Complex | Significantly enhances aqueous solubility and photo/thermal stability. | Requires specific molar ratios and preparation steps. | Formation of stable 1:1 inclusion complexes confirmed. |
| Liposomal Nanoformulation | Protects compound from degradation; may improve absorption. | Requires specialized equipment for preparation and characterization. | Zeta potentials of -19.3 mV achieved, indicating satisfactory stability. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound Formulation in Mice
This protocol is a general guideline and must be adapted to your specific, IACUC-approved procedures.
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the precise dosing volume. The maximum recommended volume is typically 10 mL/kg.
-
Fast the animals for a predetermined period (e.g., 4-6 hours) if required by the experimental design to standardize gut content.
-
-
Dose Preparation:
-
Prepare the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose).
-
Ensure the formulation is homogenous by vortexing or stirring immediately before drawing up the dose.
-
-
Gavage Procedure:
-
Select the correct gavage needle size. For adult mice (20-30g), an 18-20 gauge, 1.5-inch flexible or curved needle with a rounded tip is appropriate.
-
Measure the needle length from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and avoid stomach perforation. Mark the needle if necessary.
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head and extend the neck. This creates a straight line from the mouth to the esophagus.
-
Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.
-
The needle should slide easily down the esophagus. If resistance is felt, withdraw and reposition. DO NOT FORCE THE NEEDLE.
-
Once the needle is in place, dispense the liquid slowly and smoothly.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of immediate distress, such as labored breathing or cyanosis, which could indicate accidental tracheal administration.
-
Continue to monitor animals 12-24 hours post-dosing.
-
Visualizations
Caption: this compound activates AMPK via LKB1 and CaMKK, regulating metabolism.
Caption: A systematic workflow from formulation to pharmacokinetic analysis.
Caption: A logical flow for diagnosing poor this compound bioavailability.
Technical Support Center: Cost-Effective Nootkatone Synthesis for Large-Scale Research
Welcome to the technical support center for the cost-effective synthesis of nootkatone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for large-scale production experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most cost-effective strategies for synthesizing this compound on a large scale?
A1: For large-scale research, the most cost-effective methods for this compound synthesis generally involve the oxidation of (+)-valencene, a more abundant and less expensive precursor extracted from sources like orange peel oil.[1] Two primary routes are employed:
-
Biocatalytic Synthesis: This "natural" method utilizes enzymes or whole-cell microorganisms to convert valencene to this compound. It is often preferred as it avoids harsh chemicals and can be labeled as a natural product, which can be a significant advantage.[2][3]
-
Chemical Synthesis: This approach uses chemical oxidants to convert valencene. While it can be efficient, it often involves hazardous materials and may not be considered "natural."[4][5]
Q2: What are the main advantages of biocatalytic synthesis over chemical synthesis for this compound production?
A2: Biocatalytic synthesis offers several key advantages:
-
"Natural" Product Labeling: The use of biological systems allows the final product to be labeled as "natural," which is a significant commercial advantage, particularly in the food and fragrance industries.[2][3]
-
Environmental Sustainability: Biocatalytic methods avoid the use of heavy metals (like chromium) and harsh peroxides, which are common in chemical synthesis, making the process more environmentally friendly.[2][6]
-
High Selectivity: Enzymes often exhibit high stereoselectivity, which is crucial for producing the desired (+)-nootkatone isomer, the one with the characteristic grapefruit aroma.[7][8]
Q3: What is the typical starting material for large-scale this compound synthesis, and where is it sourced?
A3: The most common and cost-effective starting material is (+)-valencene.[9] It is a sesquiterpene that can be readily extracted from the essential oil of Valencia oranges.[4] Even in years with poor orange harvests, the supply of valencene is generally plentiful.[2]
Q4: Can this compound be produced directly through fermentation without starting from valencene?
A4: Yes, metabolic engineering of microorganisms like yeast (Saccharomyces cerevisiae or Pichia pastoris) allows for the direct production of this compound from simple carbon sources like glucose.[7][10] This is achieved by introducing the genes for valencene synthase and a specific cytochrome P450 enzyme that oxidizes valencene into the yeast's metabolic pathway.[7]
Troubleshooting Guides
Issue 1: Low Yield in Biocatalytic Conversion of Valencene
| Potential Cause | Troubleshooting Step |
| Enzyme Inhibition by Product | Implement a two-phase bioreactor system. An organic solvent phase (e.g., orange essential oil) can be used to continuously extract the this compound from the aqueous phase, preventing it from inhibiting the enzyme or microbial cells.[6] |
| Poor Substrate (Valencene) Bioavailability | Add a solubilizing agent like cyclodextrin to the reaction mixture to increase the solubility of the hydrophobic valencene in the aqueous medium, making it more accessible to the biocatalyst.[11] |
| Insufficient Cofactor Regeneration | If using isolated enzymes (e.g., alcohol dehydrogenase), ensure an efficient cofactor regeneration system is in place. This can be achieved by carefully selecting a co-substrate for the ADH that facilitates this process.[4] |
| Low Enzyme Activity | Optimize reaction conditions such as pH and temperature. For laccase-catalyzed oxidation, a pH of around 3.5 has been found to be optimal.[5] Consider using immobilized enzymes to improve stability and reusability.[5] |
Issue 2: Incomplete or Slow Reaction in Chemical Synthesis
| Potential Cause | Troubleshooting Step |
| Inefficient Oxidizing Agent | While traditional methods use reagents like tert-butyl chromate, greener and more efficient alternatives are being explored. Consider using hydrogen peroxide in combination with an amphiphilic molybdate catalyst, which can drive the reaction in a one-pot synthesis.[12][13] |
| Formation of Undesired Byproducts | The oxidation of valencene can produce nootkatol as an intermediate. If the desired product is exclusively this compound, an additional oxidation step might be required. Some chemical systems, however, can directly convert valencene to this compound. |
| Poor Reaction Kinetics | Optimize the reaction temperature and catalyst concentration. For photooxidation methods, ensure the light source is of the appropriate wavelength and intensity.[12] |
Quantitative Data Summary
The following table summarizes yields from various cost-effective this compound synthesis routes.
| Synthesis Method | Starting Material | Catalyst/Microorganism | Yield | Reference |
| Microbial Transformation | (+)-Valencene | Chlorella fusca var. vacuolata | 63% (252 mg/L) | [6] |
| Microbial Transformation | (+)-Valencene | Chlorella pyrenoidosa / vulgaris | >80% (320 mg/L) | [6] |
| Microbial Transformation | (+)-Valencene | Mucor sp. | 82% (328 mg/L) | [6] |
| Microbial Transformation | (+)-Valencene | Botryosphaeria dothidea | 42-84% (168-336 mg/L) | [6] |
| Enzymatic (Laccase) | (+)-Valencene | Laccase from Funalia trogii | 1,100 mg/L | [6] |
| Metabolic Engineering | Glucose | Engineered Pichia pastoris | 208 mg/L | [10] |
| Chemical Synthesis | (+)-Valencene | Hydrogen Peroxide & Molybdate Ions | 46.5% (isolated yield) | [13] |
| Chemical Synthesis | (+)-Valencene | tert-butyl chromate | 67% | [4] |
| Chemical Synthesis | (+)-Valencene | sodium dichromate | 45% | [4] |
Experimental Protocols
Protocol 1: Biotransformation of (+)-Valencene to (+)-Nootkatone using Chlorella
This protocol is based on the methodology described for microbial transformation.[14]
-
Cultivation of Microorganism:
-
Prepare a suitable culture medium for Chlorella pyrenoidosa or Chlorella vulgaris.
-
Inoculate the medium with the selected Chlorella strain and cultivate under appropriate conditions (e.g., light, temperature, aeration) until a sufficient cell density is reached.
-
-
Biotransformation Reaction:
-
To the microbial culture, add (+)-valencene as the substrate. The concentration will need to be optimized, but starting points can be in the range of what has been previously reported.
-
Continue the incubation under the same conditions for a specified period (e.g., 24-48 hours), monitoring the conversion of valencene to this compound.
-
-
Extraction and Purification:
-
After the reaction period, harvest the culture.
-
Separate the cells from the medium by centrifugation.
-
Extract the this compound from both the cells and the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound using column chromatography or distillation.
-
Protocol 2: One-Pot Chemical Synthesis of (+)-Nootkatone from (+)-Valencene
This protocol is a conceptual summary based on the one-pot synthesis using hydrogen peroxide and a molybdate catalyst.[12][13]
-
Reaction Setup:
-
In a suitable reaction vessel, combine (+)-valencene and an amphiphilic molybdate catalyst (e.g., dimethyldioctylammonium molybdate). This process can be performed without a solvent.
-
Begin stirring the mixture at room temperature.
-
-
Initiation of Oxidation:
-
Slowly add hydrogen peroxide to the reaction mixture. The molybdate catalyst will facilitate the disproportionation of H₂O₂ into singlet oxygen, which is the primary oxidant.
-
-
Reaction Progression and Monitoring:
-
Allow the reaction to proceed at room temperature. The reaction involves a cascade of three steps: singlet oxygenation of valencene, a Schenck rearrangement, and finally dehydration to this compound.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, the three-phase microemulsion system that forms can facilitate product recovery.
-
Separate the phases and isolate the organic phase containing the this compound.
-
Wash the organic phase with water and brine, then dry it over an anhydrous salt like sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the this compound via column chromatography or recrystallization to achieve the desired purity.
-
Visualizations
Caption: Biocatalytic conversion of valencene to this compound.
Caption: Workflow for one-pot chemical synthesis of this compound.
References
- 1. This compound (CAS: 4674-50-4) – Premium Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. demonchyaromatics.com [demonchyaromatics.com]
- 3. ox.ac.uk [ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. US6200786B1 - Process for the preparation of this compound by laccase catalysis - Google Patents [patents.google.com]
- 6. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. twistbioscience.com [twistbioscience.com]
- 8. Team:Queens Canada/Nootkatone - 2021.igem.org [2021.igem.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Analysis of Nootkatone Content in Different Citrus Varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of nootkatone content across various citrus species. This compound, a naturally occurring sesquiterpenoid, is a highly valued compound known for its characteristic grapefruit aroma and a range of biological activities, including insecticidal and potential pharmaceutical applications. This document summarizes quantitative data, details experimental protocols for its analysis, and visualizes key pathways and workflows to support further research and development.
Quantitative Analysis of this compound
The concentration of this compound varies significantly among different citrus varieties, with the highest levels consistently found in grapefruit (Citrus paradisi) and pummelo (Citrus grandis). Other citrus species such as orange, lemon, lime, bergamot, and tangerine contain only trace amounts of this compound. The following table summarizes the available quantitative data on this compound content in the peel of various citrus fruits.
| Citrus Variety (Species) | Cultivar/Type | Rootstock | This compound Content (mg/100g fresh weight of peel) | Reference |
| Grapefruit (Citrus paradisi) | Marsh | Macrophylla | 0.85 ± 0.07 | [1] |
| Redblush | Macrophylla | 1.20 ± 0.10 | [1] | |
| Star Ruby | Macrophylla | 1.50 ± 0.12 | [1] | |
| Star Ruby | Citrange Troyer | 1.35 ± 0.11 | [1] | |
| White (Marsh seedless and Duncan) | Not Specified | ~0.5% of essential oil | [2] | |
| Pummelo (Citrus grandis) | Chandler | Macrophylla | 0.95 ± 0.08 | [1] |
| Orange (Citrus sinensis) | Valencia and California Navel | Not Specified | 0.015-0.051% of essential oil | [2] |
| Sweet Orange | Not Specified | Trace amounts | [3] | |
| Lime (Citrus aurantiifolia) | Not Specified | Not Specified | ~1 ppm in fruit | [2] |
| Tangerine (Citrus reticulata) | Not Specified | Not Specified | ~1 ppm in fruit | [2] |
| Lemon (Citrus limon) | Not Specified | Not Specified | Trace amounts | [3] |
| Bergamot (Citrus bergamia) | Not Specified | Not Specified | Trace amounts | [3] |
Note: The data for orange, lime, and tangerine are presented as approximations from general sources, as specific quantitative studies with precise mg/g values were not available. The content in grapefruit and pummelo is from a comparative study and provides a more direct comparison.
Biosynthesis of this compound
This compound is synthesized in citrus plants through the mevalonate pathway. The key precursor, farnesyl pyrophosphate (FPP), is cyclized to form valencene, which is then oxidized to this compound. This final oxidation step is a critical determinant of the this compound content in the fruit.
Figure 1: Simplified biosynthetic pathway of this compound from Acetyl-CoA.
Experimental Protocols
The quantification of this compound in citrus varieties typically involves extraction of the essential oil from the fruit peel followed by chromatographic analysis.
Essential Oil Extraction
A common method for extracting essential oils from citrus peels is hydrodistillation or cold pressing. For laboratory-scale analysis, solvent extraction is also frequently employed.
-
Sample Preparation: The flavedo (the outer, colored part of the peel) is carefully separated from the albedo (the white, spongy part). The flavedo is then minced or ground to increase the surface area for extraction.
-
Solvent Extraction:
-
A known weight of the minced flavedo is homogenized with a suitable solvent (e.g., hexane, dichloromethane, or a mixture of methanol and dimethyl sulfoxide).
-
The mixture is shaken or sonicated for a specified period (e.g., 1-2 hours) to ensure complete extraction.
-
The mixture is then filtered or centrifuged to separate the solid plant material from the solvent extract.
-
The solvent is evaporated under reduced pressure to yield the crude essential oil.
-
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary analytical techniques used for the quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Column: A reverse-phase C18 column is typically employed.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is commonly used.
-
Detection: this compound is detected by its UV absorbance, typically around 235 nm.
-
Quantification: A calibration curve is generated using a certified this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is programmed to separate the components of the essential oil.
-
Ionization: Electron Impact (EI) ionization is commonly used.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. The characteristic ions of this compound are monitored.
-
Quantification: An internal or external standard method with a certified this compound standard is used for accurate quantification.
-
The following diagram illustrates a general workflow for the analysis of this compound from citrus peel.
Figure 2: General workflow for the extraction and analysis of this compound.
Conclusion
This comparative guide highlights the significant variation in this compound content among different citrus varieties, with grapefruit and pummelo being the most prominent natural sources. The provided experimental protocols and workflows offer a foundational methodology for researchers interested in the extraction and quantification of this valuable sesquiterpenoid. Further research focusing on a standardized analytical protocol across a wider range of citrus cultivars would be beneficial for a more comprehensive understanding of this compound distribution in the Citrus genus.
References
Nootkatone's Anti-Inflammatory Properties: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vivo anti-inflammatory effects of nootkatone, with a comparative analysis against established anti-inflammatory agents.
This guide provides an objective comparison of this compound's in vivo anti-inflammatory performance against the non-steroidal anti-inflammatory drug (NSAID) indomethacin, the corticosteroid dexamethasone, and the selective COX-2 inhibitor celecoxib. The data presented is collated from various preclinical studies using murine models of acute inflammation, specifically carrageenan-induced paw edema and peritonitis. Detailed experimental protocols and a summary of the underlying signaling pathways are provided to support further research and development.
Comparative Efficacy of Anti-Inflammatory Agents
The following table summarizes the quantitative data from in vivo studies, offering a comparative view of the efficacy of this compound and other anti-inflammatory drugs in reducing key inflammatory markers.
| Parameter | This compound | Indomethacin | Dexamethasone | Celecoxib | Animal Model |
| Paw Edema Inhibition (%) | ~40-50% (10 mg/kg) | ~50-60% (10-25 mg/kg) | Significant reduction (10 mg/kg) | Significant reduction (3-30 mg/kg) | Carrageenan-induced Paw Edema (Mouse/Rat) |
| Leukocyte Migration Inhibition (%) | ~45% (10 mg/kg) | ~55% (25 mg/kg) | ~34.5-58% (0.5-2 mg/kg) | Data not directly comparable | Carrageenan-induced Peritonitis (Mouse) |
| Myeloperoxidase (MPO) Activity Inhibition (%) | Significant reduction (10 mg/kg) | Significant reduction (25 mg/kg) | Significant reduction (dose-dependent) | Data not directly comparable | Carrageenan-induced Peritonitis (Mouse) |
| TNF-α Reduction | Significant reduction (10 mg/kg) | Not explicitly stated in comparative study | Significant reduction (2 mg/kg) | Significant reduction (3 mg/kg) | Carrageenan-induced Peritonitis/Paw Edema |
| IL-1β Reduction | Significant reduction (10 mg/kg) | Not explicitly stated in comparative study | Significant reduction (dose-dependent) | Significant reduction (dose-dependent) | Carrageenan-induced Peritonitis/Paw Edema |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.
Figure 1. this compound's inhibition of NF-κB and MAPK signaling pathways.
Experimental Workflow for In Vivo Validation
The following diagram outlines a general experimental workflow for the in vivo validation of the anti-inflammatory properties of a compound like this compound, based on the methodologies cited in the referenced studies.
Figure 2. General workflow for in vivo anti-inflammatory studies.
Detailed Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature for assessing the anti-inflammatory properties of this compound.
Carrageenan-Induced Paw Edema in Mice
This model is used to assess the anti-edematous effects of compounds.
-
Animals: Male Swiss mice (20-25 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.9% saline or 1% Tween 80 in saline)
-
Positive control (e.g., Indomethacin, 10-25 mg/kg, p.o.)
-
This compound (e.g., 10, 50, 100 mg/kg, p.o.)
-
-
Procedure:
-
One hour after oral administration of the respective treatments, acute inflammation is induced by a subplantar injection of 20-50 µL of 1% (w/v) carrageenan solution in saline into the right hind paw of each mouse.
-
The volume of the paw is measured immediately before the carrageenan injection and at specified time intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.
-
-
Data Analysis: The percentage of paw edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Carrageenan-Induced Peritonitis in Mice
This model is employed to evaluate the effect of compounds on leukocyte migration and the production of inflammatory mediators.
-
Animals and Groups: Similar to the paw edema model, male Swiss mice are used and divided into treatment groups.
-
Procedure:
-
One hour following oral administration of the vehicle, positive control (e.g., Indomethacin, 25 mg/kg), or this compound (e.g., 10 mg/kg), peritonitis is induced by intraperitoneal (i.p.) injection of 0.25 mL of 1% (w/v) carrageenan solution in sterile saline.
-
Four hours after the carrageenan injection, the mice are euthanized.
-
The peritoneal cavity is washed with 3-5 mL of sterile saline containing heparin.
-
The peritoneal fluid (lavage) is collected and the total volume is recorded.
-
-
Analysis:
-
Leukocyte Count: An aliquot of the peritoneal lavage is used to determine the total number of leukocytes using a Neubauer chamber. Differential cell counts can be performed on stained cytospin preparations.
-
Myeloperoxidase (MPO) Activity: The collected peritoneal cells are centrifuged, and the pellet is processed to measure MPO activity, an indicator of neutrophil infiltration. This is typically done using a colorimetric assay.
-
Cytokine Measurement: The supernatant of the peritoneal lavage is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Conclusion
The in vivo data strongly support the anti-inflammatory properties of this compound. Its efficacy is comparable to that of the established NSAID indomethacin in murine models of acute inflammation. The primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators. These findings position this compound as a promising natural compound for the development of novel anti-inflammatory therapeutics. Further research, including chronic inflammation models and head-to-head comparisons with a broader range of anti-inflammatory agents, is warranted to fully elucidate its therapeutic potential.
Nootkatone's Efficacy Against Staphylococcus aureus: A Comparative Analysis of Minimum Inhibitory Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the minimum inhibitory concentration (MIC) of nootkatone against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). The data presented is compiled from recent studies to offer a clear perspective on the potential of this compound as an antimicrobial agent. This document includes a summary of quantitative data, a detailed experimental protocol for MIC determination, and visualizations of the experimental workflow and a relevant bacterial signaling pathway.
Quantitative Data Summary
The antimicrobial efficacy of this compound against S. aureus has been evaluated in several studies, with MIC values varying depending on the specific bacterial strain. For comparison, MIC values for commonly used antibiotics, vancomycin and oxacillin, are also provided.
| Compound | S. aureus Strain | MIC (µg/mL) | Reference |
| This compound | SJTUF 20758 (Multidrug-resistant) | 200 | [1][2] |
| ATCC 25923 | 200 | [1] | |
| 1199B (NorA efflux pump) | 406.4 | [3] | |
| IS-58 (Tet(K) efflux pump) | 101.6 | [3] | |
| RN4220 (MsrA efflux pump) | 203.2 | [3] | |
| Vancomycin | MRSA (general) | ≤2 (Susceptible) | [4][5] |
| MRSA (Bacteremia isolates) | Modal MIC of 1-2 | [6] | |
| Oxacillin | S. aureus (Susceptible) | ≤2 | [7] |
| MRSA | ≥4 | [7] |
Experimental Protocol: Broth Microdilution Method
The minimum inhibitory concentration (MIC) values cited in this guide are predominantly determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Staphylococcus aureus isolate
-
This compound (or other antimicrobial agent) stock solution
-
Saline solution (0.85%)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select several morphologically similar colonies of S. aureus from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antimicrobial Agent Dilution:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the wells of the 96-well plate. The concentration range should be appropriate to determine the MIC.
-
Include a growth control well containing only the inoculum and broth (no antimicrobial agent).
-
Include a sterility control well containing only broth.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final concentration of 5 x 10⁵ CFU/mL. The final volume in each well is typically 100 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Putative Mechanism: Inhibition of Quorum Sensing
Studies suggest that this compound may interfere with the accessory gene regulator (agr) quorum-sensing system in S. aureus.[2][11][12] This system regulates the expression of virulence factors and is crucial for biofilm formation. By disrupting this pathway, this compound can inhibit biofilm development at sub-MIC concentrations.
Caption: The S. aureus Agr quorum-sensing pathway and potential inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI - Quorum sensing in Staphylococcus infections [jci.org]
- 3. Valencene, this compound and Their Liposomal Nanoformulations as Potential Inhibitors of NorA, Tet(K), MsrA, and MepA Efflux Pumps in Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. jwatch.org [jwatch.org]
- 7. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 8. szu.gov.cz [szu.gov.cz]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 11. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 12. Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Nootkatone and Other Botanical Acaricides: A Guide for Researchers
The increasing prevalence of tick-borne diseases and the rise of acaricide resistance in tick populations necessitate the development of novel, effective, and environmentally sound control agents. Botanical compounds, with their diverse chemical structures and multiple modes of action, represent a promising frontier in this endeavor. This guide provides a detailed comparison of the acaricidal efficacy of nootkatone, a sesquiterpenoid found in grapefruit and Alaska yellow cedar trees, against other prominent botanical acaricides, including carvacrol and thymol. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation acaricides.
Quantitative Efficacy Comparison
The following tables summarize the lethal concentration (LC50), effective concentration (EC50) for repellency, and mortality rates of this compound, carvacrol, and thymol against various tick species as documented in scientific literature.
Table 1: Acaricidal Activity (LC50/Mortality) of Botanical Compounds Against Various Tick Species
| Compound | Tick Species | Life Stage | LC50 / % Mortality | Citation |
| This compound | Ixodes scapularis | Nymph | LC50 = 0.151% (wt:vol) | [1] |
| Ixodes scapularis | Nymph | 100% control for 8 weeks (0.56% lignin-encapsulated formulation) | [2] | |
| Carvacrol | Haemaphysalis longicornis | Larva | LC50 = 3.47 µg/cm³ | [3] |
| Haemaphysalis longicornis | Nymph | LC50 = 8.21 µg/cm³ | [3] | |
| Haemaphysalis longicornis | Adult | LC50 = 15.27 µg/cm³ | [3] | |
| Rhipicephalus annulatus | Adult | LC50 = 4.30% (pure); LC50 = 2.60% (invasome formulation) | [4][5][6] | |
| Rhipicephalus annulatus | Larva | LC50 = 0.24% (pure); LC50 = 0.21% (invasome formulation) | [6] | |
| Rhipicephalus sanguineus | Larva | LC50 = 0.27% (pure); LC50 = 0.23% (invasome formulation) | [6] | |
| Ixodes ricinus | Larva | 100% mortality at 1% concentration (24h) | [7] | |
| Acetylcarvacrol | Rhipicephalus microplus | Adult Female | LC50 = 4.62 µL/mL | [8] |
| Thymol | Haemaphysalis longicornis | Larva | LC50 = 5.26 µg/cm³ | [3] |
| Haemaphysalis longicornis | Nymph | LC50 = 10.37 µg/cm³ | [3] | |
| Haemaphysalis longicornis | Adult | LC50 = 17.92 µg/cm³ | [3] | |
| Dermacentor variabilis | Adult Female | LC50 = 4.78 mg/mL | [9] | |
| Ixodes ricinus | Larva | 100% mortality at 1% concentration (24h) | [7] |
Table 2: Repellent Activity of Botanical Compounds Against Adult Ticks
| Compound | Tick Species | EC50 / % Repellency | Citation |
| This compound | Ixodes scapularis | EC50 = 0.87 µg/cm² | [10] |
| Dermacentor variabilis | EC50 = 252 µg/cm² | [10] | |
| Amblyomma americanum | EC50 = 2313 µg/cm² | [10] | |
| Carvacrol | Ixodes ricinus | >90% repellency | [7] |
| Thymol | Ixodes ricinus | >90% repellency | [7] |
Experimental Protocols
The data presented above were derived from various experimental methodologies. Understanding these protocols is critical for interpreting the results and designing future studies.
Immersion Assays
This method is commonly used to determine the contact toxicity of a compound against different tick life stages.
-
Objective: To determine the concentration of a compound that is lethal to 50% of the test population (LC50).
-
General Procedure:
-
Preparation of Test Solutions: The botanical compound is dissolved in a suitable solvent (e.g., ethanol, acetone) and then diluted to various concentrations in distilled water, often with a surfactant like Triton X-100 to ensure emulsification.
-
Tick Exposure: A defined number of ticks of a specific life stage (e.g., larvae, nymphs, or adults) are placed in a mesh basket or tea bag.
-
Immersion: The container with the ticks is immersed in the test solution for a specified period (e.g., 5-10 minutes). A control group is immersed in a solution containing only the solvent and surfactant.
-
Incubation: After immersion, the ticks are removed, gently dried on filter paper, and transferred to a clean holding container (e.g., a petri dish or vial).
-
Mortality Assessment: The ticks are maintained under controlled conditions (e.g., 25°C, >85% relative humidity, specific photoperiod). Mortality is assessed at predetermined time points, typically 24 hours post-treatment. Ticks are considered dead if they show no movement when prodded with a fine brush.
-
Data Analysis: Mortality data is corrected for control mortality (if any) using Abbott's formula. Probit analysis is then used to calculate the LC50 and LC90 values.
-
References
- 1. Susceptibility of immature Ixodes scapularis (Acari:Ixodidae) to plant-derived acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and environmental persistence of this compound for the control of the blacklegged tick (Acari: Ixodidae) in residential landscapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Carvacrol-Loaded Invasomes Nanoparticles Improved Acaricide Efficacy, Cuticle Invasion and Inhibition of Acetylcholinestrase against Hard Ticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Toxic and repellent activity of selected monoterpenoids (thymol, carvacrol and linalool) against the castor bean tick, Ixodes ricinus (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. One-Column Template - Vaughan Memorial Library [scholar.acadiau.ca]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Insecticidal Activity of Nootkatone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Nootkatone, a naturally occurring sesquiterpenoid found in grapefruit and Alaska yellow cedar, has garnered significant attention as a promising biopesticide due to its repellent and insecticidal properties against a range of pests.[1][2] Its favorable safety profile and novel mode of action make it an attractive alternative to conventional synthetic insecticides.[3] This has spurred research into the synthesis of this compound derivatives to enhance its potency and spectrum of activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by quantitative data and detailed experimental protocols.
Structure-Activity Relationship of this compound Derivatives
The insecticidal activity of this compound can be significantly modulated by chemical modifications to its core structure. Key areas of modification include the A and B rings, and the exocyclic double bond. The introduction of different functional groups can influence the compound's potency, spectrum of activity, and even its mechanism of action.
Quantitative Comparison of Insecticidal Activity
The following tables summarize the insecticidal, antifeedant, and ixodicidal activities of various this compound derivatives against several pest species.
Table 1: Insecticidal Activity of this compound Amine Derivatives against Various Pests [3][4]
| Compound | Target Pest | Activity Type | LD50/LC50 | Comparison to Control |
| 3g | Plutella xylostella (Diamondback Moth) | Larvicidal | LC50: 260 mg/L | More potent than Rotenone (LC50: 460 mg/L) |
| 3n | Plutella xylostella (Diamondback Moth) | Larvicidal | LC50: 230 mg/L | More potent than Rotenone (LC50: 460 mg/L) |
| 3o | Myzus persicae (Green Peach Aphid) | Aphicidal | LD50: 0.011 µ g/larva | 2.09-fold more potent than Rotenone |
| 3a, 3d, 3h, 3m, 3n, 3p, 3r | Mythimna separata (Armyworm) | Growth Inhibitory | - | More promising than Toosendanin |
Table 2: Insecticidal Activity of this compound Isoxazoline Derivatives [5]
| Compound | Target Pest | Activity Type | LC50 | Final Mortality Rate (FMR) |
| 2i | Mythimna separata & Plutella xylostella | Growth Inhibitory | - | 73.3% |
| 2w | Mythimna separata & Plutella xylostella | Growth Inhibitory | - | 73.3% |
| 2r | Plutella xylostella | Larvicidal | 0.23 µmol/mL | - |
Table 3: Antifeedant and Ixodicidal Activity of this compound Derivatives [1][6]
| Compound | Target Species | Activity Type | EC50 (µg/cm²) | LD50 (µg/cm²) |
| This compound (1) | Myzus persicae | Antifeedant | 38.6 | - |
| Compound 20 | Myzus persicae | Antifeedant | 19.3 | - |
| This compound (1) | Rhopalosiphum padi | Antifeedant | 102.4 | - |
| Compound 20 | Rhopalosiphum padi | Antifeedant | 25.6 | - |
| This compound (1) | Hyalomma lusitanicum | Ixodicidal | - | 115.4 |
| Compound 20 | Hyalomma lusitanicum | Ixodicidal | - | 57.7 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound derivatives.
Insecticidal Bioassay (Larvicidal and Aphicidal)
This protocol is adapted from studies on amine derivatives of this compound.[3][4]
Objective: To determine the lethal dose (LD50) or lethal concentration (LC50) of this compound derivatives against target insect pests.
Materials:
-
Test insects (e.g., third-instar larvae of Plutella xylostella, apterous adults of Myzus persicae)
-
This compound derivatives
-
Solvent (e.g., acetone)
-
Microsyringe or Potter spray tower
-
Petri dishes or leaf discs (e.g., cabbage, radish)
-
Growth chambers with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the this compound derivatives in the chosen solvent. A solvent-only solution serves as the negative control. A known insecticide (e.g., Rotenone) is used as a positive control.
-
Application:
-
Topical Application (for LD50): Apply a precise volume (e.g., 0.05 µL) of the test solution to the dorsum of each insect using a microsyringe.
-
Leaf-Dip or Spray Method (for LC50): Dip leaf discs in the test solutions for a set time (e.g., 10-30 seconds) or spray them uniformly using a Potter spray tower. Allow the solvent to evaporate completely.
-
-
Exposure: Place the treated insects (topical application) or untreated insects on the treated leaf discs in Petri dishes. Provide a food source if necessary.
-
Incubation: Maintain the insects in a growth chamber under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, 72 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LD50 or LC50 values and their 95% confidence intervals using Probit analysis.
Bottle Bioassay for Insecticidal Activity
This protocol is based on the methodology used for testing this compound against Aedes mosquitoes.[7][8]
Objective: To assess the insecticidal potential of this compound derivatives by exposing insects to a treated surface.
Materials:
-
Test insects (e.g., adult female mosquitoes)
-
This compound derivatives
-
Acetone
-
250 mL glass Wheaton bottles
-
Aspirator
Procedure:
-
Bottle Coating: Prepare different concentrations of the this compound derivative in acetone. Add 1 mL of the solution to a 250 mL glass bottle.
-
Uniform Coating: Roll and rotate the bottle to ensure the inner surface is evenly coated. Leave the bottle uncapped and allow the acetone to evaporate completely. Prepare control bottles using acetone only.
-
Insect Exposure: Introduce a known number of insects (e.g., 10-25) into each treated and control bottle using an aspirator.
-
Observation: Record the number of knocked-down or dead insects at regular intervals (e.g., every 15 minutes for up to 2 hours).
-
Data Analysis: Analyze the dose-response relationship to determine the concentration required to cause 50% mortality (LC50) at a specific time point.
Antifeedant Bioassay (Choice Test)
This protocol is adapted from the evaluation of this compound derivatives against aphids.[1][6]
Objective: To determine the feeding deterrence of this compound derivatives.
Materials:
-
Test insects (e.g., adult apterous aphids)
-
This compound derivatives
-
Solvent (e.g., methanol)
-
Leaf discs
-
Petri dishes lined with moist filter paper
Procedure:
-
Preparation of Treated Surfaces: Dissolve the test compounds in a solvent to achieve the desired concentrations.
-
Application: Apply the test solution to one half of a leaf disc and the solvent alone to the other half.
-
Insect Introduction: Place the treated leaf discs in Petri dishes. Introduce a known number of insects into the center of each leaf disc.
-
Incubation: Keep the Petri dishes in a controlled environment for a specified period (e.g., 24 hours).
-
Assessment: After the incubation period, count the number of insects on each half of the leaf disc.
-
Data Analysis: Calculate the antifeedant index or percentage of feeding deterrence. Determine the effective concentration to deter 50% of the population (EC50).
Conclusion
The derivatization of this compound has proven to be a fruitful strategy for enhancing its insecticidal properties. The introduction of amine and isoxazoline moieties, as well as modifications to the this compound core, have led to compounds with significantly improved potency and, in some cases, a broader spectrum of activity compared to the parent molecule. The provided data and protocols offer a valuable resource for researchers in the field of insecticide discovery and development, facilitating further exploration of this compound derivatives as next-generation biopesticides.
References
- 1. Novel Insect Antifeedant and Ixodicidal this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel (+)-Nootkatone-Based Amine Derivatives as Potential Insecticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Nootkatone: A Procedural Guide for Laboratory Professionals
Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Nootkatone, a sesquiterpene ketone widely used in the fragrance, flavor, and pharmaceutical industries. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
This compound: Hazard Profile and Physical Properties
Before handling or disposing of this compound, it is crucial to be aware of its properties and potential hazards. While not classified as a hazardous substance by all regulatory bodies, some Safety Data Sheets (SDS) indicate potential for skin and eye irritation.[1][2] It is prudent to handle it as a chemical with potential hazards.
Table 1: this compound Quantitative Data and Safety Information
| Property | Data | Reference |
| Chemical Formula | C₁₅H₂₂O | [3] |
| Appearance | Colorless crystals or clear yellow liquid | [3][4] |
| Melting Point | 35 - 39 °C | [4] |
| Boiling Point | 125 °C @ 0.5 mm Hg | [4] |
| Flash Point | 100.00 °C (closed cup) | [4] |
| Water Solubility | Practically insoluble | [4] |
| Acute Toxicity (Oral) | LD50 Oral - Rat - > 5,000 mg/kg | [4] |
| Primary Hazards | May cause skin irritation, serious eye irritation, and allergic skin reaction.[2] Dust clouds may form an explosive mixture with air.[1] | |
| Environmental Hazards | Water hazard class 2: hazardous for water.[2] Do not allow product to reach groundwater, water courses, or sewage systems.[2][5] | |
| Incompatibilities | Strong oxidizing agents, strong acids, alkali.[1][5] |
Core Principles for this compound Waste Management
All chemical waste, including this compound, must be handled in accordance with local, state, and federal regulations.[1] The following principles form the basis for safe disposal in a laboratory setting:
-
Do Not Dispose Down the Drain: this compound is practically insoluble in water and is considered hazardous to aquatic environments.[2][4] It must not be disposed of via the sewer system.[2][6]
-
Segregate Waste: Store this compound waste separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[5][7]
-
Use Designated Containers: Collect all this compound waste in clearly labeled, sealed, and compatible containers.[7][8]
-
Consult Institutional Authority: Your institution's Environmental Health and Safety (EHRS) or equivalent department should be contacted for waste pickup and final disposal.[6][8]
-
Minimize Waste Generation: Whenever possible, order the smallest necessary quantities of chemicals and reduce the scale of experiments to minimize waste production.[8]
Standard Operating Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the routine disposal of this compound and this compound-contaminated materials.
Materials:
-
Designated hazardous waste container (compatible material, e.g., plastic or glass, with a screw-top cap)[7][8]
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety glasses, impervious gloves, lab coat[1]
-
Waste accumulation log
Procedure:
-
Container Preparation:
-
Obtain a suitable waste container from your institution's EHRS or stockroom.
-
Affix a hazardous waste label to the container.
-
Fill out the label with the full chemical name ("this compound"), concentration (if in solution), and the date you first add waste to the container.
-
-
Waste Collection:
-
Solid this compound: Carefully transfer unwanted solid this compound into the designated waste container using a clean spatula. Avoid generating dust.[1]
-
This compound Solutions: Pour unwanted this compound solutions directly into the designated liquid waste container.
-
Contaminated Labware: Dispose of grossly contaminated items such as pipette tips, gloves, and weigh boats in the solid waste container.
-
Empty Product Containers: Once a this compound container is empty (all material has been removed that can be by normal means), deface the original manufacturer's label and dispose of it as regular trash, unless your institution requires triple rinsing.[6] Given this compound's environmental hazards, triple rinsing with a suitable solvent (e.g., ethanol or acetone) and collecting the rinsate as hazardous waste is a best practice.
-
-
Storage:
-
Keep the waste container securely capped at all times, except when adding waste.[7]
-
Store the container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area must be at or near the point of waste generation.[8]
-
Ensure the SAA is inspected weekly for any signs of leakage.[7]
-
-
Requesting Disposal:
-
Once the waste container is full or has been accumulating for the maximum time allowed by your institution (e.g., 12 months), submit a chemical waste collection request to your EHRS department.[6][8]
-
Do not transport the hazardous waste yourself.[6] Trained EHRS staff will collect it directly from your laboratory.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow
Emergency Procedures: Spill Management
Accidental spills should be handled immediately using appropriate procedures to minimize exposure and environmental contamination.
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including impervious gloves and safety glasses.[1]
-
For solid spills, use dry cleanup procedures.[1] Carefully sweep or vacuum the material. Avoid generating dust.[1] Consider using an explosion-proof vacuum designed for dusts.[1]
-
For liquid spills, absorb the material with an inert, dry substance like sand or earth.[3]
-
Place all contaminated materials and absorbents into a clean, dry, sealable, and labeled container for disposal as hazardous waste.[1][3]
-
Clean the spill area thoroughly.
Major Spills:
-
Evacuate the area and alert personnel to move upwind.[1]
-
Alert your institution's emergency responders and EHRS, informing them of the location and nature of the hazard.[1]
-
Prevent the spillage from entering drains, sewers, or waterways.[1]
-
Control personal contact by using appropriate protective equipment.[1] Only trained personnel should handle major spills.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. synerzine.com [synerzine.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. finefrag.com [finefrag.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Nootkatone
Essential Safety and Handling Guide for Nootkatone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound in a laboratory setting. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal.
Immediate Safety Information
This compound is a sesquiterpene ketone found in grapefruit and other natural sources. While it is not classified as a hazardous substance by OSHA, some safety data sheets (SDS) indicate it can be a skin and eye irritant and a potential skin sensitizer.[1][2] It may be encountered as a yellow crystalline solid or a viscous liquid.[1][3] Adherence to standard laboratory safety protocols is essential to minimize exposure risk.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open. If irritation persists, seek medical attention.[1][4]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and running water. If irritation develops, seek medical attention.[1][4]
-
Inhalation: If dust is inhaled, move the individual to fresh air. Encourage them to blow their nose to clear the breathing passage. If discomfort or irritation continues, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[5]
Personal Protective Equipment (PPE) Plan
The selection of appropriate PPE depends on the physical form of the this compound and the scale of the handling procedure. The following table summarizes the recommended PPE for various scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Routine Handling (Small Quantities, Liquid) | Safety glasses with side shields or chemical splash goggles.[1][3] | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[3] | Not typically required if handled in a well-ventilated area or chemical fume hood. | Standard lab coat. |
| Routine Handling (Small Quantities, Solid/Crystals) | Safety glasses with side shields or chemical splash goggles.[1][3] | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[3] | Recommended if there is a risk of generating dust. Use a particulate respirator (e.g., N95).[1] | Standard lab coat. |
| Large Spills or Weighing Operations (Solid) | Chemical splash goggles. | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[1] | Particulate/dust respirator is required.[1] | Lab coat or protective suit. Consider shoe covers. |
| Large Spills (Liquid) | Chemical splash goggles or a full-face shield.[3][6] | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[3] | Not typically required if ventilation is adequate. For large spills in poorly ventilated areas, an air-purifying respirator may be necessary. | Chemical-resistant apron or protective suit over a lab coat.[7] |
Operational and Disposal Plans
Standard Handling Protocol
Adherence to good occupational work practices is crucial for safety.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[1]
-
Donning PPE: Before handling, put on the appropriate PPE as outlined in the table above. This includes a lab coat, safety glasses, and gloves.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1][3] Keep containers tightly sealed when not in use.[3] Avoid contact with strong oxidizing agents, as this is an incompatibility.[1][4]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4]
-
Doffing PPE: Remove gloves first, turning them inside out as you remove them. Follow by removing your lab coat and then eye protection. Wash hands again after all PPE is removed.
Spill Response Plan
Immediate and appropriate action is required in the event of a spill.
Minor Spills (Solid or Liquid):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure PPE: Ensure you are wearing the appropriate PPE, including safety glasses and impervious gloves.[1]
-
Containment: For liquids, absorb the spill with an inert, dry material such as sand or earth.[3] For solids, use dry clean-up procedures to avoid generating dust.[1]
-
Clean-up: Carefully sweep or vacuum the material. For vacuuming, use an explosion-proof machine designed for grounded use.[1] Place the spilled material and any contaminated absorbent into a clean, dry, sealable, and labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Major Spills:
-
Evacuate: Clear all personnel from the area and move upwind.[1]
-
Alert Authorities: Alert emergency responders or the designated safety officer, informing them of the location and nature of the hazard.[1]
-
Control Access: Restrict access to the spill area.
-
PPE: Only trained personnel with the appropriate protective equipment, including a dust respirator for solids, should address the spill.[1]
-
Containment: Prevent the spillage from entering drains, sewers, or water courses.[1] Follow the clean-up procedure for minor spills but on a larger scale, using equipment appropriate for the spill size.
Disposal Plan
All waste must be managed in accordance with local, state, and federal regulations.[1]
-
Waste Collection: Place this compound waste and contaminated materials (e.g., used gloves, absorbent pads) into a clearly labeled, sealed container.
-
Consult Authority: Consult your institution's Environmental Health and Safety (EHS) department or a designated Waste Management Authority for specific disposal instructions.[1]
-
Disposal Method: Do not dispose of this compound down the drain or in household garbage.[2] The recommended disposal methods are typically incineration at an approved facility or disposal in an authorized landfill.[1]
-
Container Disposal: Empty containers should be recycled where possible or disposed of in an authorized landfill after being thoroughly cleaned.[1]
This compound PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the correct personal protective equipment when handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. synerzine.com [synerzine.com]
- 4. finefrag.com [finefrag.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
